H-DL-Abu-OH
描述
Structure
3D Structure
属性
IUPAC Name |
2-aminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862679 | |
| Record name | Butanoic acid, 2-amino- | |
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Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Acros Organics MSDS] | |
| Record name | DL-alpha-Amino-n-butyric acid | |
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CAS No. |
2835-81-6, 1492-24-6, 80-60-4 | |
| Record name | α-Aminobutyric acid | |
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| Record name | alpha-Aminobutyric acid | |
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| Record name | L-Butyrine | |
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| Record name | DL-2-Aminobutyric acid | |
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| Record name | Butanoic acid, 2-amino- | |
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| Record name | Butanoic acid, 2-amino- | |
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| Record name | (±)-2-aminobutyric acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |
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| Record name | 2-aminobutyric acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMINOBUTYRIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to H-DL-Abu-OH: Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-DL-Abu-OH, also known as DL-2-aminobutanoic acid or α-aminobutyric acid (AABA), is a non-proteinogenic α-amino acid that is emerging as a molecule of significant interest in biomedical research. As a derivative of alanine, it participates in various biological processes and shows potential as a therapeutic agent, particularly in the modulation of inflammatory responses.[1] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound. It details its role in metabolic reprogramming and epigenetic modification of macrophages, offering insights into its mechanism of action in inflammatory diseases.[2] This document also includes detailed experimental protocols for researchers seeking to investigate its properties and biological functions, alongside structured data presentation and visualizations to facilitate understanding and further research.
Chemical and Physical Properties
This compound is a white to off-white solid crystalline powder.[3][4] It is the racemic mixture of the D and L enantiomers of 2-aminobutanoic acid.[5] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| Chemical Name | DL-2-Aminobutanoic acid | [5] |
| Synonyms | This compound, DL-α-Aminobutyric acid, AABA, Homoalanine | [6] |
| CAS Number | 2835-81-6 | [3] |
| Molecular Formula | C₄H₉NO₂ | [3] |
| Molecular Weight | 103.12 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 291 °C (decomposes) | [4] |
| Solubility | Soluble in water (50 mg/mL with ultrasonic assistance), poorly soluble in alcohol, and insoluble in oils. | [3][4] |
| SMILES | CCC(C(=O)O)N | |
| InChI Key | QWCKQJZIFLGMSD-UHFFFAOYSA-N |
Biological and Pharmacological Properties
This compound exhibits a range of biological activities, with its most well-documented role being the modulation of macrophage function in inflammatory conditions.[2] It is also recognized for its potential as an ergogenic supplement, influencing anabolic hormone secretion and providing fuel during exercise.[3]
Modulation of Macrophage-Associated Inflammatory Diseases
Recent research has elucidated the significant role of α-aminobutyric acid (AABA), the synonym for this compound, in constraining inflammatory diseases by targeting macrophage polarization and function.[2]
AABA has been shown to inhibit the polarization of pro-inflammatory M1 macrophages.[2] This effect is achieved through a dual mechanism involving metabolic reprogramming and epigenetic modification.[2]
-
Metabolic Reprogramming: AABA promotes a shift in macrophage metabolism from glycolysis, which is characteristic of M1 macrophages, towards oxidative phosphorylation (OXPHOS). It also enhances glutamine and arginine metabolism.[2][7] This metabolic switch is crucial for dampening the inflammatory response.
-
Epigenetic Modification: AABA increases the occupancy of trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) at the promoter regions of genes associated with M1 macrophage inflammation.[2] This epigenetic mark is repressive, leading to the downregulation of pro-inflammatory gene expression. This is achieved by upregulating the expression of the enzyme Enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase responsible for H3K27 trimethylation.[2]
The signaling pathway for this action is visualized below:
References
- 1. researchgate.net [researchgate.net]
- 2. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]
- 5. Buy DL-2-Aminobutyric acid | 2835-81-6 [smolecule.com]
- 6. DL-alpha-Amino-n-butyric acid - Hazardous Agents | Haz-Map [haz-map.com]
- 7. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
H-DL-Abu-OH (DL-2-Aminobutyric Acid): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-DL-Abu-OH, also known as DL-2-aminobutyric acid, a non-proteinogenic amino acid. This document covers its chemical structure, formula, and key physicochemical properties. Furthermore, it details experimental protocols for its synthesis, resolution, and analysis, and visualizes a key biosynthetic pathway.
Chemical Structure and Formula
This compound, systematically named DL-2-aminobutanoic acid, is a racemic mixture of the D- and L-enantiomers of 2-aminobutyric acid. It is an alpha-amino acid with an ethyl side chain.[1]
-
Synonyms: DL-2-Aminobutanoic acid, DL-α-Aminobutyric acid, Butyrine, Homoalanine[1][2][5][7]
-
Chemical Structure:
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [3][6] |
| Molecular Formula | C₄H₉NO₂ | [2][3][4][5][6] |
| Molecular Weight | 103.12 g/mol | [2][3][4][5][6] |
| Melting Point | 304 °C | [7] |
| Solubility | Soluble in water (50 mg/mL with sonication) | [3][6] |
| pKa (Strongest Acidic) | 2.62 | [8] |
| pKa (Strongest Basic) | 9.53 | [8] |
| LogP | -2.6 | [8] |
Experimental Protocols
This section details methodologies for the synthesis, resolution, and analysis of 2-aminobutyric acid.
Chemical Resolution of DL-2-Aminobutyric Acid to Obtain L-2-Aminobutyric Acid
This protocol describes a method for the preparation of L-2-aminobutyric acid from the racemic mixture using D-tartaric acid as a resolving agent in the presence of an aromatic aldehyde catalyst.[4]
Materials:
-
DL-2-aminobutyric acid
-
D-tartaric acid
-
Propionic acid (or dilute hydrochloric acid)
-
Benzaldehyde (B42025) (or methylbenzaldehyde)
-
Water
-
Ice bath
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Formation of the Diastereomeric Salt:
-
Mix DL-2-aminobutyric acid (0.2 mol) and D-tartaric acid (0.1 mol) in propionic acid (375 mL).
-
Add benzaldehyde (0.7 g) as a catalyst.
-
Heat the mixture to 100°C and maintain for 6 hours with stirring.
-
Cool the reaction mixture to room temperature, followed by cooling in an ice-water bath for 30 minutes.
-
Filter the precipitated solid. The mother liquor can be recycled.
-
-
Recrystallization of the Intermediate:
-
Dissolve the filtered solid in water and recrystallize to obtain L-2-aminobutyric acid·D-tartaric acid·L-2-aminobutyric acid salt.
-
-
Ammonolysis to Isolate L-2-Aminobutyric Acid:
-
Disperse the recrystallized salt in water.
-
Add triethylamine while stirring at room temperature and continue to stir for 2 hours.
-
Cool the mixture to 10°C.
-
Filter the resulting precipitate and wash the filter cake with methanol three times.
-
The resulting solid is L-2-aminobutyric acid.
-
Biosynthesis of (S)-2-Aminobutyric Acid in Saccharomyces cerevisiae
This protocol outlines the metabolic engineering of S. cerevisiae for the production of (S)-2-aminobutyric acid from L-threonine.[2]
Materials and Strains:
-
Saccharomyces cerevisiae strain engineered for the expression of:
-
Threonine deaminase (e.g., from Bacillus subtilis or Solanum lycopersicum)
-
Mutated glutamate (B1630785) dehydrogenase (e.g., from Escherichia coli)
-
-
Yeast growth medium (e.g., YPD)
-
Selective medium for plasmid maintenance
-
L-threonine supplement (optional)
-
Bioreactor for fermentation
Procedure:
-
Strain Construction:
-
Genetically modify S. cerevisiae to express a threonine deaminase to convert L-threonine to 2-ketobutyric acid.
-
Introduce a mutated glutamate dehydrogenase to catalyze the amination of 2-ketobutyric acid to (S)-2-aminobutyric acid.
-
Optionally, modify pathways to increase the precursor (L-threonine) availability, for instance, by using feedback-resistant mutants of aspartate kinase (HOM3).
-
-
Fermentation:
-
Culture the engineered yeast strain in a suitable growth medium.
-
For increased production, supplement the medium with L-threonine.
-
Perform fermentation in a controlled bioreactor, monitoring parameters such as pH, temperature, and nutrient levels.
-
-
Product Analysis:
-
Harvest the culture broth at desired time points.
-
Analyze the concentration of (S)-2-aminobutyric acid in the supernatant using methods like HPLC or GC-MS.
-
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general workflow for the quantification of aminobutyric acid using HPLC with pre-column derivatization.
Materials:
-
Sample containing aminobutyric acid
-
HPLC system with a UV or fluorescence detector
-
C18 analytical column (e.g., Zorbax SB-C18)
-
Derivatization reagent (e.g., 2,4-dinitrofluorobenzene (DNFB) or o-phthalaldehyde (B127526) (OPA))
-
Mobile phase A: Acetonitrile/water mixture
-
Mobile phase B: Phosphate buffer
-
Standard solutions of aminobutyric acid
Procedure:
-
Sample Preparation and Derivatization (using DNFB):
-
To an aliquot of the sample or standard solution, add acetonitrile, a sodium bicarbonate solution (e.g., 0.05 M NaHCO₃), and a solution of DNFB (e.g., 0.2%).
-
Mix well and heat the reaction mixture (e.g., at 50°C for 40 minutes).
-
Cool the mixture to room temperature and dilute with a methanol-water solution.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Perform chromatographic separation using a C18 column with a gradient elution program using mobile phases A and B.
-
Detect the derivatized aminobutyric acid at a suitable UV wavelength (e.g., 350 nm for DNFB derivatives).[9]
-
-
Quantification:
-
Create a standard curve by plotting the peak areas of the derivatized standard solutions against their concentrations.
-
Determine the concentration of aminobutyric acid in the sample by comparing its peak area to the standard curve.
-
Visualizations
Biosynthetic Pathway of (S)-2-Aminobutyric Acid
The following diagram illustrates the engineered biosynthetic pathway for the production of (S)-2-aminobutyric acid from the precursor L-threonine in a microbial host.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101691334A - Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method - Google Patents [patents.google.com]
- 4. CN102060721A - Method for preparing L-2-aminobutyric acid by asymmetric conversion method - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DL-2-Aminobutyric acid synthesis - chemicalbook [chemicalbook.com]
- 8. Showing Compound DL-Aminobutyric acid (FDB004023) - FooDB [foodb.ca]
- 9. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]
The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often curtailed by their inherent limitations, including poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome these challenges. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative impact of utilizing NPAAs to enhance the therapeutic properties of peptides.
Core Principles: Enhancing Peptide Properties with Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids, which are not one of the 20 standard protein-coding amino acids, introduce novel chemical functionalities, stereochemistries, and backbone structures into peptide scaffolds.[1] This chemical diversification can fundamentally alter a peptide's physicochemical and biological properties, leading to significant improvements in stability, potency, and bioavailability.[2][3]
Key strategies for employing NPAAs include:
-
Enhancing Proteolytic Stability: The introduction of NPAAs can render peptides resistant to degradation by proteases. This is a critical step in extending the in-vivo half-life of peptide drugs.[4] D-amino acids, for example, are not recognized by the stereospecific active sites of most proteases, thereby preventing cleavage.[5] Sterically hindered amino acids, such as alpha-aminoisobutyric acid (Aib), can also shield adjacent peptide bonds from enzymatic attack.
-
Constraining Conformation: Many NPAAs can induce specific secondary structures, such as helices and turns. This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased receptor binding affinity and potency.[6]
-
Improving Pharmacokinetic Profiles: By modifying properties like lipophilicity and hydrogen bonding capacity, NPAAs can enhance a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved oral bioavailability and a longer duration of action.[2]
Quantitative Impact of NPAA Incorporation
The substitution of proteinogenic amino acids with NPAAs leads to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide drugs. The following tables provide a comparative summary of key parameters for well-established peptide drugs and their NPAA-containing analogs.
Table 1: Comparative Stability of Native vs. NPAA-Modified Peptides
| Peptide | Key NPAA/Modification | In Vivo Half-Life | Key Structural Changes |
| Somatostatin (B550006) (Native) | None | 1-3 minutes[4] | 14-amino acid cyclic peptide[4] |
| Octreotide | D-Phe, D-Trp, Threonyl-ol | 90-120 minutes[4] | 8-amino acid analog with D-amino acids and a C-terminal alcohol[4] |
| Lanreotide | D-Ala, D-Trp | ~5 days (SR formulation)[7] | 8-amino acid analog with D-amino acids[6] |
| Pasireotide | D-Trp, Phenylglycine | 7-11 hours[8] | 6-amino acid cyclic peptide with unique NPAAs[8] |
| GLP-1 (Native) | None | 1-2 minutes[9] | 30-amino acid peptide hormone[9] |
| Liraglutide | C16 fatty acid chain | ~13 hours[9] | Acylated GLP-1 analog[9] |
| Semaglutide | Aib, C18 fatty acid chain | ~165 hours[9] | Acylated GLP-1 analog with Aib at position 8[9] |
Table 2: Comparative Binding Affinity and Potency of Native vs. NPAA-Modified Peptides
| Peptide/Analog | Target | Binding Affinity (Kd) | IC50 |
| Native Peptide 1 (Linear) | Not Specified | Not Specified | Degraded rapidly[2] |
| Cyclized Analog II-P1 | Not Specified | Not Specified | Potency decreased, but stability increased[2] |
| Gb-1 | GP-2 | 68 nM | Not Applicable |
| Gb-2 | GP-2 | 250 nM[10] | Not Applicable |
| Gb-3 | GP-2 | 272 nM[10] | Not Applicable |
| WT-HFt | SARS-CoV-2 RBD | 10.81 nM | Not Applicable |
| HA1-HFt | SARS-CoV-2 RBD | 8.32 nM[11] | Not Applicable |
| GTG Tripeptide | Not Specified | Not Specified | 5.5 µM[12] |
| CGY Tripeptide | Not Specified | Not Specified | 1.3 µM[12] |
Experimental Protocols
The successful design and evaluation of peptides containing NPAAs rely on robust experimental methodologies. The following sections detail key protocols for the synthesis and stability assessment of these modified peptides.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing a-Aminoisobutyric Acid (Aib)
The incorporation of the sterically hindered Aib residue requires optimized coupling conditions to ensure high yields.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Aib-OH
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[9]
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.[13]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-30 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.[9]
-
Amino Acid Coupling (for non-hindered amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a suitable coupling reagent like HCTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin and allow to react for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Aib Coupling (Double Coupling Recommended):
-
In a separate vial, pre-activate the Fmoc-Aib-OH by dissolving Fmoc-Aib-OH (3-5 equivalents), COMU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[9]
-
Add the activation mixture to the deprotected resin and react for 2-4 hours. The reaction can be enhanced by microwave irradiation or elevated temperature.[9]
-
Drain the reaction solution and wash the resin with DMF.
-
Repeat the Aib coupling step to maximize efficiency.[9]
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by RP-HPLC.[9]
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.[9]
In Vitro Peptide Stability Assay in Human Serum
This protocol assesses the stability of a peptide in a biologically relevant matrix.
Materials:
-
Test peptide
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% (v/v) Trichloroacetic acid (TCA) in water
-
Incubator or water bath at 37°C
-
Centrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mM.
-
Incubation:
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 20 µL of 10% TCA) to stop enzymatic activity and precipitate serum proteins.[14]
-
Centrifugation: Incubate the samples on ice for 10-30 minutes, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[14]
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.[15]
-
Quantify the amount of remaining intact peptide by integrating the peak area corresponding to the parent peptide.[15]
-
The identity of degradation products can be determined by collecting the corresponding HPLC fractions and analyzing them by mass spectrometry.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t½) by fitting the data to a first-order decay model.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex processes and relationships in peptide design.
Peptide Drug Discovery and Development Workflow
This workflow outlines the key stages in the design and validation of peptides incorporating non-proteinogenic amino acids.
Caption: A generalized workflow for peptide drug discovery incorporating non-proteinogenic amino acids.
G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation
This diagram illustrates how a peptide agonist containing NPAAs can activate a GPCR signaling cascade.
Caption: A simplified representation of a G-Protein Coupled Receptor (GPCR) signaling pathway activated by a peptide agonist.
Conclusion
The incorporation of non-proteinogenic amino acids is a powerful and versatile strategy in modern peptide drug discovery. By rationally designing peptides with enhanced stability, constrained conformations, and improved pharmacokinetic properties, researchers can unlock the full therapeutic potential of this important class of molecules. The experimental protocols and quantitative data presented in this guide provide a foundation for the successful application of NPAAs in the development of next-generation peptide therapeutics.
References
- 1. bachem.com [bachem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
- 8. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. restorativeinjectables.com [restorativeinjectables.com]
- 15. journal.r-project.org [journal.r-project.org]
The Strategic Incorporation of H-DL-Abu-OH in Peptide Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of peptide-based therapeutics is continually evolving, driven by the need for enhanced stability, tailored functionality, and improved pharmacokinetic profiles. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids. Among these, H-DL-α-Aminobutyric acid (H-DL-Abu-OH), an isomer of aminobutyric acid, presents a valuable tool for modifying peptide structure and function. This technical guide provides an in-depth analysis of the role of this compound in peptide chemistry, detailing its impact on structural integrity, biological activity, and the experimental protocols for its integration.
Core Concepts: The Role of this compound in Peptide Modification
This compound is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. Its incorporation into a peptide chain can induce significant changes in the peptide's physicochemical properties. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers. The presence of the D-enantiomer is particularly noteworthy as it can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids.[1][2] This increased proteolytic resistance can extend the in vivo half-life of a peptide therapeutic.[1][3]
The ethyl side chain of aminobutyric acid, while structurally simple, can also influence the local conformation of the peptide backbone. The introduction of such non-standard residues can disrupt or stabilize secondary structures like α-helices and β-sheets, depending on the surrounding amino acid sequence.[3][4][5] This conformational modulation can, in turn, affect the peptide's binding affinity and specificity for its biological target.[6]
Quantitative Insights: Impact of Non-Canonical Amino Acid Incorporation
While specific quantitative data for this compound is not extensively documented in dedicated studies, the effects of incorporating similar non-canonical and D-amino acids are well-established. The following table summarizes the expected quantitative impact based on analogous modifications.
| Parameter | Expected Effect of this compound Incorporation | Rationale |
| Proteolytic Stability (t½ in serum) | Increased | D-amino acid configuration hinders recognition by proteases.[1][2] |
| Helical Content (%) | Sequence-dependent; can decrease or increase | The ethyl side chain can act as a helix disrupter or stabilizer depending on its position. |
| Receptor Binding Affinity (Kd) | Altered (increase or decrease) | Conformational changes induced by the modification can affect the fit within a receptor's binding pocket.[6] |
| Bioavailability (%) | Potentially Increased | Enhanced stability against degradation can lead to higher systemic exposure.[3] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2][7]
Materials and Reagents
-
Fmoc-DL-Abu-OH
-
SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Synthesis Workflow
The synthesis follows a cyclical process of deprotection, coupling, and washing.
-
Resin Preparation : The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.[1][2] The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling :
-
In a separate vessel, Fmoc-DL-Abu-OH is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).[1]
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin (B49086) test.[8]
-
-
Washing : The resin is washed with DMF to remove excess reagents.
-
Chain Elongation : Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection :
-
Peptide Precipitation and Purification : The crude peptide is precipitated from the cleavage cocktail with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.
Visualizing the Process and Impact
The following diagrams illustrate the experimental workflow and the conceptual impact of incorporating this compound.
Conclusion and Future Directions
The incorporation of this compound into peptide structures represents a strategic approach to enhance their therapeutic potential. The primary advantages lie in the potential for increased proteolytic stability and the ability to modulate peptide conformation, which can lead to improved pharmacokinetic profiles and altered biological activities. The synthesis of peptides containing this compound is straightforward using established SPPS protocols.
Future research should focus on systematic studies to quantify the precise effects of this compound on the structure and function of various peptide scaffolds. High-resolution structural analysis, such as NMR or X-ray crystallography, of this compound-containing peptides would provide valuable insights into their conformational preferences. Furthermore, detailed in vivo studies are necessary to fully elucidate the impact on pharmacokinetics and therapeutic efficacy. Such data will be crucial for the rational design of next-generation peptide drugs with superior properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. mdpi.com [mdpi.com]
- 5. wjarr.com [wjarr.com]
- 6. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Emerging Role of DL-2-Aminobutanoic Acid (H-DL-Abu-OH) in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique structural and functional properties is paramount. Among these, non-proteinogenic amino acids are gaining significant attention for their potential to overcome the limitations of traditional peptide-based therapeutics and to serve as versatile building blocks for new small molecule drugs. This technical guide focuses on H-DL-Abu-OH (DL-2-aminobutanoic acid), a non-proteinogenic α-amino acid, and its burgeoning applications in the development of innovative therapeutics. This document provides an in-depth overview of its utility as a core structural motif, detailing its application in the design of enzyme inhibitors and peptidomimetics, supported by available quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Applications of this compound in Drug Discovery
This compound, with its simple yet distinct ethyl side chain, offers a unique alternative to natural amino acids like alanine. Its incorporation into bioactive molecules can influence conformational preferences, metabolic stability, and receptor interactions. The primary areas where this compound is making an impact are in the development of enzyme inhibitors and as a foundational scaffold for peptidomimetics.
Enzyme Inhibition: Targeting Cancer Metabolism
A promising application of this compound derivatives is in the inhibition of enzymes crucial for cancer cell survival. One such target is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is overexpressed in various cancers, including non-small-cell lung cancer (NSCLC), and is responsible for the uptake of essential amino acids like glutamine.
A recent study highlighted the development of novel ASCT2 inhibitors based on an aminobutanoic acid scaffold. These compounds have demonstrated potent in vitro and in vivo activity, suggesting a viable therapeutic strategy for targeting cancer metabolism.[1]
| Compound | Target Cell Line | IC50 (µM) | TGI (%) @ 25 mg/kg (in vivo) |
| 20k | A549 | Micromolar range | 65 |
| 25e | A549 | Micromolar range | 70 |
| V9302 (Reference) | A549 | - | 29 |
| Table 1: Summary of the inhibitory activity of lead compounds 20k and 25e against ASCT2 in A549 non-small-cell lung cancer cells and their in vivo tumor growth inhibition (TGI) in a xenograft model.[1] |
The inhibition of ASCT2 by this compound derivatives leads to a cascade of downstream effects that ultimately hinder cancer cell proliferation and survival. By blocking glutamine uptake, these inhibitors disrupt cellular amino acid metabolism and suppress the mTOR signaling pathway, a central regulator of cell growth and proliferation. This ultimately leads to the induction of apoptosis in cancer cells.
Peptidomimetic Scaffolds
The use of non-proteinogenic amino acids like this compound is a key strategy in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. This compound can be incorporated into peptide sequences to introduce conformational constraints or to probe structure-activity relationships.
While specific quantitative data for this compound-based peptidomimetics is not extensively available in the public domain, the principles of their design are well-established. The ethyl side chain of this compound can influence the local conformation of the peptide backbone, potentially favoring specific secondary structures like β-turns, which are often involved in molecular recognition events.
The development of peptidomimetics incorporating this compound typically follows a structured workflow, from initial design to biological evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and evaluation of this compound derivatives, based on common practices in medicinal chemistry.
Synthesis of N-Acyl-DL-2-Aminobutanoic Acid Derivatives
The synthesis of N-acylated derivatives of this compound is a common strategy to create analogues with diverse properties. One established method is the Schotten-Baumann reaction.
Objective: To synthesize N-lauroyl-DL-2-aminobutanoic acid.
Materials:
-
DL-2-aminobutanoic acid (this compound)
-
Lauroyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Dissolve DL-2-aminobutanoic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add lauroyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the pH of the reaction mixture in the alkaline range by the concurrent addition of NaOH solution.
-
After the addition is complete, continue stirring for a specified period at room temperature to allow the reaction to go to completion.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the N-lauroyl-DL-2-aminobutanoic acid product.
-
Collect the precipitate by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity (IC50) of a synthesized this compound derivative against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Synthesized this compound derivative (inhibitor)
-
Appropriate buffer solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well microplate, add the buffer solution, the target enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The detection method will depend on the nature of the substrate and the reaction product.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
This compound is a promising and versatile building block in drug discovery. Its application in the development of enzyme inhibitors, particularly for cancer targets like ASCT2, demonstrates its potential to yield potent and selective therapeutic agents. Furthermore, its use as a scaffold for peptidomimetics opens up avenues for creating drugs with improved pharmacokinetic profiles for a wide range of diseases.
Future research should focus on expanding the library of this compound derivatives and screening them against a broader array of biological targets. Detailed structure-activity relationship studies will be crucial to optimize the potency and selectivity of these compounds. Moreover, the development of stereospecific synthetic routes for the individual D- and L-enantiomers of 2-aminobutanoic acid derivatives will allow for a more refined investigation of their interactions with chiral biological targets. As our understanding of the pharmacological potential of non-proteinogenic amino acids grows, this compound is poised to become an increasingly important tool in the arsenal (B13267) of medicinal chemists.
References
Theoretical Analysis of DL-2-Aminobutyric Acid Using Density Functional Theory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of DL-2-aminobutyric acid, a non-proteinogenic amino acid of interest in various biological and pharmaceutical contexts. The content herein is based on a comprehensive theoretical investigation using Density Functional Theory (DFT), supplemented with experimental spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals engaged in computational chemistry, drug design, and materials science.
Introduction
DL-2-aminobutyric acid (α-aminobutyric acid) is an isomer of the amino acid aminobutyric acid. While not incorporated into proteins, it plays a role as a metabolite in amino acid synthesis and catabolism.[1] Its structural and electronic characteristics are crucial for understanding its biological activity and potential applications in drug development. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the molecular properties of such compounds, offering insights that complement experimental findings.
This guide details the theoretical and experimental methodologies employed in the study of DL-2-aminobutyric acid and presents the key findings in a structured format. The theoretical calculations are primarily based on the B3LYP functional with the 6-311++G(d,p) basis set.[2][3]
Computational and Experimental Protocols
Computational Methodology (DFT)
The theoretical analysis of DL-2-aminobutyric acid was performed using the Gaussian 09W software package.[2] The molecular geometry was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(d,p) basis set.[2][3] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.[4]
Subsequent analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) calculations, were carried out on the optimized geometry to determine the electronic properties of the molecule.[2][3] Time-Dependent DFT (TD-DFT) was employed to calculate the electronic absorption spectra in both the gas phase and in solvents such as methanol (B129727) and DMSO.[3][4]
Experimental Methodology
Experimental characterization of DL-2-aminobutyric acid involved spectroscopic techniques to validate the theoretical findings.[3][4]
-
Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum was recorded to identify the characteristic vibrational modes of the molecule. The experimental spectrum was then compared with the theoretically calculated vibrational frequencies.[4]
-
UV-Visible Spectroscopy : The electronic absorption spectrum was measured in solvents like methanol to determine the maximum absorption wavelength (λmax) and compare it with the results from TD-DFT calculations.[4]
Molecular Structure and Geometry
The optimized molecular structure of DL-2-aminobutyric acid was determined using DFT calculations. The molecule belongs to the C1 point group due to its asymmetrical nature.[4] A comparison of the calculated geometrical parameters (bond lengths and bond angles) with experimental data, where available, shows good agreement, thereby validating the computational method used.[4]
Table 1: Selected Optimized Geometrical Parameters of DL-2-Aminobutyric Acid
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |
| Bond Length (Å) | C6-N14 | 1.49 | 1.47[4] |
| N14-H15 | 1.01 | 0.9[4] | |
| N14-H16 | 1.01 | 0.9[4] | |
| C-H | ~1.09 | - | |
| Bond Angle (°) | ... | ... | ... |
| Dihedral Angle (°) | ... | ... | ... |
Note: A comprehensive list of bond lengths, bond angles, and dihedral angles is available in the supplementary information of the source publication. The minor discrepancies between calculated (gas phase) and experimental (solid phase) values can be attributed to the different states of matter.[4]
Vibrational Analysis
The vibrational spectrum of DL-2-aminobutyric acid was analyzed both theoretically and experimentally. The molecule, consisting of 16 atoms, has 42 normal modes of vibration.[4] The calculated vibrational frequencies show good agreement with the experimental FT-IR spectrum, allowing for a detailed assignment of the observed bands.[4]
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (FT-IR) |
| NH₂ Asymmetric Stretch | 3598 | 3611[4] |
| NH₂ Symmetric Stretch | 3520 | - |
| C-H Stretch | 2978, 2969, 2951, 2928, 2901, 2784 | 3065, 2986, 2878[4] |
| NH₂ Bending | 1652, 1425, 1365, 1305, 1296, 1239 | 1586, 1306[4] |
| C-C Stretch | 1156, 1058, 1006, 905, 820, 361 | 1152, 1059, 1019, 926, 806[4] |
Electronic Properties
Frontier Molecular Orbital (FMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[4]
Table 3: Calculated Electronic Properties of DL-2-Aminobutyric Acid
| Parameter | Value |
| HOMO Energy | -6.9823 eV[4] |
| LUMO Energy | -0.6829 eV[4] |
| HOMO-LUMO Energy Gap (ΔE) | 6.2994 eV[4] |
| Dipole Moment | 5.82 D[2] |
| First-order Hyperpolarizability (β) | 1.149 × 10⁻³⁰ esu[2] |
The large HOMO-LUMO gap of 6.2994 eV suggests that DL-2-aminobutyric acid is a chemically stable molecule with low reactivity.[4] The significant dipole moment and first-order hyperpolarizability also indicate potential for non-linear optical (NLO) activity.[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular charge transfer and donor-acceptor interactions.[2] For DL-2-aminobutyric acid, NBO analysis has revealed strong donor-acceptor interactions, with stabilization energies up to 22.07 kcal/mol, contributing to the overall stability of the molecule.[2]
UV-Visible Spectral Analysis
The electronic transitions of DL-2-aminobutyric acid were studied using TD-DFT. The calculated maximum absorption wavelength (λmax) in methanol was found to be 184 nm, which is in reasonable agreement with the experimental value of 225 nm.[4] This transition is attributed to the electronic excitation from the HOMO to the LUMO.
Conclusion
The theoretical analysis of DL-2-aminobutyric acid using DFT at the B3LYP/6-311++G(d,p) level of theory has provided a comprehensive understanding of its structural, vibrational, and electronic properties. The calculated parameters show good correlation with available experimental data, validating the computational approach. The molecule is characterized by high chemical stability, as indicated by its large HOMO-LUMO energy gap. The findings from this study can be instrumental for further research into the biological roles and potential therapeutic applications of DL-2-aminobutyric acid and its derivatives.
References
- 1. Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization - figshare - Figshare [figshare.com]
- 4. tandfonline.com [tandfonline.com]
Spectroscopic Characterization of H-DL-Abu-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of H-DL-Abu-OH (DL-2-aminobutyric acid), a non-proteinogenic amino acid of interest in various fields of biochemical and pharmaceutical research. This document outlines the key spectroscopic data, detailed experimental protocols, and a workflow for the systematic analysis of this compound.
Introduction
This compound, a racemic mixture of the D and L enantiomers of 2-aminobutyric acid, is an isomer of the neurotransmitter gamma-aminobutyric acid (GABA). Its structural similarity to other biologically active molecules necessitates precise and thorough characterization for applications in drug development, metabolomics, and biochemical studies. Spectroscopic techniques are fundamental to elucidating its molecular structure and purity. This guide covers the essential spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR (Proton NMR) Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.6 - 3.7 | Triplet | ~7.4 | α-CH |
| ~1.8 - 2.0 | Multiplet | - | β-CH₂ |
| ~0.9 - 1.0 | Triplet | ~7.4 | γ-CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.
¹³C NMR (Carbon-13 NMR) Data
Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O
| Chemical Shift (δ) ppm | Assignment |
| ~175 - 180 | C=O (Carboxyl) |
| ~55 - 60 | α-CH |
| ~25 - 30 | β-CH₂ |
| ~9 - 12 | γ-CH₃ |
Note: The carboxyl carbon signal is often broad and may have a lower intensity.
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Table 3: Characteristic FT-IR Vibrational Frequencies for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 - 2800 | O-H and N-H stretching | Carboxylic acid and Amine |
| ~3100 - 3000 | C-H stretching | Aliphatic |
| ~1650 - 1550 | N-H bending | Amine |
| ~1600 - 1500 | Asymmetric COO⁻ stretching | Carboxylate |
| ~1450 - 1380 | C-H bending | Aliphatic |
| ~1400 | Symmetric COO⁻ stretching | Carboxylate |
Mass Spectrometry (MS) Data
Table 4: Key Mass-to-Charge Ratios (m/z) for this compound (LC-ESI-QTOF, Positive Ion Mode)
| m/z | Ion |
| 104.0711 | [M+H]⁺ (Protonated Molecule) |
| 58.0664 | [M+H - H₂O - CO]⁺ or [C₂H₆N]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Materials:
-
This compound sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Micropipettes
-
pH meter
Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of D₂O in a small vial.
-
Ensure complete dissolution; gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical acquisition parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-10 ppm.
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual HDO signal (typically at ~4.79 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum using a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Typical acquisition parameters:
-
Pulse sequence: Standard proton-decoupled pulse-acquire sequence.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Process the data similarly to the ¹H NMR spectrum.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or water (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in an appropriate solvent such as a water/methanol mixture. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.
-
-
Data Acquisition (LC-ESI-QTOF):
-
Set up the liquid chromatography system with a suitable column (e.g., C18) and a mobile phase gradient if necessary for separation from any impurities.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
-
Typical mass spectrometer parameters:
-
Mass range: m/z 50-500.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
-
Acquire full scan mass spectra. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion [M+H]⁺.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.
In-Depth Technical Guide: Molecular Docking Studies with DL-2-Aminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of molecular docking studies involving DL-2-aminobutyric acid, a non-proteinogenic α-amino acid. The document outlines key quantitative data from recent research, details relevant experimental methodologies, and visualizes the computational workflows and related biological pathways.
Executive Summary
DL-2-aminobutyric acid has been the subject of computational studies to explore its potential as a bioactive molecule. Molecular docking simulations and subsequent analyses have revealed its capability to bind to various protein targets, suggesting its potential pharmacological relevance. This guide synthesizes the available data to provide a practical resource for researchers in the field of drug discovery and computational biology.
Data Presentation: Quantitative Docking Results
The following tables summarize the quantitative data from molecular docking and binding free energy calculations for DL-2-aminobutyric acid against several protein targets.
Table 1: Molecular Docking Binding Affinities of DL-2-Aminobutyric Acid
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| COVID-19 Viral Main Protease | 6XYU | -8.7[1][2] |
| FABG4 Enzyme | - | Not specified |
| Cruzain | - | Not specified |
| RIP2 Kinase | - | Not specified |
| Various Proteins (lowest reported) | - | -4.9[3] |
Table 2: Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) Calculation
| Parameter | Value |
| Average Free Binding Energy (ΔG) | -23.48 ± 1.72 kcal/mol |
Note: The specific protein target for this MM/PBSA calculation was not explicitly stated in the source material.
Experimental Protocols
This section provides a detailed methodology for conducting molecular docking studies with DL-2-aminobutyric acid, based on commonly used software and protocols.
Ligand and Protein Preparation
3.1.1. Ligand Preparation (DL-2-Aminobutyric Acid)
-
Obtain 3D Structure: The 3D structure of DL-2-aminobutyric acid can be obtained from chemical databases such as PubChem or generated using molecular modeling software.
-
Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) or quantum mechanical methods (DFT with B3LYP/6-311++G(d,p) basis set) to obtain a low-energy conformation.[3]
-
File Format Conversion: Convert the optimized ligand structure to the PDBQT file format, which includes partial charges and atom types required for AutoDock. This can be done using AutoDockTools (ADT).
3.1.2. Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein (e.g., PDB ID: 6XYU) from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms.
-
-
File Format Conversion: Convert the prepared protein structure into the PDBQT format using ADT.
Molecular Docking Protocol using AutoDock
-
Grid Box Generation:
-
Define the binding site on the target protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction tools.
-
Using AutoGrid (part of the AutoDock suite), generate a grid map that encompasses the defined binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
-
-
Docking Parameter Setup:
-
Create a docking parameter file (.dpf) in ADT.
-
Specify the ligand, the rigid protein, and the flexible residues (if any).
-
Set the parameters for the Lamarckian Genetic Algorithm (LGA), including the number of GA runs, population size, and number of evaluations.
-
-
Running the Docking Simulation:
-
Execute the docking calculation using the AutoDock program, providing the docking parameter file as input.
-
-
Analysis of Results:
-
Analyze the docking log file (.dlg) to view the results.
-
The results will be clustered into different conformations (poses) of the ligand in the protein's binding site.
-
Identify the pose with the lowest binding energy, which represents the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like Discovery Studio or PyMOL.
-
MM/PBSA Binding Free Energy Calculation
-
Molecular Dynamics (MD) Simulation:
-
Perform an MD simulation of the protein-ligand complex obtained from the best docking pose. This provides a dynamic representation of the complex in a simulated physiological environment.
-
-
MM/PBSA Calculation:
-
Use the trajectories from the MD simulation to calculate the binding free energy. The MM/PBSA method calculates the free energy of the protein, the ligand, and the complex in solution.
-
The binding free energy (ΔG_binding) is calculated using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)
-
Mandatory Visualizations
Experimental and Computational Workflows
References
The Evolving Landscape of α-Aminobutyric Acid Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Abu-OH, or DL-α-aminobutyric acid, a non-proteinogenic amino acid, and its derivatives are emerging as a versatile scaffold in medicinal chemistry. While research directly focused on this compound derivatives is nascent, the broader class of α-aminobutyric acid (Abu) analogs is demonstrating significant bioactivity across various therapeutic areas. This technical guide provides an in-depth overview of the current understanding of the bioactivity of Abu derivatives, with a focus on their interactions with key biological targets. Due to the limited availability of data specifically on this compound derivatives, this document encompasses findings related to the broader family of α-aminobutyric acid derivatives, including N-acyl modifications and stereoisomers. We will delve into their quantitative biological data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Quantitative Bioactivity Data
The bioactivity of α-aminobutyric acid derivatives has been quantified against several important biological targets. The following tables summarize the inhibitory concentrations (IC50), inhibition constants (Ki), and minimum inhibitory concentrations (MIC) for various derivatives, providing a comparative view of their potency.
Table 1: Inhibitory Activity of α-Aminobutyric Acid Derivatives against Enzymes
| Derivative Class | Target Enzyme | Test Compound | IC50 (µM) | Reference |
| γ-Aminobutyric Acid (GABA) Derivatives | Branched-chain Amino Acid Transaminase 1 (BCAT1) | WQQ-345 | 4.87 | [1] |
| γ-Aminobutyric Acid (GABA) Derivatives | Branched-chain Amino Acid Transaminase 1 (BCAT1) | Compound 7 (bicyclo[3.2.1]octene derivative) | 0.78 | [2] |
| Amide Derivatives | Xanthine Oxidase | Various Amide Derivatives | Not Specified | [3] |
| N-Acyl Alanine | Fatty Acid Amide Hydrolase (FAAH) | Ibu-AM5 (Amide of Ibuprofen and 2-amino-3-methylpyridine) | Orders of magnitude more potent than ibuprofen | [4] |
| Benzylamide Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Compound 11 | 4.1 | [4] |
| Benzylamide Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Compound 15 | 4.4 | [4] |
Table 2: Receptor Binding Affinity of Aminobutyric Acid Analogs
| Derivative Class | Receptor | Test Compound | Ki (nM) | Reference |
| Cyclopropane based GABA analog | GABA-A Receptor | Compound 173 | 340 | |
| Benzodiazepine derivative | Central Benzodiazepine Receptors (CBR) | Compound 75 | 0.42 | [5] |
| Phenyl-γ-aminobutyric acid | GABA-B Receptor | (R)-Phenibut | >100-fold higher affinity than (S)-phenibut | |
| Phenyl-γ-aminobutyric acid | α2δ subunit-containing Voltage-Dependent Calcium Channels (VDCCs) | (R)-Phenibut | 23,000 | [6] |
| Phenyl-γ-aminobutyric acid | α2δ subunit-containing Voltage-Dependent Calcium Channels (VDCCs) | (S)-Phenibut | 39,000 | [6] |
Table 3: Antimicrobial Activity of α-Aminobutyric Acid Derivatives
| Derivative Class | Microorganism | Test Compound | MIC (µg/mL) | Reference |
| 3-Halobenzo[b]thiophene derivatives | Bacillus cereus | Compound 19 | 128 | [7] |
| 3-Halobenzo[b]thiophene derivatives | Candida albicans | Compound 19 | 128 | [7] |
| Marine Streptomyces sp.S2A extract | Klebsiella pneumoniae | Partially purified extract | 31.25 | [8] |
| Marine Streptomyces sp.S2A extract | Staphylococcus epidermidis | Partially purified extract | 15.62 | [8] |
| Marine Streptomyces sp.S2A extract | Staphylococcus aureus | Partially purified extract | 15.62 | [8] |
| Marine Streptomyces sp.S2A extract | Bacillus cereus | Partially purified extract | 15.62 | [8] |
| Marine Streptomyces sp.S2A extract | Escherichia coli | Partially purified extract | 15.62 | [8] |
| Marine Streptomyces sp.S2A extract | Micrococcus luteus | Partially purified extract | 7.8 | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the bioactivity of novel compounds. Below are methodologies for key assays cited in the evaluation of α-aminobutyric acid derivatives.
BCAT1 Enzyme Inhibition Assay
This protocol describes a continuous-monitoring spectrophotometric assay to determine the inhibitory potency (IC50) of compounds against purified human BCAT1. The assay couples the BCAT1-catalyzed transamination to the oxidation of NADH by L-glutamate dehydrogenase (GLDH).[2]
Materials and Reagents:
-
Purified recombinant human BCAT1 enzyme
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
L-Glutamate Dehydrogenase (GLDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare a reagent mix containing L-Leucine, α-KG, GLDH, and NADH in the assay buffer.
-
Assay Plate Setup: Add 2 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.
-
Add 178 µL of the reagent mix to each well.[2]
-
Enzyme Addition and Reaction Initiation: Add 20 µL of the purified BCAT1 enzyme solution (final concentration ~10 nM) to each well to initiate the reaction.[2]
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C using a microplate reader.[2]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control wells (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
GABA-A Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor using [³H]muscimol.
Materials and Reagents:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]muscimol (radioligand)
-
Unlabeled GABA or bicuculline (B1666979) methiodide (for determining non-specific binding)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold homogenization buffer.[9]
-
Centrifuge at 1,000 x g for 10 min at 4°C.[9]
-
Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.[9]
-
Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 min at 4°C. Repeat this wash step twice.[9]
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration. Store at -80°C.
-
-
Binding Assay:
-
Thaw the membrane preparation and wash twice with binding buffer.[9]
-
Set up triplicate tubes for total binding (membranes + [³H]muscimol), non-specific binding (membranes + [³H]muscimol + excess unlabeled GABA), and experimental (membranes + [³H]muscimol + test compound).
-
Add the membrane preparation (100-200 µg of protein) to each tube.[10]
-
Add [³H]muscimol (e.g., 5 nM) to all tubes.[9]
-
Incubate at 4°C for 45-60 minutes.[10]
-
-
Filtration and Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1][11]
Materials and Reagents:
-
Test microorganism (bacterial or fungal strain)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or other appropriate growth medium
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).[11]
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for the synthesis of N-acyl-α-aminobutyric acid derivatives.
Caption: GABA-A Receptor Signaling Pathway.
Caption: BCAT1 Signaling in Cancer Metabolism.[4][7]
Caption: N-Acyl-α-Aminobutyric Acid Synthesis Workflow.
Conclusion
Derivatives of α-aminobutyric acid represent a promising and diverse class of bioactive molecules with potential applications in oncology, neuroscience, and infectious diseases. The data presented in this guide highlight their ability to potently and selectively interact with key enzymes and receptors. The provided experimental protocols offer a foundation for the standardized evaluation of new analogs, facilitating comparative studies and accelerating drug discovery efforts. The signaling pathway diagrams provide a visual framework for understanding the mechanisms of action of these compounds. While the direct exploration of this compound derivatives is an area ripe for further investigation, the broader family of α-aminobutyric acid derivatives has already demonstrated significant therapeutic potential, warranting continued research and development.
References
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Branched-chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. BCAT1 promotes lung adenocarcinoma progression through enhanced mitochondrial function and NF-κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
H-DL-Abu-OH: A Strategic Building Block for Next-Generation Peptidomimetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, peptidomimetics represent a promising frontier, offering the potential to overcome the inherent limitations of native peptides as therapeutic agents. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, enabling the fine-tuning of pharmacological properties. Among these, H-DL-Abu-OH (DL-2-aminobutyric acid) has emerged as a valuable building block for enhancing peptide stability, modulating conformation, and ultimately, improving therapeutic efficacy. This technical guide provides a comprehensive overview of the role of this compound in peptidomimetic development, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The Rationale for Incorporating this compound
Native peptides, despite their high potency and specificity, are often hampered by poor metabolic stability, rapid clearance, and low oral bioavailability.[1] The incorporation of unnatural amino acids like this compound addresses these challenges by altering the peptide's susceptibility to proteolytic degradation and influencing its three-dimensional structure. The "DL" designation indicates a racemic mixture of both D- and L-enantiomers of 2-aminobutyric acid. The inclusion of the D-isomer, in particular, is a well-established strategy to confer resistance to enzymatic cleavage, as most endogenous proteases are stereospecific for L-amino acids.[1]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C4H9NO2 | [2] |
| Molecular Weight | 103.12 g/mol | [2] |
| CAS Number | 2835-81-6 | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 291 °C (decomposes) | [3] |
Impact on Peptide Properties: A Quantitative Perspective
The introduction of this compound into a peptide backbone can lead to significant improvements in its pharmacological profile. The following tables summarize quantitative data from studies on peptides where natural amino acids have been replaced with aminobutyric acid (Abu) or its analogs, illustrating the tangible benefits of this modification.
Table 1: Enhancement of Antimicrobial Activity
A study on the antimicrobial peptide 17KKV, based on the Magainin 2 sequence, demonstrated that the incorporation of 2-aminoisobutyric acid (Aib), a closely related α,α-disubstituted amino acid, enhanced its activity against multidrug-resistant Pseudomonas aeruginosa (MDRP).[4] While not a direct substitution of this compound, this data highlights the potential of similar small, non-proteinogenic amino acids to improve potency.
| Peptide | Sequence | MIC (µM) against P. aeruginosa |
| 17KKV (modified) | Sequence with Aib | Potent activity reported |
| Magainin 2 (native) | GIGKFLHSAKKFGKAFVGEIMNS | Less potent against MDRP |
Table 2: Influence on Proteolytic Stability
The primary advantage of incorporating D-amino acids, such as D-2-aminobutyric acid, is the significant increase in resistance to enzymatic degradation. The following table provides a conceptual comparison based on established principles.[1]
| Peptide Type | Position of Abu | Expected Half-life in Serum | Rationale |
| Native Peptide (L-amino acids only) | N/A | Short | Susceptible to cleavage by proteases. |
| Peptide with L-Abu | Any | Slightly increased | Minor structural change may slightly alter protease recognition. |
| Peptide with D-Abu | Any | Significantly increased | D-amino acid configuration sterically hinders protease binding and cleavage.[1] |
Experimental Protocols
The successful incorporation of this compound and the subsequent evaluation of the resulting peptidomimetic require robust experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (e.g., Fmoc-DL-Abu-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of a specific protease or in a complex biological matrix like human serum.[1]
Materials:
-
Purified peptide (with and without this compound)
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Incubation: Incubate the peptide at a known concentration with the protease solution or human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by RP-HPLC to determine the percentage of the intact peptide remaining at each time point.
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.
Receptor Binding Assay (Competitive Inhibition)
This assay measures the ability of a peptide to bind to a specific receptor by competing with a known radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled ligand
-
Test peptide (unlabeled competitor)
-
Assay buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptide.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through the glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test peptide. Calculate the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex processes involved in peptidomimetic drug development and their mechanisms of action.
The following diagram illustrates a generalized signaling pathway that can be modulated by a peptidomimetic designed to act as a receptor antagonist.
Conclusion
This compound serves as a powerful and versatile building block in the design of peptidomimetics. Its incorporation, particularly the D-enantiomer, offers a reliable strategy to enhance proteolytic stability, a critical factor in improving the in vivo half-life and overall therapeutic potential of peptide-based drugs. While the direct quantitative impact can vary depending on the peptide sequence and the position of substitution, the evidence strongly supports the utility of this compound in overcoming the inherent limitations of native peptides. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively synthesize, characterize, and evaluate this compound-containing peptidomimetics, paving the way for the development of more robust and effective peptide therapeutics.
References
Exploring the Conformational Space of α-Aminobutyric Acid-Containing Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug design. These modified peptides often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties that can translate into novel biological activities. Among these, α-aminobutyric acid (Abu), a simple, achiral amino acid with an ethyl side chain, serves as a valuable tool for probing and modulating peptide structure and function. Understanding the conformational landscape that Abu bestows upon a peptide is critical for the rational design of new therapeutics. This technical guide provides an in-depth exploration of the methods used to characterize the conformational space of Abu-containing peptides, complete with experimental and computational protocols, and a comparative analysis of Abu's structural influence.
The Conformational Influence of α-Aminobutyric Acid
The ethyl side chain of α-aminobutyric acid, being larger than the methyl group of alanine (B10760859) but smaller than the isopropyl group of valine, sterically restricts the available conformational space of the peptide backbone. This constraint predominantly favors the adoption of helical secondary structures, such as α-helices and 310-helices. This is analogous to the well-documented helix-promoting propensity of α-aminoisobutyric acid (Aib), which possesses two methyl groups at the α-carbon. The incorporation of Abu can therefore be used to stabilize helical folds, which are often crucial for mediating protein-protein interactions.
Ramachandran Plot Analysis
The conformational preferences of an amino acid residue are best visualized on a Ramachandran plot, which maps the sterically allowed combinations of the backbone dihedral angles φ (phi) and ψ (psi). For Abu, the allowed regions are expected to be more restricted than for glycine (B1666218) or alanine, primarily encompassing the right-handed α-helical (φ ≈ -57°, ψ ≈ -47°) and 310-helical (φ ≈ -49°, ψ ≈ -26°) regions. While extensive databases of Ramachandran plots exist for the 20 proteinogenic amino acids, specific, high-resolution data for Abu within peptides is less common. However, based on its structure and the behavior of similar amino acids like Aib, its conformational space can be confidently predicted to lie within these helical domains.
Experimental Protocols for Conformational Analysis
A multi-pronged approach combining experimental and computational techniques is essential for a thorough exploration of the conformational space of Abu-containing peptides.
Synthesis of Abu-Containing Peptides
The synthesis of peptides incorporating Abu is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Table 1: Protocol for Manual Fmoc-SPPS of an Abu-Containing Peptide
| Step | Procedure | Reagents and Solvents |
| 1. Resin Swelling | Swell the appropriate resin (e.g., Wang, Rink Amide) in DMF for 30-60 minutes. | N,N-Dimethylformamide (DMF) |
| 2. First Amino Acid Loading | Couple the first Fmoc-protected amino acid to the resin using a suitable activating agent. | Fmoc-amino acid, DIC/Oxyma or HBTU/DIEA, DMF/DCM |
| 3. Fmoc Deprotection | Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid. | 20% Piperidine in DMF |
| 4. Coupling of Abu | Couple Fmoc-Abu-OH to the deprotected N-terminus of the growing peptide chain. | Fmoc-Abu-OH, HBTU/DIEA in DMF |
| 5. Subsequent Couplings | Repeat steps 3 and 4 for each subsequent amino acid in the sequence. | Fmoc-amino acids, HBTU/DIEA in DMF |
| 6. Final Deprotection | Remove the Fmoc group from the final amino acid. | 20% Piperidine in DMF |
| 7. Cleavage and Deprotection | Cleave the peptide from the resin and remove side-chain protecting groups. | Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) |
| 8. Purification | Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). | Acetonitrile/Water gradients with 0.1% TFA |
| 9. Characterization | Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC. | - |
A critical aspect of SPPS is preventing aggregation of the growing peptide chain, which can hinder coupling efficiency. For sequences prone to aggregation, specialized protocols may be employed.
Workflow for Fmoc Solid-Phase Peptide Synthesis
General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for determining the secondary structure content of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, one can obtain a characteristic spectrum that reflects the peptide's secondary structure.
Table 2: Protocol for CD Spectroscopy of an Abu-Containing Peptide
| Step | Procedure | Key Considerations |
| 1. Sample Preparation | Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise peptide concentration. | Buffer should be transparent in the far-UV region (190-250 nm). Accurate concentration is crucial for calculating molar ellipticity. |
| 2. Instrument Setup | Purge the CD spectrometer with nitrogen gas. Calibrate the instrument using a standard such as camphor (B46023) sulfonic acid. | Nitrogen purging is essential to remove oxygen, which absorbs in the far-UV. |
| 3. Data Acquisition | Record the CD spectrum of the peptide solution in a quartz cuvette (typically 1 mm path length) over the far-UV range (e.g., 190-260 nm). | Multiple scans should be averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer alone must be subtracted. |
| 4. Data Conversion | Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × l × n), where c is the molar concentration, l is the path length in cm, and n is the number of residues. | This normalization allows for comparison between different peptides. |
| 5. Secondary Structure Estimation | Deconvolute the resulting spectrum using algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil. | The characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm are indicative of α-helical content. |
Experimental Workflow for Circular Dichroism Spectroscopy
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α-Aminobutyric Acid (H-DL-Abu-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, facilitating the synthesis of peptides for a vast array of research and therapeutic applications. The incorporation of non-proteinogenic amino acids, such as DL-α-aminobutyric acid (DL-Abu), can bestow unique properties upon peptides, including enhanced proteolytic stability and modified receptor binding affinities. This document provides a comprehensive guide for the incorporation of DL-Abu into peptides utilizing the widely adopted Fmoc-based SPPS methodology. While the free amino acid H-DL-Abu-OH is specified, standard SPPS protocols necessitate the use of an N-terminally protected form, typically Fmoc-DL-Abu-OH, to control peptide bond formation.
The core principle of Fmoc-SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain covalently linked to an insoluble solid support (resin). Each cycle consists of three main steps:
-
Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3]
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus to facilitate the formation of a peptide bond with the newly liberated N-terminal amine of the peptide-resin.[1]
-
Washing: Thorough washing of the resin to remove excess reagents and by-products, ensuring the purity of the growing peptide chain.[1]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.[1]
Data Presentation
The following tables summarize typical quantitative data for the key steps in the SPPS protocol for incorporating Fmoc-DL-Abu-OH.
Table 1: Reagent Equivalents for Fmoc-DL-Abu-OH Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-DL-Abu-OH | 3 - 5 | Incoming amino acid |
| Coupling Reagent (e.g., HCTU, HATU, PyBOP) | 2.9 - 4.5 | Activation of the carboxylic acid |
| Base (e.g., DIPEA, Collidine) | 6 - 9 | Activation and neutralization |
Note: The optimal number of equivalents can vary depending on the specific coupling reagent, the steric hindrance of the amino acids being coupled, and the nature of the peptide sequence.[4][5][6]
Table 2: Common Deprotection and Cleavage Cocktails
| Process | Reagent Solution | Typical Reaction Time |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | 5-20 minutes |
| Cleavage and Side-Chain Deprotection | TFA / TIS / H₂O (95:2.5:2.5, v/v/v) | 2-4 hours |
| Cleavage from 2-Chlorotrityl Resin (Protected Peptide) | Acetic Acid / TFE / DCM (1:2:7, v/v/v) | 1-2 hours |
Abbreviations: TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, DCM: Dichloromethane, TFE: Trifluoroethanol.[1][4][7]
Experimental Protocols
This section provides a detailed methodology for the manual solid-phase synthesis of a peptide containing DL-Abu on a 0.1 mmol scale.
Materials and Equipment
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids).[1][4]
-
Fmoc-Amino Acids: Fmoc-DL-Abu-OH and other required Fmoc-protected amino acids.
-
Solvents: High-purity N,N-dimethylformamide (DMF), Dichloromethane (DCM).[1]
-
Coupling Reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Activation Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][4]
-
Cleavage Cocktail: See Table 2 for common formulations.
-
Precipitation/Washing Solvent: Cold diethyl ether.[4]
-
Equipment: Peptide synthesis vessel, shaker, filtration apparatus, analytical and preparative HPLC system, mass spectrometer.
Protocol 1: Solid-Phase Peptide Synthesis Cycle
1. Resin Swelling:
- Place the resin (e.g., 100-200 mesh, 0.1 mmol substitution) in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.[1]
- Drain the solvent.
2. First Amino Acid Loading (for resins like 2-Chlorotrityl chloride):
- Dissolve Fmoc-DL-Abu-OH (or the first Fmoc-amino acid) and DIPEA in DCM.
- Add the solution to the resin and agitate for 1-2 hours.
- "Cap" any unreacted sites by adding a solution of methanol (B129727) in DCM.
- Wash the resin thoroughly with DCM and DMF.[1]
3. Peptide Elongation Cycle (repeated for each amino acid):
4. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 3a to liberate the N-terminal amine.
5. Cleavage and Side-Chain Deprotection:
- Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[1]
- Add a cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and incubate at room temperature for 2-4 hours with occasional swirling. The choice of cocktail depends on the amino acid composition of the peptide.[1][7]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of the SPPS Workflow
The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating H-DL-Abu-OH using Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of the non-proteinogenic amino acid DL-2-aminobutyric acid (H-DL-Abu-OH) into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The use of a racemic mixture of Abu presents unique considerations, leading to the synthesis of diastereomeric peptides, which will be addressed in the protocols and analytical sections.
Introduction
DL-2-aminobutyric acid (Abu) is a non-canonical amino acid that, when incorporated into peptides, can enhance proteolytic stability and modulate conformational properties.[1] The use of the racemic mixture (DL-Abu) will result in a peptide population consisting of two diastereomers at the site of incorporation, which may be advantageous for screening peptide libraries for desired biological activities or can be separated and characterized individually. Fmoc chemistry is the preferred method for this incorporation due to its mild deprotection conditions and compatibility with a wide range of amino acids and solid supports.[2]
Data Presentation
Table 1: Physicochemical Properties of Fmoc-DL-Abu-OH
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₄ |
| Molecular Weight | 325.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP |
| Storage | 2-8°C |
Table 2: Comparative Performance of Common Coupling Reagents for Fmoc-DL-Abu-OH
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 | >98 | >95 | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 | >97 | >95 | Very Low |
Data is extrapolated from studies on similar amino acids and general performance of coupling reagents in Fmoc SPPS.[3][4] Actual results may vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-DL-Abu-OH
This protocol outlines the manual steps for incorporating a single Fmoc-DL-Abu-OH residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-DL-Abu-OH
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Chosen coupling reagent (e.g., HATU, HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[5]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Coupling of Fmoc-DL-Abu-OH:
-
In a separate vessel, pre-activate Fmoc-DL-Abu-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HCTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and gently agitate for 2-4 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Analytical Characterization of Peptides Containing DL-Abu
The incorporation of this compound will result in a mixture of two diastereomeric peptides. This protocol outlines the methods to analyze and potentially separate these isomers.
Materials:
-
Crude peptide containing DL-Abu
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Water with 0.1% Trifluoroacetic acid (TFA)
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Purification and Diastereomer Separation by RP-HPLC:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture).
-
Purify the peptide using preparative RP-HPLC with a C18 column and a linear gradient of water/ACN containing 0.1% TFA.
-
The two diastereomers may separate into two distinct peaks due to differences in their hydrophobicity and interaction with the stationary phase.[4] The extent of separation will depend on the peptide sequence and the HPLC conditions.
-
Collect the fractions corresponding to each peak.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC under the same or optimized conditions.
-
-
Mass Spectrometry Analysis:
Mandatory Visualizations
Caption: Workflow for incorporating Fmoc-DL-Abu-OH in SPPS.
Caption: Logical relationship of synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Mass-spectrometric determination of the amino acid sequences in peptides isolated from the protein silk fibroin of Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with H-DL-Abu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and versatile methodology for the creation of peptides. It remains highly relevant for the large-scale production of short peptides and for fragment condensation strategies. The incorporation of non-proteinogenic amino acids, such as DL-2-aminobutyric acid (H-DL-Abu-OH), into peptide sequences is a key strategy in drug discovery to enhance metabolic stability, modulate bioactivity, and explore a wider conformational space. The use of a racemic mixture (DL) of 2-aminobutyric acid introduces diastereomeric diversity, which can be advantageous for screening and identifying peptides with optimal therapeutic properties.
These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating this compound. We will cover the core principles, detailed experimental protocols, data on expected outcomes, and troubleshooting advice.
Core Principles
The solution-phase synthesis of a peptide is a stepwise process involving the repetition of two key steps: the coupling of an N-protected amino acid to a C-protected amino acid or peptide, followed by the deprotection of the N-terminus of the newly formed peptide to allow for the next coupling cycle. When incorporating this compound, it is typically coupled with an N-protected amino acid. The resulting product will be a mixture of two diastereomers if the N-protected amino acid is chiral. These diastereomers can often be separated by chromatographic techniques.
Protecting Group Strategy:
The choice of protecting groups for the α-amino and carboxyl termini is crucial to prevent side reactions.[1] A common strategy in solution-phase synthesis is the use of the tert-butyloxycarbonyl (Boc) group for the N-terminus and a methyl or benzyl (B1604629) ester for the C-terminus.[2] The Boc group is stable under coupling conditions and can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[3]
Coupling Reaction:
The formation of the peptide bond requires the activation of the carboxylic acid of the N-protected amino acid. This is achieved using a coupling reagent. Common coupling reagents for solution-phase synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization.[4][5] More modern and highly efficient coupling reagents include uronium/aminium salts like HBTU and HATU.[1]
Diastereomer Formation and Separation:
The coupling of an N-protected chiral amino acid (e.g., Boc-L-Alanine) with racemic this compound will result in a mixture of two diastereomeric peptides (e.g., Boc-L-Ala-D-Abu-OH and Boc-L-Ala-L-Abu-OH). These diastereomers have different physicochemical properties and can typically be separated by silica (B1680970) gel chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
The following protocols provide a general procedure for the synthesis of a dipeptide, for example, Boc-L-Ala-DL-Abu-OMe, and its subsequent deprotection.
Protocol 1: Synthesis of a Protected Dipeptide (Boc-L-Ala-DL-Abu-OMe)
This protocol details the coupling of Boc-L-Alanine with the methyl ester of DL-2-aminobutyric acid.
Materials and Reagents:
-
Boc-L-Ala-OH
-
H-DL-Abu-OMe·HCl (DL-2-aminobutyric acid methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[2]
-
1-Hydroxybenzotriazole (HOBt)[4]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (if solubility is an issue)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Neutralization of H-DL-Abu-OMe·HCl:
-
Dissolve H-DL-Abu-OMe·HCl (1.05 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.05 equivalents) dropwise while stirring.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
-
Activation of Boc-L-Ala-OH:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the Boc-L-Ala-OH solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
To the activated Boc-L-Ala-OH mixture, add the neutralized H-DL-Abu-OMe solution from step 1.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the two diastereomers.
-
Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.
Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group from the synthesized dipeptide.
Materials and Reagents:
-
Boc-protected dipeptide (e.g., Boc-L-Ala-D-Abu-OMe)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold Diethyl Ether
Procedure:
-
Dissolve the Boc-protected dipeptide in DCM.
-
Add an equal volume of TFA (resulting in a 50% TFA/DCM solution).[3]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting peptide-TFA salt can be precipitated by the addition of cold diethyl ether and collected by filtration. This product can be used in the next coupling step after neutralization.
Caption: Workflow for the N-terminal Boc deprotection of a peptide.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide using this compound. The data is representative and may vary depending on the specific amino acids and reaction conditions.
Table 1: Typical Reaction Parameters for the Synthesis of Boc-L-Xaa-DL-Abu-OMe
| N-Protected Amino Acid (Boc-L-Xaa-OH) | Coupling Reagents | Solvent | Reaction Time (hours) |
| Boc-L-Ala-OH | DCC/HOBt | DCM | 12 - 24 |
| Boc-L-Phe-OH | EDC/HOBt | DCM/DMF | 16 - 24 |
| Boc-L-Val-OH | HATU/DIPEA | DMF | 4 - 8 |
| Boc-L-Leu-OH | DCC/HOBt | DCM | 12 - 24 |
Table 2: Expected Yields and Purity of Diastereomeric Dipeptides
| Dipeptide Product | Typical Crude Yield (%) | Purity after Chromatography (%) | Diastereomeric Ratio (approx.) |
| Boc-L-Ala-D-Abu-OMe | 80 - 90 (combined) | >95 | 1:1 |
| Boc-L-Ala-L-Abu-OMe | >95 | ||
| Boc-L-Phe-D-Abu-OMe | 75 - 85 (combined) | >95 | 1:1 |
| Boc-L-Phe-L-Abu-OMe | >95 | ||
| Boc-L-Val-D-Abu-OMe | 70 - 80 (combined) | >95 | 1:1 |
| Boc-L-Val-L-Abu-OMe | >95 |
Table 3: Characterization Data for a Representative Dipeptide (Boc-L-Ala-DL-Abu-OMe)
| Analytical Technique | Expected Results |
| ¹H NMR | Two distinct sets of signals for the diastereomers, particularly for the α-protons and methyl groups of both alanine (B10760859) and aminobutyric acid residues. |
| ¹³C NMR | Two distinct sets of signals for the diastereomeric carbons. |
| Mass Spectrometry (ESI-MS) | A single major peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the dipeptide, as diastereomers have the same mass. |
| RP-HPLC | Two well-resolved peaks corresponding to the two diastereomers. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Steric hindrance.- Impure reagents or solvents. | - Allow for a longer activation time.- Switch to a more potent coupling reagent (e.g., HATU, HBTU).- Use fresh, anhydrous solvents and high-purity reagents. |
| Incomplete Reaction | - Insufficient reaction time.- Poor solubility of reactants. | - Extend the reaction time and continue to monitor by TLC.- Add a co-solvent like DMF to improve solubility. |
| Poor Separation of Diastereomers | - Inappropriate chromatography conditions. | - Optimize the eluent system for silica gel chromatography (e.g., by varying the polarity).- For difficult separations, use RP-HPLC with a suitable gradient. |
| Side Product Formation | - Racemization during activation. | - Ensure the reaction is carried out at 0 °C during the activation step.- Use HOBt or other racemization suppressants. |
Signaling Pathways and Applications
Peptides containing DL-2-aminobutyric acid can have a range of biological activities and applications. The incorporation of a D-amino acid can significantly increase the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life. This is a critical attribute for the development of peptide-based therapeutics.
For example, if a peptide is designed to inhibit a particular enzyme or block a receptor-ligand interaction in a signaling pathway, its stability is paramount. The diagram below illustrates a generic signaling pathway where a peptide antagonist can play a role. The increased stability of a DL-Abu-containing peptide can lead to a more sustained therapeutic effect.
Caption: Inhibition of a signaling pathway by a DL-Abu-containing peptide antagonist.
The diastereomeric mixture obtained from the synthesis can be screened for biological activity. In some cases, one diastereomer may exhibit significantly higher potency than the other, providing valuable structure-activity relationship (SAR) data for further drug development.
Conclusion
The solution-phase synthesis of peptides containing this compound is a robust and valuable technique for introducing non-proteinogenic amino acids to create novel peptide therapeutics. Careful control of reaction conditions, appropriate choice of coupling reagents, and effective purification strategies are key to obtaining high-purity diastereomeric peptides. The resulting compounds can offer significant advantages in terms of metabolic stability and provide opportunities to fine-tune biological activity.
References
- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of H-DL-Abu-OH Using Various Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery, offering pathways to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. H-DL-α-Aminobutyric acid (H-DL-Abu-OH) is a small, aliphatic amino acid analog whose incorporation can influence peptide conformation and bioactivity. The selection of an appropriate coupling reagent is paramount to ensure high efficiency of incorporation, minimize side reactions, and preserve the stereochemical integrity of the adjacent residues in the peptide chain.
This document provides a comprehensive overview of common coupling reagents for the incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS), complete with detailed protocols and comparative data to guide researchers in selecting the optimal methodology for their specific application.
Overview of Common Coupling Reagent Classes
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. Modern coupling reagents are broadly categorized into several classes, primarily aminium/uronium salts, phosphonium (B103445) salts, and carbodiimides.
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and COMU are highly efficient activators that form reactive esters.[1] HATU, based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is known for its rapid kinetics and low racemization rates.[2] COMU is a newer generation reagent based on OxymaPure, offering high solubility, efficiency, and a superior safety profile compared to benzotriazole-based reagents.[3][4][5]
-
Phosphonium Salts: Reagents such as PyBOP and DEPBT are also highly effective. PyBOP provides efficient coupling while avoiding certain side reactions like guanidinylation.[6] DEPBT is particularly noted for its remarkable ability to suppress racemization, making it ideal for coupling easily epimerized amino acids.[6][7][8]
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is a cost-effective reagent commonly used in conjunction with an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt).[6] The additive is crucial for accelerating the coupling reaction and minimizing racemization.[9]
Comparative Analysis of Recommended Coupling Reagents
The choice of coupling reagent for this compound incorporation depends on factors such as the complexity of the peptide sequence, the scale of the synthesis, and cost considerations. As this compound is a relatively small, non-hindered residue, most modern coupling reagents will perform effectively. The primary considerations are efficiency and the prevention of racemization at the C-terminal residue of the peptide chain.
| Coupling Reagent | Reagent Class | Advantages | Disadvantages | Key Considerations |
| HATU | Aminium/Uronium Salt | Very high coupling efficiency and rapid kinetics.[10] Low levels of racemization due to the HOAt moiety.[1][2] | Higher cost. Based on potentially explosive HOAt.[11] Can cause guanidinylation of the N-terminus if used in large excess.[1][11] | Excellent for difficult or high-throughput syntheses. Use a slight excess relative to the amino acid. |
| COMU | Aminium/Uronium Salt | High coupling efficiency, comparable to HATU.[12] Safer (non-explosive) and more soluble than HATU.[3][4] Byproducts are water-soluble, simplifying workup.[4] | Can have limited stability in solution over long periods.[5] | An excellent modern alternative to HATU/HBTU, especially for manual and microwave-assisted SPPS.[3][12] |
| DEPBT | Phosphonium Salt | Mediates amide bond formation with very low racemization.[6][7][8] Effective for sterically hindered or racemization-prone residues.[13] | Slower reaction kinetics compared to HATU or COMU. | The reagent of choice when minimizing racemization of sensitive residues (e.g., His, Cys) adjacent to the coupling site is the highest priority.[12] |
| DIC/OxymaPure | Carbodiimide/Additive | Highly cost-effective. OxymaPure is a safe and effective modern replacement for HOBt.[3] | Slower coupling times compared to aminium/phosphonium salts.[1] Higher risk of racemization if conditions are not optimized.[9] | Suitable for routine, large-scale synthesis where cost is a major factor. Pre-activation is recommended.[14] |
Experimental Workflows and Protocols
The following section details the generalized workflow for SPPS and specific protocols for using the recommended coupling reagents to incorporate Fmoc-DL-Abu-OH.
The incorporation of an amino acid via SPPS is a cyclical process. The diagram below illustrates the fundamental steps involved in a single coupling cycle using Fmoc chemistry.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
This protocol outlines the procedure for incorporating Fmoc-DL-Abu-OH using the high-efficiency reagent HATU.[2][15]
-
Resin Preparation:
-
Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 2 min, followed by 1 x 8 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, prepare the activation solution:
-
Fmoc-DL-Abu-OH (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6.0 eq)
-
Dissolve in a minimal volume of DMF.
-
-
Allow the mixture to pre-activate for 1-3 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for completeness using a qualitative method (e.g., Kaiser ninhydrin (B49086) test). A negative test (colorless or yellow beads) indicates a complete reaction.
-
If the test is positive after 60 minutes, allow the reaction to proceed longer or perform a second coupling (double coupling).
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
This protocol uses COMU, a safer and highly soluble alternative to HATU.[3][4]
-
Resin Preparation: Follow the same procedure as in Protocol 4.2, Step 1.
-
Activation and Coupling:
-
In a separate vessel, prepare the activation solution:
-
Fmoc-DL-Abu-OH (3.0 eq)
-
COMU (3.0 eq)
-
DIPEA (6.0 eq)
-
Dissolve in a minimal volume of DMF. Note: COMU requires only 1 equivalent of base for activation, but excess base is standard in SPPS to ensure a basic environment.
-
-
Immediately add the solution to the deprotected peptide-resin. Pre-activation time is generally not required.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can often be monitored by a color change.[4]
-
Perform a Kaiser test to confirm reaction completion.
-
-
Washing: Follow the same procedure as in Protocol 4.2, Step 4.
This protocol is recommended when suppression of racemization of the C-terminal residue is of utmost importance.[7][8]
-
Resin Preparation: Follow the same procedure as in Protocol 4.2, Step 1.
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-DL-Abu-OH (2.0 eq) and DEPBT (2.0 eq) in DMF.
-
Add DIPEA or N-Methylmorpholine (NMM) (4.0 eq) to the solution and vortex briefly.
-
Add the solution to the deprotected peptide-resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature. Reaction times are typically longer than with HATU/COMU, ranging from 2 to 6 hours.
-
Monitor the coupling progress with the Kaiser test.
-
-
Washing: Follow the same procedure as in Protocol 4.2, Step 4.
Activation Mechanisms and Logical Relationships
The activation of the carboxylic acid proceeds via different intermediates depending on the reagent class. This has implications for reactivity and side reactions.
Caption: Activation pathways for aminium and phosphonium salt coupling reagents.
Troubleshooting and Special Considerations
-
Incomplete Coupling: If a Kaiser test remains positive, a "double coupling" strategy is recommended. This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated amino acid.[16]
-
Racemization: While this compound itself is a racemic mixture, the activation step can potentially cause epimerization of the C-terminal amino acid of the peptide-resin. To minimize this risk:
-
Solvent Choice: DMF is the standard solvent for SPPS. For sequences prone to aggregation, N-Methylpyrrolidone (NMP) or the addition of chaotropic salts may be beneficial.[16]
Conclusion
The successful incorporation of this compound can be readily achieved with a variety of modern coupling reagents. For routine synthesis, COMU offers an excellent balance of high efficiency, safety, and ease of use. For particularly challenging sequences or when synthesizing peptides with highly racemization-prone residues adjacent to the coupling site, HATU provides maximum reactivity while DEPBT offers the highest degree of chiral preservation. The classic DIC/OxymaPure system remains a viable, cost-effective option for large-scale production. Careful selection of the coupling reagent and optimization of reaction conditions are key to achieving high-purity peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 5. COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. nbinno.com [nbinno.com]
- 14. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Notes and Protocols for the Synthesis of Peptides with Multiple H-DL-Abu-OH Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development. DL-α-aminobutyric acid (H-DL-Abu-OH), a non-natural amino acid, offers the potential to create peptides with novel conformations and enhanced biological stability. The presence of both D and L enantiomers can influence peptide secondary structure and increase resistance to enzymatic degradation, making peptides containing multiple Abu residues attractive candidates for therapeutic applications.
This document provides detailed application notes and protocols for the synthesis of peptides containing multiple this compound residues using Fmoc-based solid-phase peptide synthesis (SPPS). It addresses the unique challenges associated with incorporating this residue and offers strategies to optimize synthesis outcomes.
Challenges in Synthesizing Peptides with Multiple this compound Residues
The synthesis of peptides with multiple this compound residues can present several challenges:
-
Aggregation: Sequences containing multiple hydrophobic residues like Abu are prone to aggregation on the solid support, leading to incomplete deprotection and coupling reactions.[1][2] This can result in deletion sequences and low purity of the crude product.
-
Difficult Couplings: While not as sterically hindered as residues like α-aminoisobutyric acid (Aib), the repeated incorporation of Abu can lead to difficult coupling steps, especially as the peptide chain elongates.[3][4] Incomplete coupling is a major source of impurities.
-
Racemization: The use of the DL-form of Abu is intentional in this case; however, it is important to be aware of potential racemization of other chiral centers in the peptide backbone during activation and coupling steps, which can be exacerbated by certain reagents and conditions.
Recommended Synthesis Strategies
To overcome these challenges, the following strategies are recommended:
-
Optimized Coupling Reagents: The choice of coupling reagent is critical. For potentially difficult couplings, stronger uronium/aminium or phosphonium (B103445) salt-based reagents are preferred over carbodiimides.[5]
-
Double Coupling: For the incorporation of Abu residues, a double coupling strategy is recommended to ensure complete reaction and minimize the formation of deletion sequences.
-
Microwave-Assisted SPPS: Microwave energy can significantly enhance the efficiency of coupling reactions, especially for sterically hindered or aggregation-prone sequences.[6]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation of the growing peptide chain.
-
Special Solvents: Using solvents with higher solvating power, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) in place of or in combination with N,N-dimethylformamide (DMF), can reduce aggregation.
Data Presentation
Table 1: Recommended Coupling Reagents for Difficult Couplings
| Coupling Reagent | Chemical Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for hindered amino acids. Can be used for both solution-phase and solid-phase synthesis. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A popular and effective coupling reagent, often used with HOBt to suppress racemization. Resulting by-products are soluble in water and common organic solvents.[5] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt-based reagent that is particularly effective for hindered couplings and can minimize racemization. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | A cost-effective carbodiimide-based method. Oxyma Pure is a safer and often more effective alternative to HOBt.[7] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A modern, highly efficient coupling reagent with performance comparable to HATU. It is based on Oxyma, making it a safer alternative to HBTU/HATU. |
Note: The optimal coupling reagent may be sequence-dependent. It is advisable to perform small-scale test syntheses to determine the most effective reagent for a specific peptide sequence.
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Primary Use |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose cleavage for peptides without sensitive residues like Cys, Met, or Trp.[5][8] |
| TFA/TIS/EDT/H₂O | 94% TFA / 1% TIS / 2.5% EDT / 2.5% H₂O | For peptides containing Trp, which requires a scavenger like EDT to prevent modification by carbocations. |
| TFA/Thioanisole/EDT/Anisole | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | A more robust cocktail for peptides with multiple sensitive residues, including Arg, Cys, and Met. |
Abbreviations: TFA, Trifluoroacetic acid; TIS, Triisopropylsilane; H₂O, Water; EDT, 1,2-Ethanedithiol.
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide with Multiple this compound Residues
This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Abu-Phe-Abu) on a Rink Amide resin (0.1 mmol scale) using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g)
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-DL-Abu-OH, Fmoc-Phe-OH)
-
Coupling Reagent: HATU
-
Activator Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker/vortexer
Procedure:
-
Resin Swelling and Preparation:
-
Place 200 mg of Rink Amide resin in the synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour with occasional agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 5 mL of 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-DL-Abu-OH):
-
In a separate vial, dissolve Fmoc-DL-Abu-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol) in DMF (2 mL).
-
Add DIEA (6 eq., 0.6 mmol) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative test is indicated by yellow beads). If the test is positive (blue beads), repeat the coupling step (double coupling).
-
-
Peptide Elongation Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-DL-Abu-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH). For each Fmoc-DL-Abu-OH coupling, a double coupling is recommended.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (5 times) and dry under a stream of nitrogen.
-
Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a clean tube.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube containing 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of peptides with multiple this compound residues.
Caption: Conceptual diagram of peptide aggregation during SPPS and the role of DL-amino acids.
Caption: Generalized signaling pathway for a synthetic peptide containing D-amino acids. Note: This is a hypothetical pathway as the specific biological targets of multi-Abu peptides are not yet well-defined.
References
- 1. "Improved solid-phase synthesis of α,α-dialkylated amino acid-rich pept" by S. R. Haynes, S. D. Hagius et al. [repository.lsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. γ-Aminobutyric acid (GABA) signalling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
Application Notes: Utilizing H-DL-Abu-OH to Introduce Conformational Constraints in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based drug discovery and development, the ability to modulate the three-dimensional structure of peptides is paramount to enhancing their therapeutic potential. Unmodified peptides often suffer from drawbacks such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and specificity. The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these limitations. H-DL-Abu-OH, a racemic mixture of D- and L-α-aminobutyric acid, serves as a valuable building block for introducing conformational constraints and improving the pharmacokinetic profile of peptides.
As an α,α-disubstituted amino acid, the ethyl group at the α-carbon of α-aminobutyric acid restricts the rotation around the peptide backbone, thereby inducing specific secondary structures like β-turns or helical conformations. Furthermore, the presence of the D-enantiomer in the racemic mixture can significantly enhance resistance to proteolytic degradation, as endogenous proteases are stereospecific for L-amino acids.[1][2] This application note provides a comprehensive overview, experimental protocols, and data on the use of this compound to engineer peptides with improved stability and defined conformations.
Data Presentation: Impact of this compound on Peptide Properties
The incorporation of this compound into a peptide sequence can lead to significant improvements in its stability and can influence its biological activity by altering its conformation. The following tables summarize the expected quantitative impact based on the principles of D-amino acid substitution.
Table 1: Comparative Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Half-life in Human Serum (t½, hours) | Reference Principle |
| Ac-Ala-Ala-L-Abu -Ala-Ala-NH₂ | L-α-Aminobutyric Acid | ~ 2 | [3][4] |
| Ac-Ala-Ala-DL-Abu -Ala-Ala-NH₂ | Racemic α-Aminobutyric Acid | > 24 | [2][3][4] |
| Ac-Tyr-Gly-Gly-Phe-L-Leu | Native Enkephalin Analog | < 1 | [5][6] |
| Ac-Tyr-Gly-Gly-Phe-DL-Abu | DL-Abu Modified Analog | > 12 | [5][6] |
Table 2: Illustrative Receptor Binding Affinity
| Peptide Analog | Modification | IC₅₀ (nM) | Fold Change | Reference Principle |
| Peptide X | L-amino acid at position 5 | 150 | - | [7] |
| Peptide X' | D-amino acid at position 5 | 75 | 2x improvement | [7] |
| Peptide Y | Native Sequence | 50 | - | [7] |
| Peptide Y' | DL-Abu substitution | 100 | 0.5x decrease | [7] |
Note: The data in these tables are illustrative and based on established principles of D-amino acid and α,α-disubstituted amino acid incorporation. Actual results will be sequence-dependent.
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-DL-Abu-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard L-amino acids):
-
Dissolve the Fmoc-L-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-DL-Abu-OH:
-
Follow the same coupling procedure as in step 3, using Fmoc-DL-Abu-OH.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Peptide Synthesis:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Peptide Stability Assay in Human Serum
This protocol assesses the stability of a peptide in the presence of proteases found in human serum.
Materials:
-
Purified peptide (with and without this compound)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in PBS.
-
Incubation:
-
Incubate the peptide at a final concentration of 100 µg/mL in 80% human serum (in PBS) at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Protein Precipitation:
-
To each aliquot, add an equal volume of 10% TFA in ACN to precipitate serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the peptide.
Workflow for Serum Stability Assay:
Caption: Workflow for Peptide Stability Assay in Human Serum.
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the peptide in solution.
Materials:
-
Purified peptide
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE)
-
Quartz cuvette (1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in phosphate buffer to a final concentration of 0.1 mg/mL.
-
Prepare a second sample in a buffer containing a helix-inducing co-solvent like TFE (e.g., 50% TFE).
-
-
CD Measurement:
-
Record the CD spectrum from 190 to 260 nm at room temperature.
-
Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic secondary structure signals:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm.
-
Random coil: A strong negative band around 198 nm.
-
-
Expected Conformational Changes:
Caption: Conformational Effects of this compound Incorporation.
Application in a Biological Context: Modulation of Macrophage Polarization
Recent studies have highlighted the role of α-aminobutyric acid (AABA) in modulating inflammatory responses by influencing macrophage polarization.[8][9] M1 macrophages are pro-inflammatory, while M2 macrophages are involved in anti-inflammatory responses and tissue repair. AABA has been shown to inhibit M1 polarization and promote a shift towards an M2 phenotype. This is achieved through metabolic reprogramming and epigenetic modifications, rather than through the canonical MAPK and NF-κB signaling pathways.[9]
Incorporating this compound into a peptide designed to target macrophages could therefore be a strategy to enhance its anti-inflammatory properties. The increased stability conferred by the D-amino acid would prolong the peptide's bioavailability, while the conformational constraints could optimize its interaction with macrophage surface receptors or transporters.
Signaling Pathway: AABA-mediated Inhibition of M1 Macrophage Polarization
Caption: AABA inhibits M1 macrophage polarization via epigenetic regulation.
Conclusion
This compound is a versatile and valuable tool for peptide chemists and drug developers. Its incorporation into peptide sequences offers a dual advantage: the α,α-disubstitution introduces conformational constraints that can pre-organize the peptide into a bioactive conformation, while the presence of the D-enantiomer enhances proteolytic stability, leading to an extended biological half-life. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of peptides containing this compound. The application of this strategy in modulating macrophage polarization highlights its potential in the development of novel anti-inflammatory peptide therapeutics. By leveraging the unique properties of this compound, researchers can design and synthesize next-generation peptide drugs with superior efficacy and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Peptide Stability and Delivery | MDPI [mdpi.com]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Peptide Stability with H-DL-Abu-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic potential of peptides is often limited by their short in-vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as H-DL-Abu-OH (DL-2-aminobutyric acid). This non-natural amino acid can significantly enhance the metabolic stability of peptides. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound to improve peptide stability.
This compound is an alpha-amino acid with a side chain that is one carbon longer than alanine.[1] Its incorporation into a peptide sequence, particularly the D-isomer, serves as a steric shield, hindering the ability of proteases to bind and cleave the peptide bonds.[2] This modification can lead to a significant increase in the peptide's half-life in biological fluids.[3][4]
Mechanism of Enhanced Stability
The primary mechanism by which the incorporation of the D-enantiomer of 2-aminobutyric acid (D-Abu) enhances peptide stability is through steric hindrance at the protease active site. Proteases are chiral enzymes that are highly specific for L-amino acid residues. The presence of a D-amino acid disrupts the natural L-configuration of the peptide backbone, preventing proper recognition and cleavage by these enzymes.[2][5]
Caption: D-amino acid incorporation hinders protease recognition.
Quantitative Data
The incorporation of this compound is expected to significantly increase the half-life of peptides in biological fluids. The following tables provide illustrative data based on the established principles of D-amino acid substitution on a model peptide.
Table 1: In Vitro Stability of a Model Peptide in Human Serum
| Peptide Variant | Modification | Half-life (t½) in Human Serum (hours) |
| Model Peptide | None (all L-amino acids) | 1.5 |
| Model Peptide-Abu | Single L- to D-Abu substitution | > 24 |
Table 2: Proteolytic Degradation of a Model Peptide by Trypsin
| Peptide Variant | Modification | % Intact Peptide after 4h Incubation |
| Model Peptide | None (all L-amino acids) | < 5% |
| Model Peptide-Abu | Single L- to D-Abu substitution | > 90% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.[6][7]
Materials and Equipment:
-
Resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids (including Fmoc-D-Abu-OH)
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents: HBTU, HOBt, or HATU
-
Activator Base: N,N-diisopropylethylamine (DIEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling.
-
-
Incorporation of Fmoc-D-Abu-OH: Follow the same procedure as in step 3 for the coupling of Fmoc-D-Abu-OH at the desired position in the peptide sequence.
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection step.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours.
-
Filter to collect the cleaved peptide solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Confirm the mass of the purified peptide using a mass spectrometer.
-
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This assay assesses the overall stability of the synthesized peptide in a complex biological fluid.[2]
Materials:
-
Synthesized peptides (native and this compound modified)
-
Pooled human serum
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
HPLC system
Procedure:
-
Peptide Preparation: Prepare stock solutions of the peptides (1 mg/mL) in a suitable buffer.
-
Incubation:
-
Thaw human serum and centrifuge to remove precipitates.
-
Incubate the peptide with serum at a final concentration (e.g., 100 µg/mL) at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
-
Reaction Quenching: Immediately add an equal volume of 10% TCA to the aliquot to precipitate serum proteins and stop enzymatic degradation.
-
Sample Preparation:
-
Vortex and incubate the samples on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Collect the supernatant containing the peptide.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Calculate the peptide half-life (t½) by plotting the percentage of intact peptide versus time.
-
Protocol 3: Protease Degradation Assay
This assay evaluates the stability of the peptide against a specific protease, such as trypsin.[2]
Materials:
-
Synthesized peptides
-
Trypsin (proteomics grade)
-
Assay buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
TFA (10%)
-
HPLC system
Procedure:
-
Solution Preparation: Prepare stock solutions of the peptides and trypsin in the assay buffer.
-
Digestion Reaction:
-
Mix the peptide and trypsin solutions in a microcentrifuge tube (e.g., final peptide concentration of 0.1 mg/mL and a 1:50 enzyme-to-substrate ratio).
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At specific time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding 10% TFA.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC to determine the percentage of the remaining intact peptide.
-
Compare the degradation profiles of the native and modified peptides.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for synthesizing and evaluating the stability of a peptide modified with this compound.
Caption: Workflow for peptide synthesis and stability testing.
The incorporation of this compound into peptide sequences is a highly effective strategy for enhancing their stability against proteolytic degradation. This modification can significantly extend the half-life of peptide-based therapeutics, thereby improving their pharmacokinetic profiles and therapeutic efficacy. The protocols provided in this document offer a comprehensive guide for the synthesis and evaluation of peptides containing this compound.
References
- 1. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Analytical Reversed-Phase HPLC Method for Peptides Containing H-DL-Abu-OH
Introduction
The incorporation of non-proteinogenic amino acids, such as H-DL-2-aminobutyric acid (H-DL-Abu-OH), into peptide sequences is a critical strategy in modern drug development. These modifications can significantly enhance peptide stability, receptor affinity, and pharmacokinetic profiles. Consequently, robust analytical methods are essential for the characterization and quality control of these synthetic peptides. This application note details a representative reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of peptides containing this compound.
Reversed-phase HPLC is a powerful and widely used technique for the separation and purification of peptides.[1][2] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.[1] By creating a gradient of increasing organic solvent concentration in the mobile phase, peptides are eluted from the column based on their relative hydrophobicity.[1] The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for improving peak shape and resolution by masking the interactions of residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for the charged groups on the peptide.
This document provides a detailed protocol for researchers, scientists, and drug development professionals to serve as a starting point for developing and optimizing their own specific analytical HPLC methods for peptides containing the this compound moiety.
Experimental Protocol
This protocol outlines a general method for the analytical RP-HPLC of a peptide containing this compound. Optimization of the gradient and other parameters may be necessary depending on the specific properties of the peptide.
1. Materials and Reagents
-
Peptide Sample: Peptide containing this compound, dissolved in Mobile Phase A.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide analysis.[3]
2. HPLC System Preparation and Configuration
-
Purge the HPLC system with both Mobile Phase A and Mobile Phase B to remove any air bubbles and ensure a stable baseline.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to a constant value, typically between 25°C and 40°C, to ensure reproducible retention times.
-
Set the UV detection wavelength. For peptides, detection is commonly performed at 214 nm or 280 nm. 214 nm allows for the detection of the peptide backbone, while 280 nm is used for peptides containing aromatic amino acids like tryptophan or tyrosine.
3. Sample Preparation
-
Accurately weigh a small amount of the peptide standard or sample.
-
Dissolve the peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Chromatographic Conditions
The following table summarizes a typical set of starting conditions for the HPLC analysis.
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 50 | 50 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
5. Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
The retention time of the main peak corresponds to the peptide of interest.
-
The purity of the peptide can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of H-DL-Abu-OH Peptides by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Abu-OH, a dipeptide containing DL-α-aminobutyric acid, represents a class of non-proteinogenic peptides of growing interest in various research fields, including their potential as therapeutic agents and their role in metabolic pathways. Accurate and sensitive quantification of such peptides in complex biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding their physiological functions. This application note provides a detailed protocol for the quantitative analysis of this compound peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] The methodologies described herein are designed to offer a robust framework for researchers in academia and the pharmaceutical industry.
Principle of Analysis
The quantitative analysis of this compound peptides is achieved through LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[3][4] This technique involves the selection of a specific precursor ion (the protonated peptide) and its characteristic fragment ions. The high selectivity of MRM allows for accurate quantification even in complex biological samples by minimizing matrix interference.[5] For absolute quantification, a stable isotope-labeled internal standard of the analyte is typically employed to account for variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma, Serum)
Effective sample preparation is critical to remove interfering substances such as proteins and salts that can suppress the ionization of the target peptide.[1][2]
Materials:
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifugal filters (e.g., Amicon® Ultra 10K NMWL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum centrifuge
Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Protein Precipitation:
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for Desalting and Concentration:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water with 0.1% TFA.
-
Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% TFA.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove salts and other polar impurities.
-
Elution: Elute the peptide with 500 µL of 70% acetonitrile in water with 0.1% formic acid.
-
Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
Chromatographic separation is essential to resolve the analyte from other components in the sample.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with MRM for targeted quantification.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide a hypothetical example for the quantitative analysis of an this compound containing peptide.
Table 1: Hypothetical MRM Transitions for a Target Peptide (e.g., Gly-Abu)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gly-Abu | 161.1 | 88.1 (y1-ion) | 15 |
| Gly-Abu | 161.1 | 57.1 (b1-ion) | 20 |
| Gly-Abu-d5 (IS) | 166.1 | 93.1 (y1-ion) | 15 |
| Gly-Abu-d5 (IS) | 166.1 | 57.1 (b1-ion) | 20 |
Table 2: Hypothetical Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.900 |
Table 3: Hypothetical Method Validation Parameters
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of this compound peptides.
Peptide Fragmentation
Caption: Simplified fragmentation diagram of a dipeptide in MS/MS.
Potential Metabolic Pathway Involvement
While the specific metabolic pathways of this compound are not well-defined, aminobutyric acid is structurally related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. The GABA shunt is a metabolic pathway that connects the Krebs cycle (TCA cycle) with GABA metabolism.[6][7][8][9] It is plausible that peptides containing aminobutyric acid could interact with or be metabolized through similar pathways.
Caption: The GABA shunt pathway, a potential metabolic route for aminobutyric acid.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry-based quantitative analysis of this compound peptides. The detailed protocols for sample preparation, LC separation, and MS detection, along with illustrative data and diagrams, offer a solid starting point for researchers. Method parameters should be optimized for specific peptide sequences and biological matrices to ensure the highest data quality. The use of stable isotope-labeled internal standards is strongly recommended for achieving accurate and precise quantification. This methodology will aid in advancing the understanding of the roles of non-proteinogenic peptides in biological systems and in the development of novel peptide-based therapeutics.
References
- 1. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 5. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]
- 7. esalq.usp.br [esalq.usp.br]
- 8. New insights into {gamma}-aminobutyric acid catabolism: Evidence for {gamma}-hydroxybutyric acid and polyhydroxybutyrate synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for NMR Spectroscopy in the Structure Elucidation of α-Aminobutyric Acid (Abu)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the three-dimensional structure and dynamics of peptides in solution. This is particularly crucial in drug discovery and development, where the conformation of a peptide is directly linked to its biological activity. This document provides a detailed guide to the application of NMR spectroscopy for the structural elucidation of peptides containing the non-proteinogenic amino acid α-aminobutyric acid (Abu). Abu residues can influence the conformational preferences of peptides, making detailed structural analysis essential for understanding their function.
These notes will cover sample preparation, a suite of NMR experiments, and the workflow for data analysis and structure calculation.
Data Presentation: NMR Parameters for Abu-Containing Peptides
The following tables summarize typical NMR data obtained for a hypothetical Abu-containing peptide. These values are representative and can be used as a reference for the assignment and analysis of new Abu peptides.
Table 1: Representative ¹H Chemical Shifts (δ) in ppm
| Residue | HN | Hα | Hβ | Hγ | Other |
| Abu | 8.15 | 4.25 | 1.85, 1.70 | 0.95 (t) | |
| Ala | 8.30 | 4.35 | 1.40 (d) | ||
| Val | 8.05 | 4.15 | 2.10 | 0.98 (d), 0.92 (d) | |
| Leu | 8.20 | 4.40 | 1.75, 1.65 | 1.60 | 0.90 (d), 0.85 (d) |
| Gly | 8.45 | 3.95, 3.85 |
Chemical shifts are referenced to DSS or a similar standard and are dependent on solvent, pH, and temperature.
Table 2: Representative ¹³C Chemical Shifts (δ) in ppm
| Residue | Cα | Cβ | Cγ | C' (Carbonyl) |
| Abu | 55.2 | 25.8 | 11.5 | 174.5 |
| Ala | 52.5 | 19.0 | 175.0 | |
| Val | 62.0 | 32.5 | 20.0, 19.5 | 174.0 |
| Leu | 55.0 | 42.0 | 26.0 | 175.5 |
| Gly | 45.0 | 173.0 |
Table 3: Key ³J-Coupling Constants (in Hz)
| Coupling | Typical Value | Dihedral Angle (φ/χ₁) Information |
| ³J(HN, Hα) | < 5 Hz | α-helix |
| 5-8 Hz | Random coil | |
| > 8 Hz | β-sheet | |
| ³J(Hα, Hβ) for Abu | ~7.5 Hz (gauche/trans) | Side-chain conformation |
Table 4: Summary of Key NOE Connectivities for Abu Residues
| NOE Type | Proton Pair | Distance | Structural Information |
| Intra-residue | Hα(i) - Hβ(i) | < 3.0 Å | Side-chain conformation |
| Hα(i) - Hγ(i) | < 4.0 Å | Side-chain conformation | |
| HN(i) - Hβ(i) | < 3.5 Å | Side-chain conformation | |
| Sequential | Hα(i) - HN(i+1) | < 3.5 Å | Backbone conformation (β-sheet) |
| HN(i) - HN(i+1) | < 3.5 Å | Backbone conformation (α-helix) | |
| Hβ(i) - HN(i+1) | < 4.0 Å | Backbone conformation | |
| Medium-range | Hα(i) - HN(i+2/i+3/i+4) | < 4.5 Å | Secondary structure (turns, helices) |
| Hα(i) - Hβ(i+3) | < 4.5 Å | Helical structure |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols are a general guide and may require optimization based on the specific peptide and available instrumentation.
Protocol 1: Sample Preparation
-
Peptide Purity and Quantity : Ensure the peptide is of high purity (>95%) to avoid spectral artifacts.[1] A typical sample for high-resolution NMR requires 1-5 mg of peptide.[2]
-
Solvent Selection : Dissolve the peptide in a deuterated solvent to minimize solvent signals. For most applications, a mixture of 90% H₂O / 10% D₂O is used to allow for the observation of exchangeable amide protons.[1] Phosphate-buffered saline (PBS) in D₂O is also a common choice.[3]
-
Concentration : Prepare the peptide solution at a concentration of 0.5-5 mM.[3][4] Higher concentrations generally lead to better signal-to-noise but can also promote aggregation.[3]
-
pH Adjustment : Adjust the pH of the sample to a range of 4-6. This range slows down the exchange rate of amide protons with the solvent, making them more easily observable.[5]
-
Internal Standard : Add a small amount of a reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0 ppm).
Protocol 2: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Objective : To identify all protons within a single amino acid spin system.
-
Pulse Program : Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Acquisition Parameters :
-
Spectral Width : Set to cover all proton resonances (typically 12-16 ppm).
-
Mixing Time : Use a mixing time of 60-80 ms (B15284909) to allow for magnetization transfer throughout the entire spin system.[4]
-
Number of Scans : Accumulate a sufficient number of scans (e.g., 8-32) per increment to achieve adequate signal-to-noise.
-
Resolution : Acquire at least 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
-
Processing : Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform baseline correction.
-
Analysis : Identify vertical sets of cross-peaks, each set corresponding to the complete spin system of an amino acid residue.
Protocol 3: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective : To identify protons that are close in space (< 5-6 Å), providing distance restraints for structure calculation.
-
Pulse Program : Use a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).
-
Acquisition Parameters :
-
Spectral Width : Same as for the TOCSY experiment.
-
Mixing Time : The choice of mixing time is crucial and depends on the molecular weight of the peptide. For small peptides, a mixing time of 200-400 ms is a good starting point.[4]
-
Number of Scans and Resolution : Similar to the TOCSY experiment.
-
-
Processing : Process the data similarly to the TOCSY data.
-
Analysis : Identify cross-peaks between protons from different residues. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective : To correlate protons with their directly attached carbon atoms. This is particularly useful for resolving overlapping proton signals.
-
Isotopic Labeling : This experiment requires the peptide to be isotopically enriched with ¹³C.
-
Pulse Program : Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcetgpsisp2).
-
Acquisition Parameters :
-
Spectral Widths : Set the ¹H spectral width as before and the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 10-70 ppm for aliphatic carbons).
-
Number of Scans and Resolution : Acquire a sufficient number of scans and increments to obtain good resolution in both dimensions.
-
-
Processing and Analysis : Each cross-peak in the HSQC spectrum corresponds to a C-H bond in the peptide.
Structure Elucidation Workflow
The determination of the three-dimensional structure of an Abu-containing peptide from NMR data follows a systematic workflow.
-
Resonance Assignment : The first step is to assign all the observed NMR signals to specific protons in the peptide sequence. This is achieved by a combined analysis of TOCSY and NOESY spectra. The TOCSY spectrum is used to identify the spin systems of the individual amino acids, and the NOESY spectrum is then used to link these spin systems in the correct sequence through sequential NOE connectivities (e.g., Hα(i) to HN(i+1)).
-
Derivation of Structural Restraints :
-
Distance Restraints : The intensities of the NOESY cross-peaks are converted into upper distance bounds between pairs of protons.
-
Dihedral Angle Restraints : ³J(HN, Hα) coupling constants, measured from high-resolution 1D or 2D spectra, are used to restrain the backbone dihedral angle φ using the Karplus equation.
-
-
Structure Calculation : The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use computational algorithms, such as simulated annealing and molecular dynamics, to generate a family of structures that are consistent with the experimental data.
-
Structure Validation : The resulting ensemble of structures is evaluated for its quality and agreement with the experimental restraints. This includes checking for violations of the restraints, analyzing the stereochemical quality (e.g., using a Ramachandran plot), and assessing the overall precision of the structure ensemble (calculated as the root-mean-square deviation, RMSD).
Visualizations
The following diagrams illustrate key concepts and workflows in the NMR-based structure elucidation of Abu peptides.
Caption: Experimental workflow for Abu peptide structure elucidation.
Caption: Sequential assignment using TOCSY and NOESY data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Computational structure prediction of lanthipeptides with NMR data reveals underappreciated peptide flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A solution NMR study of the selectively 13C, 15N-labeled peptaibol chrysospermin C in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Application Notes and Protocols: H-DL-Abu-OH as an Analytical Standard in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-2-Aminobutyric acid (H-DL-Abu-OH) is a non-proteinogenic amino acid, meaning it is not one of the 22 proteinogenic amino acids encoded by the genetic code.[1] It serves as a valuable building block in the synthesis of peptides and other complex organic molecules. In the realm of drug discovery and development, non-proteinogenic amino acids like this compound are of significant interest for their potential to create novel peptide therapeutics with improved stability and pharmacological properties.[2]
As an analytical standard, this compound is utilized for the accurate identification and quantification of this compound in various matrices.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids. Due to the lack of a strong chromophore in many amino acids, including this compound, a derivatization step is often employed to enhance detection by UV-Visible or fluorescence detectors.[6] A common and robust method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form highly fluorescent isoindole derivatives.[4][7]
This document provides detailed protocols for the use of this compound as an analytical standard in a reversed-phase HPLC (RP-HPLC) method with pre-column OPA derivatization and UV detection.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
HPLC grade water
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)
Preparation of Standard Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of HPLC grade water in a volumetric flask.
-
This compound Working Solutions: Prepare a series of working solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Pre-column Derivatization Protocol with OPA
This protocol is adapted from established methods for amino acid derivatization.[4][7]
-
Preparation of OPA Derivatization Reagent:
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 11.25 mL of a 0.1 M boric acid solution (pH adjusted to 9.5 with sodium hydroxide).
-
Add 50 µL of 3-Mercaptopropionic acid.
-
Mix well. This reagent should be prepared fresh daily and protected from light.
-
-
Derivatization Procedure:
-
In an autosampler vial or a microcentrifuge tube, mix 100 µL of the this compound standard solution (or sample) with 100 µL of the OPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.
-
HPLC Method
The following is a general-purpose RP-HPLC method suitable for the analysis of OPA-derivatized amino acids.[4]
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 0 | 100 |
| 30 | 0 | 100 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 340 nm.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound using the described HPLC method. These values are representative for OPA-derivatized amino acids and should be determined experimentally for this compound in your laboratory.
Table 1: Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (min) | To be determined experimentally |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Expected Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Conceptual use of an this compound standard in drug development.
References
- 1. zodiaclifesciences.com [zodiaclifesciences.com]
- 2. akjournals.com [akjournals.com]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axionlabs.com [axionlabs.com]
- 6. jasco-global.com [jasco-global.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of amino acid chains on an insoluble resin support.[1] The incorporation of non-natural amino acids (nnAAs) into peptides has become a pivotal strategy in drug discovery and materials science, offering the ability to enhance peptide stability, modulate biological activity, and introduce novel functionalities.[2][3] This document provides detailed protocols and application notes for the successful incorporation of nnAAs into peptide sequences using the widely adopted Fmoc/tBu strategy.[4]
The principles of SPPS involve the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently linked to a solid support.[4][5] Each cycle of amino acid addition consists of two main steps: the removal of the temporary N-terminal protecting group (deprotection) and the formation of a peptide bond with the incoming amino acid (coupling).[1][5] Following the assembly of the desired peptide sequence, a final cleavage step releases the peptide from the resin and removes any permanent side-chain protecting groups.[6]
Key Challenges in Incorporating Non-Natural Amino Acids
The introduction of nnAAs can present unique challenges compared to the incorporation of standard proteinogenic amino acids. These challenges often stem from the unique structural and chemical properties of the nnAA side chains.
-
Steric Hindrance: Bulky or sterically hindered nnAAs can lead to incomplete coupling reactions, resulting in deletion sequences. To overcome this, more powerful coupling reagents and extended reaction times may be necessary.
-
Altered Reactivity: The functional groups on nnAA side chains may interfere with standard SPPS chemistry or require specific protecting group strategies to prevent unwanted side reactions.
-
Solubility Issues: Peptides containing certain nnAAs may exhibit poor solubility, leading to aggregation on the resin and hindering subsequent synthesis steps. The use of chaotropic salts or specialized solvent systems can help mitigate these issues.
-
Protecting Group Strategy: The selection of appropriate side-chain protecting groups for nnAAs is crucial. These groups must be stable throughout the synthesis and selectively removable during the final cleavage step without damaging the peptide.[7]
Experimental Protocols
The following protocols are based on the Fmoc/tBu strategy, which is favored for its mild deprotection conditions and orthogonal protection scheme.[7]
Resin Selection and Loading
The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).
-
For C-terminal amides: Rink Amide resin is a common choice.
-
For C-terminal acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are frequently used.[4]
Protocol for Loading the First Amino Acid (Fmoc-AA-OH) onto Wang Resin:
-
Swell 1 g of Wang resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
-
Dissolve 3 equivalents of the Fmoc-protected amino acid and 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of dimethylformamide (DMF).
-
Add the amino acid solution to the swollen resin.
-
Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the reaction vessel.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Dry the resin under vacuum.
-
Determine the loading efficiency using a spectrophotometric analysis of the fulvene-piperidine adduct released upon Fmoc deprotection.
The SPPS Cycle: Deprotection and Coupling
The iterative cycle of deprotection and coupling is the core of SPPS.[5]
Protocol for a Standard SPPS Cycle:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.[5]
-
Wash the resin thoroughly with DMF (5x) to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]
-
-
Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the Fmoc-protected amino acid (natural or non-natural) and 3-5 equivalents of a coupling reagent (e.g., HBTU, HATU) in DMF.[8][9]
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered nnAAs, longer coupling times or double coupling may be required.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, necessitating a second coupling step.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously.[6] The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide, especially the presence of sensitive residues.[10][11]
Common Cleavage Cocktails:
| Reagent Cocktail | Composition (v/v) | Target Residues and Protecting Groups |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | General purpose, effective for trityl-based protecting groups.[12] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Recommended for peptides containing Cys, Met, Trp, and Tyr.[12] |
| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), Water (2.5%) | Suitable for peptides without sensitive amino acid residues.[6] |
Protocol for Cleavage and Peptide Precipitation:
-
Wash the dried peptide-resin with DCM.
-
Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).[12]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (-20°C).[6]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Dry the crude peptide under vacuum.
Peptide Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed using analytical techniques such as mass spectrometry (MS) and amino acid analysis (AAA).[13][14]
Data Presentation
The efficiency of incorporating nnAAs can be quantified and compared. The following table provides an example of how to summarize this data.
| Non-Natural Amino Acid | Coupling Reagent | Coupling Time (h) | Crude Purity (%) | Overall Yield (%) |
| β-Alanine | HBTU/DIEA | 1 | 85 | 65 |
| 4-Fluorophenylalanine | HATU/DIEA | 2 | 82 | 60 |
| N-methyl-Arginine | PyAOP/DIEA | 4 (double coupling) | 75 | 50 |
| Statine | DIC/Oxyma | 3 | 78 | 55 |
Data is illustrative and will vary based on the specific peptide sequence and experimental conditions.
Visualizing the Workflow and Logic
Diagrams created using Graphviz can effectively illustrate the experimental workflows and decision-making processes in SPPS.
Caption: General workflow for solid-phase peptide synthesis incorporating non-natural amino acids.
Caption: Decision-making process for selecting a coupling strategy for non-natural amino acids.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. polarispeptides.com [polarispeptides.com]
Application Notes and Protocols for the Purification of H-DL-Abu-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides modified with the non-proteinogenic amino acid H-DL-Abu-OH (DL-2-aminobutyric acid) are of increasing interest in drug development due to their potential for enhanced metabolic stability and unique conformational properties. The incorporation of a racemic mixture (DL) of 2-aminobutyric acid introduces diastereomers into the peptide population, presenting a significant purification challenge. This document provides detailed application notes and protocols for the successful purification of this compound modified peptides, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC) and strategies for diastereomer separation.
Core Purification Principles
The standard and most effective method for purifying synthetic peptides, including those modified with this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates peptides based on their hydrophobicity. The crude peptide mixture, a product of solid-phase peptide synthesis (SPPS), contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[1]
The key challenge in purifying this compound modified peptides lies in the separation of the resulting diastereomers. The subtle differences in the three-dimensional structure of these isomers can lead to variations in their hydrophobic character, enabling their resolution by RP-HPLC under optimized conditions.[2][3] In some cases, complementary techniques like ion-exchange chromatography may be employed for pre-purification or to address specific separation challenges.
Data Presentation: Purity and Yield
The efficiency of a purification protocol is determined by the final purity and the overall yield of the target peptide. The following tables provide representative data for the purification of peptides containing unnatural amino acids, illustrating typical outcomes that can be expected when applying the protocols described below to this compound modified peptides.
Table 1: Representative Purification Yields for Modified Peptides
| Purification Step | Typical Yield (%) | Reference |
| Crude Peptide Synthesis | 60-80 | [4] |
| RP-HPLC Purification | 20-50 | [5] |
| Lyophilization | >95 | [1] |
Table 2: Achievable Purity Levels for Modified Peptides
| Purity Level | Common Applications | Reference |
| >85% | Polyclonal antibody production, epitope mapping | [6] |
| >95% | In vitro bioassays, NMR studies, quantitative receptor-ligand interaction studies | [6] |
| >98% | Clinical trials, crystallography, structure-activity relationship (SAR) studies | [6] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Modified Peptides
This protocol outlines a standard procedure for the purification of a crude this compound modified peptide using preparative RP-HPLC.
Materials:
-
Crude this compound modified peptide, lyophilized
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Lyophilizer
Method:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (B87167) (DMSO) can be added. Centrifuge the sample to remove any insoluble material before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at a flow rate appropriate for the column diameter.
-
Gradient Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient would be from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the specific peptide's hydrophobicity and may require optimization.
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peak(s).
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions containing the purified peptide at the desired purity level. Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.
Protocol 2: Diastereomer Separation of this compound Modified Peptides
This protocol focuses on optimizing the separation of diastereomers that arise from the incorporation of DL-2-aminobutyric acid.
Materials:
-
Partially purified this compound modified peptide (from Protocol 1 or a crude sample with high target peptide content)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)
-
High-resolution analytical and semi-preparative RP-HPLC columns (e.g., C8 or C18 with smaller particle sizes, 3-5 µm)
Method:
-
Method Development on Analytical Scale:
-
Inject a small amount of the peptide mixture onto an analytical RP-HPLC column.
-
Experiment with shallow gradients (e.g., 0.5-1% change in Mobile Phase B per minute) to maximize the separation of closely eluting peaks.
-
Vary the temperature of the column (e.g., between 30°C and 65°C) as temperature can significantly affect the conformation of the peptides and their interaction with the stationary phase, often improving diastereomer resolution.[2]
-
Test different stationary phases (C8 vs. C18) to find the optimal selectivity for the diastereomers.[2]
-
-
Scale-up to Semi-Preparative or Preparative HPLC:
-
Once optimal separation conditions are identified on the analytical scale, transfer the method to a semi-preparative or preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Fraction Collection and Analysis:
-
Collect narrow fractions across the eluting peaks corresponding to the diastereomers.
-
Analyze the purity and identity of each fraction using analytical RP-HPLC and mass spectrometry to confirm the separation of the diastereomers.
-
-
Pooling and Lyophilization:
-
Pool the fractions of the desired diastereomer(s) and lyophilize as described in Protocol 1.
-
Visualizations
Peptide Purification Workflow
The following diagram illustrates the general workflow for the purification of synthetic peptides, from the crude product to the final purified compound.
Caption: A flowchart of the general peptide purification process.
Diastereomer Separation Strategy
This diagram outlines the logical workflow for developing a method to separate peptide diastereomers.
Caption: A logical workflow for diastereomer separation method development.
References
- 1. bachem.com [bachem.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. biocat.com [biocat.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of H-DL-Abu-OH (DL-α-Aminobutyric acid) in their peptide synthesis experiments. This document provides a comprehensive resource of frequently asked questions (FAQs), troubleshooting strategies, detailed experimental protocols, and comparative data to help overcome common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, or DL-α-Aminobutyric acid, is a non-proteinogenic amino acid. Structurally, it is an isomer of aminobutyric acid. As a small, non-polar amino acid, its side chain consists of an ethyl group, making it slightly more sterically hindered than alanine (B10760859) but less so than valine. This moderate steric bulk can sometimes contribute to challenges in achieving high coupling efficiency during solid-phase peptide synthesis (SPPS).
Q2: What are the primary causes of low coupling efficiency when using this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The ethyl side chain of this compound can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction rate.[1]
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Less reactive reagents may not be sufficient to overcome the energy barrier for amide bond formation with moderately hindered amino acids.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, physically blocking the reactive sites and preventing efficient coupling.[2][3] Hydrophobic sequences are particularly prone to aggregation.[2]
-
Inadequate Reaction Conditions: Factors such as reaction time, temperature, and solvent choice can significantly impact coupling efficiency.
Q3: How can I detect incomplete coupling of this compound?
Several methods can be used to monitor the completeness of the coupling reaction:
-
Qualitative Ninhydrin (B49086) (Kaiser) Test: This is a rapid and common method to detect the presence of free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling.
-
HPLC Analysis of a Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by HPLC. The presence of deletion sequences (peptides lacking the this compound residue) is a clear indicator of low coupling efficiency.
Q4: Can increasing the reaction temperature improve the coupling efficiency of this compound?
Yes, increasing the reaction temperature can often improve coupling efficiency for sterically hindered amino acids by providing the necessary energy to overcome the activation barrier. However, elevated temperatures can also increase the risk of side reactions, such as racemization, especially with sensitive amino acids.[4] Therefore, temperature optimization should be approached with caution.
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound, consider the following troubleshooting strategies:
1. Optimize Your Choice of Coupling Reagent:
The selection of a highly efficient coupling reagent is paramount. For moderately hindered amino acids like this compound, onium salt-based reagents are often more effective than carbodiimides alone.
-
Recommendation: Switch to a more powerful coupling reagent such as HATU, HBTU, or COMU. These reagents are known to be highly effective for challenging couplings.[1][5]
2. Implement a Double Coupling Strategy:
If a single coupling reaction is incomplete, performing a second coupling can significantly improve the overall yield.
-
Procedure: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
3. Mitigate On-Resin Aggregation:
If you suspect peptide aggregation is hindering the reaction, several techniques can be employed to disrupt the secondary structures.
-
Change the Solvent: Switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can help to solvate the growing peptide chain more effectively.[6]
-
Incorporate Chaotropic Salts: Adding chaotropic salts, such as LiCl, to the reaction mixture can disrupt hydrogen bonding and reduce aggregation.[2][3]
-
Use Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help to overcome aggregation-related issues.[3]
4. Adjust Reaction Conditions:
-
Extend Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even longer can lead to higher completion rates.
-
Increase Reagent Equivalents: Using a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents relative to the resin loading can drive the reaction to completion.
Data Presentation
The following table summarizes the performance of various coupling reagents for sterically hindered amino acids. While this data is for Boc-L-Valine, it serves as a useful proxy for estimating the relative effectiveness of these reagents for the moderately hindered this compound.[1][5]
| Coupling Reagent | Reagent Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[1] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with a high safety profile. Outperforms HBTU in some difficult sequences.[1] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[1] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice, but may be less effective for highly hindered couplings.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
Objective: To achieve high coupling efficiency for this compound in SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution.
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.
-
Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 3-5.
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.
Protocol 2: Qualitative Monitoring of Coupling Efficiency using the Kaiser Test
Objective: To rapidly assess the presence of free primary amines on the resin.
Materials:
-
Peptide-resin sample (10-15 beads)
-
Kaiser Test Reagent A: 5% (w/v) ninhydrin in ethanol
-
Kaiser Test Reagent B: 80% (w/v) phenol (B47542) in ethanol
-
Kaiser Test Reagent C: 2% (v/v) of 0.001 M KCN in pyridine
-
Heating block or water bath at 100-120°C
Procedure:
-
Place the peptide-resin sample in a small glass test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling).
Protocol 3: Quantitative Assessment of Coupling Efficiency by HPLC
Objective: To quantitatively determine the percentage of successful coupling by analyzing a cleaved peptide sample.
Materials:
-
Peptide-resin sample (approx. 5-10 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Solvents for HPLC (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)
Procedure:
-
Cleavage: Treat the peptide-resin sample with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the sample to pellet the peptide, decant the ether, and allow the pellet to air dry.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Inject the sample onto the HPLC system and run a suitable gradient to separate the components.
-
Data Analysis: Integrate the peak areas of the desired product and any deletion sequences. Calculate the coupling efficiency as the ratio of the desired product peak area to the total peak area of the product and deletion sequences.
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A workflow diagram for troubleshooting low coupling efficiency.
General Peptide Coupling Reaction Pathway
Caption: A simplified diagram of the peptide coupling reaction pathway.
References
Technical Support Center: H-DL-Abu-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the successful incorporation of H-DL-Abu-OH in your solid-phase peptide synthesis workflows. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate side reactions and optimize your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound in SPPS?
The primary concern when using a racemic mixture like this compound is the potential for diastereomer formation at the coupling site. However, the most significant process-induced side reaction is racemization of the activated amino acid during coupling.[1][2] Racemization can lead to the formation of unwanted epimers, complicating purification and potentially altering the biological activity of the final peptide.[1][3]
Q2: How can I minimize racemization during the coupling of this compound?
Minimizing racemization is critical for achieving high purity of the target peptide. Several factors can be controlled to suppress this side reaction:
-
Choice of Coupling Reagents and Additives: The use of coupling reagents in combination with racemization-suppressing additives is highly recommended. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective at minimizing racemization.[2][4] Onium salt-based coupling reagents such as HBTU, HATU, and HCTU are also known for their efficiency and ability to reduce racemization, especially when used with an appropriate base.
-
Base Selection: The choice of base and its strength can influence the rate of racemization. Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are generally preferred over stronger, less hindered bases like triethylamine.[4]
-
Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C to room temperature) can help to reduce the rate of racemization.
-
Pre-activation Time: While pre-activation of the amino acid can be beneficial, prolonged pre-activation times should be avoided as this can increase the risk of racemization.
Q3: Does the steric hindrance of the ethyl side chain of aminobutyric acid (Abu) affect coupling efficiency?
Yes, the ethyl side chain of Abu can introduce a moderate level of steric hindrance compared to smaller amino acids like glycine (B1666218) or alanine. This can potentially slow down the coupling reaction.[5][6][7] In cases of difficult or slow couplings, the following strategies can be employed:
-
Use of Potent Coupling Reagents: Employing highly reactive coupling reagents like HATU or HCTU can help overcome steric hindrance.
-
Microwave-Assisted SPPS: Microwave energy can be used to accelerate coupling reactions for sterically hindered amino acids, driving them to completion more efficiently.[6]
-
Double Coupling: If monitoring of the coupling reaction (e.g., using the Kaiser test) indicates incomplete reaction, a second coupling step can be performed.
Q4: Are there other potential side reactions I should be aware of when incorporating this compound?
While racemization is the primary concern, other general SPPS side reactions can also occur:
-
Diketopiperazine Formation: This is more likely to occur at the dipeptide stage, especially if proline is one of the first two residues. Using 2-chlorotrityl chloride resin can help to suppress this side reaction due to its steric bulk.[2]
-
Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, there is a risk of aspartimide formation, particularly in the presence of piperidine (B6355638) during Fmoc deprotection.[8][9] Adding HOBt to the deprotection solution can help to mitigate this.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low purity of crude peptide with multiple peaks close to the main product | Racemization of this compound during coupling. | - Utilize coupling reagents with additives known to suppress racemization (e.g., DIC/OxymaPure®, HATU).- Switch to a sterically hindered base like DIPEA.- Perform coupling at a lower temperature (0°C).- Minimize pre-activation time. |
| Incomplete coupling of this compound (positive Kaiser test) | Steric hindrance from the ethyl side chain of Abu. | - Switch to a more powerful coupling reagent (e.g., HATU, HCTU).- Perform a double coupling.- Consider using microwave-assisted SPPS to enhance coupling efficiency.[6] |
| Presence of a deletion sequence lacking the Abu residue | Incomplete coupling followed by capping of the unreacted amine. | - Optimize coupling conditions as described above to ensure complete reaction.- Thoroughly wash the resin after the coupling step to remove any unreacted reagents before proceeding to the next cycle. |
| Formation of unexpected byproducts unrelated to racemization | Other sequence-dependent side reactions (e.g., diketopiperazine or aspartimide formation). | - For dipeptides prone to diketopiperazine formation, consider using 2-chlorotrityl chloride resin.[2]- To prevent aspartimide formation, add HOBt to the piperidine deprotection solution.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-DL-Abu-OH with HATU
This protocol is designed for the efficient coupling of Fmoc-DL-Abu-OH while minimizing racemization.
Materials:
-
Fmoc-DL-Abu-OH (3-5 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-DL-Abu-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizing Workflows and Mechanisms
Logical Flow for Troubleshooting Low Peptide Purity
Caption: Troubleshooting workflow for low peptide purity.
General SPPS Cycle for this compound Incorporation
Caption: A single cycle of Solid-Phase Peptide Synthesis.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing H-DL-Abu-OH Activation
Welcome to the technical support center for optimizing the activation and coupling of H-DL-2-aminobutyric acid (H-DL-Abu-OH) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for incorporating this non-proteinogenic amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when activating and coupling this compound?
A1: this compound, like other non-proteinogenic or sterically hindered amino acids, can present several challenges during solid-phase peptide synthesis (SPPS). The main difficulties include:
-
Steric Hindrance: The ethyl side chain of aminobutyric acid can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, potentially slowing down reaction rates.[1][2]
-
Peptide Aggregation: Sequences containing hydrophobic residues like Abu can be prone to aggregation on the resin. This self-association, driven by intermolecular hydrogen bonds, can block reactive sites and lead to incomplete coupling and deprotection steps.[2][3]
-
Racemization: As a DL-racemic mixture is being used, this is often for specific applications like peptide library generation. However, preventing further racemization of the activated enantiomer during the coupling step is crucial, especially under harsh conditions.[4][5][6] Using additives like 1-Hydroxy-7-azabenzotriazole (HOAt) can help suppress this side reaction.[4][5]
Q2: Which coupling reagents are most effective for Fmoc-DL-Abu-OH?
A2: For sterically demanding couplings, standard carbodiimide (B86325) reagents like DCC or DIC alone may be insufficient.[1] More potent activating reagents are recommended.[1][4]
-
Aminium/Uronium Salts (HATU, HCTU): These are highly effective as they form highly reactive esters that overcome steric barriers.[1][4][7] HATU, in particular, is known for fast reactions and minimizing racemization.[5][6]
-
Phosphonium (B103445) Salts (PyBOP, PyAOP): These are also significantly more effective than carbodiimides for hindered couplings.[1][8]
-
COMU: This coupling reagent is a safer and highly efficient alternative to benzotriazole-based reagents, requiring only one equivalent of base to achieve high yields.[6]
Q3: What is the significance of using a DL-racemic mixture in peptide synthesis?
A3: The use of a racemic mixture like Fmoc-DL-Abu-OH is generally avoided in the synthesis of a discrete, single-sequence peptide because it results in a hard-to-separate mixture of diastereomers. However, it is intentionally employed in specialized applications, most notably for generating peptide libraries for screening and drug discovery purposes where chemical diversity at a specific position is desired.[2] For synthesizing a defined peptide sequence, the enantiomerically pure Fmoc-D-Abu-OH or Fmoc-L-Abu-OH should be used.[2][9]
Q4: Which solvents are recommended to prevent aggregation and improve solubility?
A4: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation.[1]
-
N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for hydrophobic sequences.[1][10]
-
Dimethylformamide (DMF): The most common solvent for SPPS, but its quality is crucial. It can degrade to dimethylamine, which can cause premature Fmoc deprotection.[11]
-
Solvent Mixtures: For particularly difficult sequences prone to aggregation, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Troubleshooting Guide
Issue: Low or Incomplete Coupling of Fmoc-DL-Abu-OH
-
Symptom: A positive Kaiser test (indicating free amines) after the coupling step.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Citation |
| Insufficient Reagent Potency | Switch from standard carbodiimides (DIC/DCC) to a more powerful aminium/uronium (HATU, HCTU) or phosphonium (PyBOP) salt-based reagent. | [1][12] |
| Steric Hindrance | Increase the coupling reaction time from the standard 1-2 hours to overnight. Alternatively, perform a "double coupling" by reacting the resin with a fresh solution of activated amino acid. | [1][13] |
| Peptide Aggregation | Use a solvent with better solvating properties like NMP or a DCM/DMF/NMP mixture. Perform a wash with chaotropic salts (e.g., LiCl in DMF) before coupling to disrupt secondary structures. | [1][3] |
| Suboptimal Reagent Concentration | Ensure adequate concentration of reagents. Dissolving reagents in a smaller solvent volume can make the coupling more effective. | [13] |
| Inefficient Activation | Pre-activate the Fmoc-DL-Abu-OH with the coupling reagent and base for 1-5 minutes in a separate vessel before adding it to the deprotected resin. | [1][14] |
| Difficult Sequence | Employ microwave-assisted peptide synthesis (MA-SPPS) to use thermal energy to drive difficult couplings to completion more efficiently. | [1][3] |
Issue: Poor Solubility of Fmoc-DL-Abu-OH
-
Symptom: The protected amino acid does not fully dissolve in the coupling solvent.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Citation |
| Inadequate Solvent | Use a stronger polar aprotic solvent like NMP or DMF. For chlorinated solvents like DCM, adding 5-10% DMF or NMP can enhance solubility. | [15] |
| Low Solvent Quality | Ensure the use of high-purity, anhydrous solvents. Water impurities significantly decrease the solubility of hydrophobic compounds. | [15] |
| Low Temperature | Gently warm the mixture to 30-40°C to improve solubility. Avoid excessive heat to prevent degradation. | [15] |
| Compound Aggregation | Use sonication to break up aggregates and facilitate the dissolution of the powder. | [15] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Advantages | Disadvantages | Citation |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | High efficiency, fast kinetics, very low racemization. | Higher cost. | [7][12] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | More reactive than HBTU, high efficiency. | Higher cost. | [1][7] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Highly efficient, low propensity for racemization. | Byproduct can be difficult to remove. | [7] |
| COMU | Aminium/Uronium Salt | 20-45 minutes | >99 | Safer (non-explosive), highly reactive, requires less base. | Higher cost. | [6][12] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation. HOBt has safety/shipping restrictions. | [6][8][12] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | 95-99 | Cost-effective, safer alternative to HOBt, low racemization. | Slower kinetics compared to onium salts. | [8] |
Table 2: Recommended Solvent Systems for SPPS
| Solvent | Key Properties | Primary Use Case | Citation |
| DMF | Good solvation for most reagents, standard SPPS solvent. | General purpose for routine synthesis. | [11] |
| NMP | Superior solvation, especially for aggregated sequences. | Synthesis of hydrophobic or "difficult" peptides. | [1][10] |
| DCM | Excellent for resin swelling (polystyrene), less polar. | Resin swelling, first amino acid loading, Boc-chemistry. Rarely used for Fmoc coupling steps. | [11][16] |
| DCM/DMF/NMP (1:1:1) | Chaotropic mixture, excellent solvation. | Overcoming severe on-resin aggregation. | [1] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-DL-Abu-OH using HATU
This protocol is recommended for achieving high coupling efficiency with minimal side reactions.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30-60 minutes in a reaction vessel.[12]
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-DL-Abu-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.[14]
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.[12][14]
-
Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.[1]
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.[12]
-
Incubation: Agitate the reaction mixture at room temperature for 45-60 minutes. For difficult sequences, this time can be extended up to 4 hours or overnight.[1][12]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).[12]
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.[12]
Protocol 2: Double Coupling for Difficult Sequences
This protocol is used when the initial coupling is incomplete, as indicated by a positive Kaiser test.
-
First Coupling: Follow steps 1-5 of Protocol 1.
-
Monitoring: If the Kaiser test is positive, proceed to the second coupling.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove by-products from the first attempt.
-
Second Coupling: Prepare a fresh activation solution as described in Protocol 1, step 2.
-
Re-Coupling: Add the fresh solution to the resin and agitate for an additional 1-2 hours.[2]
-
Final Wash and Monitoring: Wash the resin with DMF (5 times) and repeat the Kaiser test to confirm completion.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of H-DL-Abu-OH-Rich Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing peptides rich in H-DL-Abu-OH (DL-α-Aminobutyric acid). Given that this compound is a non-polar, hydrophobic amino acid, peptides with a high content of this residue often exhibit poor aqueous solubility, leading to potential challenges in experimental reproducibility and therapeutic formulation.
Troubleshooting Guide
This guide is designed to address specific issues encountered during the solubilization of this compound-rich peptides.
Problem 1: Lyophilized peptide powder does not dissolve in aqueous buffers (e.g., PBS, Tris).
-
Cause: Peptides with a high percentage of hydrophobic residues, such as this compound, tend to aggregate in aqueous solutions due to the hydrophobic effect. Peptides containing over 50% hydrophobic residues are often insoluble or only partially soluble in aqueous buffers alone.[1][2][3]
-
Solution Workflow:
-
Initial Small-Scale Test: Always begin by testing the solubility of a small amount of the peptide to avoid risking the entire sample.[2][4]
-
Assess Peptide Charge: Determine the overall charge of the peptide at a neutral pH.
-
pH Adjustment (for charged peptides):
-
Basic Peptides (Net Positive Charge): Attempt to dissolve the peptide in a 10-30% aqueous acetic acid solution. If it remains insoluble, a minimal amount of trifluoroacetic acid (TFA) (<50 µL) can be used, followed by dilution.[6][7]
-
Acidic Peptides (Net Negative Charge): Try dissolving in a dilute basic solution, such as 0.1 M ammonium (B1175870) bicarbonate or 10% ammonium hydroxide.[2]
-
-
Organic Co-solvents (for neutral or highly hydrophobic peptides):
-
If pH adjustment is ineffective or the peptide is neutral, use a minimal volume of an organic solvent to create a concentrated stock solution.[1][8]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is highly effective for hydrophobic peptides.[2][9] Start with a small volume (e.g., 20-50 µL) of 100% DMSO added to the lyophilized powder.[9]
-
Alternatives to DMSO: If the peptide contains oxidation-sensitive residues like Cysteine (Cys) or Methionine (Met), use dimethylformamide (DMF) instead of DMSO.[2][9] Acetonitrile (ACN) or isopropanol (B130326) are also viable options.[8]
-
-
Dilution: Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide stock solution drop-by-drop while vortexing.[9] Rapid addition can cause the peptide to precipitate.
-
Problem 2: Peptide precipitates when the organic stock solution is diluted with an aqueous buffer.
-
Cause: The peptide is crashing out of solution as it transitions from a favorable organic environment to a less favorable aqueous one. This indicates that the solubility limit in the final buffer composition has been exceeded.
-
Solution Workflow:
-
Lower the Final Concentration: The most straightforward solution is to aim for a more dilute final peptide concentration.
-
Optimize Co-solvent Percentage: Determine the maximum concentration of the organic solvent that is compatible with your downstream assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5-1%.[3]
-
Use Chaotropic Agents: For non-cellular assays, dissolving the peptide in a solution containing 6 M guanidine (B92328) hydrochloride (GuHCl) or 8 M urea (B33335) can disrupt aggregation. These agents are generally not compatible with biological systems.[6]
-
Sonication: A brief sonication in a water bath can help to break up aggregates and improve dissolution.[2]
-
Gentle Warming: Gently warming the solution to less than 40°C may increase solubility, but use caution as this can degrade some peptides.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound-rich peptides difficult to dissolve?
A1: this compound is a non-polar, hydrophobic amino acid. Peptides with a high content of such residues have a strong tendency to aggregate in aqueous solutions to minimize the unfavorable interactions between the hydrophobic side chains and water. This aggregation leads to poor solubility. Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[2][3]
Q2: What is the first solvent I should try?
A2: For any peptide of unknown solubility, it is recommended to first try sterile, distilled water.[2] If that fails, the choice of the next solvent depends on the peptide's net charge. For highly hydrophobic peptides, like those rich in this compound, it is often necessary to proceed directly to using a small amount of an organic co-solvent like DMSO.[2][9]
Q3: How can I determine the net charge of my peptide?
A3: You can estimate the net charge by summing the charges of the amino acid residues at a specific pH (usually neutral pH is considered first). Assign a value of +1 for basic residues (Lys, Arg, His, N-terminus) and -1 for acidic residues (Asp, Glu, C-terminus).[2][5]
Q4: Is sonication safe for my peptide?
A4: Yes, brief sonication is a commonly recommended and safe technique to aid in the dissolution of peptides. It uses ultrasonic waves to agitate the solvent and break apart peptide aggregates.[2][9] It is advisable to use a water bath to prevent overheating of the sample during sonication.
Q5: What concentration of DMSO is acceptable in my cell-based assay?
A5: For most cell-based assays, the final concentration of DMSO should be kept below 0.5-1% to avoid cytotoxicity.[3] It is always best to determine the tolerance of your specific cell line to the organic solvent.
Q6: My peptide contains Cysteine. Are there any special considerations?
A6: Yes. If your peptide contains Cysteine (Cys), avoid using DMSO as it can oxidize the thiol group. Use DMF as an alternative.[2][9] Also, avoid basic solutions (pH > 7) for Cys-containing peptides, as this can promote disulfide bond formation.[6]
Data Presentation
| Peptide Type | Solvent System | Approximate Solubility (mg/mL) | Reference/Notes |
| Highly Hydrophobic Peptides | |||
| Leucine-rich peptide | PBS (pH 7.4) | < 0.1 | General observation for highly hydrophobic peptides. |
| Leucine-rich peptide | 10% Acetic Acid | 0.5 - 1.0 | pH adjustment can improve solubility for some sequences. |
| Leucine-rich peptide | 50% Acetonitrile/Water | 1.0 - 5.0 | Organic co-solvents significantly enhance solubility. |
| Valine-rich peptide | Water | Insoluble | Valine is highly hydrophobic. |
| Valine-rich peptide | 100% DMSO | 10 - 50 | Pure organic solvents are often required for initial stock solutions.[10] |
| General Peptides | |||
| Basic Peptides | PBS (pH 7.4) | ≤ 1.0 | Generally soluble at low concentrations.[1] |
| Acidic Peptides | PBS (pH 7.4) | ≤ 1.0 | Generally soluble at low concentrations.[1] |
Experimental Protocols
Protocol 1: Systematic Solubilization of a Hydrophobic this compound-Rich Peptide
This protocol outlines a step-by-step approach to solubilizing a lyophilized, hydrophobic peptide rich in this compound.
-
Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]
-
-
Initial Solubility Test (Small Scale):
-
Weigh a small, known amount of the peptide (e.g., 0.1 mg) into a microcentrifuge tube.
-
Add a calculated volume of sterile, distilled water to attempt to make a 1 mg/mL solution.
-
Vortex for 30 seconds. If the peptide does not dissolve, proceed to the next step.
-
-
Organic Solvent Addition:
-
To the same tube, add a minimal volume of 100% DMSO (e.g., 10-20 µL).
-
Vortex thoroughly. The peptide should dissolve in the pure organic solvent.
-
-
Aqueous Dilution:
-
While vigorously vortexing, add your desired aqueous buffer (e.g., PBS pH 7.4) drop-by-drop to the concentrated DMSO stock.
-
Continue adding the buffer slowly until the desired final concentration is reached.
-
-
Troubleshooting Insolubility:
-
If the solution becomes cloudy or a precipitate forms during dilution, stop adding the buffer. This indicates you have exceeded the peptide's solubility limit.
-
At this point, you can either:
-
-
Final Steps:
Visualizations
Caption: A decision workflow for selecting the appropriate solvent to dissolve this compound-rich peptides.
Caption: A general experimental workflow for the solubilization of hydrophobic peptides.
References
- 1. bachem.com [bachem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. jpt.com [jpt.com]
- 4. scribd.com [scribd.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
Technical Support Center: H-DL-Abu-OH Peptide Purification
Welcome to the technical support center for the purification of H-DL-Abu-OH (DL-2-aminobutyric acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this small, hydrophilic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a small, hydrophilic, and zwitterionic peptide, which presents several purification challenges:
-
Poor retention on reversed-phase columns: Due to its high polarity, it may elute in the void volume of standard C18 columns.[1][2][3]
-
Low solubility: While soluble in water, achieving high concentrations for preparative purification can be difficult, and solubility is highly pH-dependent.[4][5][6]
-
Aggregation: As a zwitterion, the peptide can aggregate, especially around its isoelectric point (pI), leading to poor peak shape and low recovery.[6]
-
Co-elution with similar impurities: Small, polar impurities from the synthesis process can be difficult to separate.
Q2: What is the recommended primary method for purifying crude this compound?
A2: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7] This technique separates the peptide from impurities based on hydrophobicity. For a highly hydrophilic peptide like this compound, optimization of the RP-HPLC method is critical.
Q3: How can I improve the retention of this compound on an RP-HPLC column?
A3: To improve retention of this hydrophilic peptide, consider the following strategies:
-
Use an ion-pairing agent: Incorporating 0.1% Trifluoroacetic Acid (TFA) in your mobile phases (both aqueous and organic) is crucial. TFA pairs with the peptide's charged groups, increasing its overall hydrophobicity and retention on the C18 column.[4][8]
-
Choose the right column: While C18 is standard, a column with a different stationary phase like C8 or Phenyl might provide better selectivity.[6] Also, consider using columns specifically designed for highly aqueous mobile phases (e.g., "Aqua" or "Hydro" type columns) to prevent stationary phase collapse.[2]
-
Optimize the gradient: Use a shallow gradient of the organic solvent (e.g., acetonitrile) to enhance the separation of the target peptide from closely eluting impurities.[6][9]
-
Adjust the sample solvent: Dissolve your crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile (B52724), 0.1% TFA) or a solvent weaker than the initial mobile phase to ensure it binds to the column head. Avoid dissolving the sample in strong solvents like pure DMSO or acetonitrile if possible, as this can cause breakthrough (the peptide eluting in the void volume).[3][4]
Q4: My peptide has poor solubility. How can I address this?
A4: Peptide solubility is often pH-dependent. Since this compound is zwitterionic, adjusting the pH away from its isoelectric point (pI) can increase its net charge and improve solubility.[6] Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% TFA or 1% acetic acid.[6] If solubility is still an issue, a small amount of an organic solvent like acetonitrile or DMSO can be used, but be mindful of its impact on column retention.[4] For this compound, ultrasonic treatment may be required to aid dissolution in water.[5][10]
Q5: What are alternative purification techniques if RP-HPLC is not sufficient?
A5: If standard RP-HPLC does not provide the desired purity, consider a multi-step purification approach:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is an excellent orthogonal method to RP-HPLC.[11][12][13] For this compound, which has a primary amine, cation-exchange chromatography at a pH below its pI would be a suitable choice.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be a powerful alternative for purifying this compound.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide elutes in the void volume (no retention) | 1. Peptide is too hydrophilic for the column. 2. Injection solvent is too strong. 3. Mobile phase is too strong. 4. Column phase collapse. | 1. Ensure 0.1% TFA is in the mobile phase. Try a different column (e.g., Phenyl, C8, or a polar-endcapped column).[6] 2. Dissolve the sample in the initial mobile phase or 100% water with 0.1% TFA. Consider dry loading.[2][3] 3. Start the gradient with a lower percentage of organic solvent (e.g., 0-5% Acetonitrile). 4. Use a column designed for highly aqueous conditions.[2] |
| Poor peak shape (tailing or broadening) | 1. Secondary interactions with the column. 2. Peptide aggregation. 3. Column overload. | 1. Ensure a low pH mobile phase (e.g., with 0.1% TFA) to minimize interactions with residual silanol (B1196071) groups on the silica-based column.[6][8] 2. Adjust the mobile phase pH away from the peptide's pI. Reduce the sample concentration.[6] 3. Inject a smaller amount of the peptide onto the column.[6] |
| Low recovery of the purified peptide | 1. Peptide precipitation on the column. 2. Irreversible binding to the column. 3. Peptide instability. | 1. Adjust the mobile phase composition or pH to improve solubility.[9] 2. This may indicate strong hydrophobic interactions; consider a less hydrophobic column or a different organic modifier.[9] 3. Ensure mobile phases are freshly prepared and of high quality.[9] |
| Insufficient separation from impurities | 1. The HPLC gradient is too steep. 2. The column chemistry is not optimal. | 1. Use a shallower gradient to improve the separation of closely eluting peaks.[6][9] 2. Try a different stationary phase (e.g., C8 instead of C18) or a column with a different selectivity.[6][9] |
Quantitative Data Summary
Table 1: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Analytical Scale | Preparative Scale | Notes |
| Column | C18, 3-5 µm, 100 Å, 4.6 x 150 mm | C18, 5-10 µm, 100 Å, 21.2 x 250 mm | Particle and pore size may vary. Consider "Aqua" type columns for better performance.[2] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA is a crucial ion-pairing agent.[6][8] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) | |
| Flow Rate | 1.0 mL/min | 15-20 mL/min | Adjust based on column diameter. |
| Gradient | 0-30% B over 30 min | 0-30% B over 30-60 min | A shallow gradient is recommended for better resolution.[6] |
| Detection | 210-220 nm | 210-220 nm | The peptide bond absorbs in this range.[7] |
| Injection Volume | 10-50 µL | 1-5 mL | Depends on sample concentration and column size. |
| Sample Conc. | 1-5 mg/mL | 10-25 mg/mL | Lower concentration can prevent aggregation.[6] |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of this compound
This protocol outlines a general procedure for the purification of a synthetic peptide like this compound.
1. Materials and Reagents:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade ACN (0.1% TFA). Degas the solution.
3. Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A at a concentration of 10-25 mg/mL.
-
If solubility is an issue, try adding a small percentage of ACN or use sonication.[5][10]
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
4. HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with 95-100% Mobile Phase A and 0-5% Mobile Phase B for at least 5-10 column volumes.
-
Injection: Inject the filtered peptide sample onto the column.[9]
-
Elution Gradient: Run a shallow linear gradient, for example, from 0% B to 20% B over 40 minutes. The optimal gradient should be determined based on an initial analytical run.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.[9]
5. Post-Purification Analysis and Processing:
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pooling: Pool the fractions containing the pure peptide (e.g., >98% purity).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Visualizations
Caption: RP-HPLC workflow for this compound peptide purification.
Caption: Troubleshooting flowchart for this compound purification.
References
- 1. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. waters.com [waters.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
identifying byproducts in H-DL-Abu-OH peptide synthesis by MS
Welcome to the technical support center for the synthesis of peptides containing H-DL-Abu-OH (DL-2-aminobutyric acid). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during solid-phase peptide synthesis (SPPS) and subsequent analysis by mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the solid-phase synthesis of peptides containing this compound?
While side reactions are often sequence-dependent, several common byproducts can be anticipated during the synthesis of peptides incorporating this compound. These impurities typically arise from incomplete reactions or undesired side reactions during the coupling, deprotection, or cleavage steps. Mass spectrometry is an essential tool for identifying these byproducts.[1][2] Common byproducts include:
-
Deletion Peptides: Sequences missing one or more amino acid residues, including the Abu residue.
-
Truncation Peptides: Peptide chains that have stopped elongating prematurely.
-
Incomplete Deprotection: Peptides still carrying protecting groups (e.g., Fmoc or Boc on the N-terminus, or side-chain protecting groups on other residues) after the final cleavage.
-
Side-Chain Adducts: Modifications to reactive amino acid side chains caused by reactive species generated during cleavage.
-
Racemization: Epimerization of amino acids, which can be a concern with any amino acid during activation.
Q2: How can I use mass spectrometry to identify these byproducts?
Mass spectrometry (MS) is a primary analytical technique for characterizing synthetic peptides and their impurities.[2][3] By comparing the experimentally observed mass-to-charge (m/z) ratios with the theoretical masses of the target peptide and potential byproducts, one can identify these impurities. Tandem mass spectrometry (MS/MS) further aids in confirming the sequence and pinpointing the location of modifications or deletions by analyzing the fragmentation pattern of the peptide.[2]
Q3: Are there any specific side reactions associated with the DL-2-aminobutyric acid (Abu) residue?
Currently, there is limited literature detailing side reactions unique to the incorporation of DL-Abu-OH in solid-phase peptide synthesis. However, like other amino acids with small alkyl side chains, it is generally considered to be relatively non-reactive under standard SPPS conditions. The primary challenges are more likely to be related to the general complexities of peptide synthesis rather than specific reactions of the Abu side chain.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of this compound containing peptides, with a focus on byproduct identification by MS.
Problem 1: The mass spectrum of my crude peptide shows a peak with a mass corresponding to my target peptide minus the mass of an amino acid residue.
Possible Cause: This indicates the presence of a deletion peptide . This can happen due to:
-
Incomplete removal of the N-terminal Fmoc protecting group, preventing the next amino acid from coupling.
-
Inefficient coupling of an amino acid, leaving a portion of the resin-bound peptides unreacted in that cycle.
Solution:
-
Optimize Deprotection: Extend the deprotection time with piperidine (B6355638) or perform a double deprotection step.
-
Improve Coupling Efficiency:
-
Use a more efficient coupling reagent (see Table 1).
-
Increase the coupling time or perform a double coupling for the problematic amino acid.
-
Ensure all reagents are fresh and of high purity.
-
-
MS/MS Analysis: Use tandem mass spectrometry to fragment the impurity peak. The resulting fragment ions will reveal which amino acid is missing from the sequence.
Problem 2: My mass spectrum shows a series of peaks with masses lower than the target peptide.
Possible Cause: This suggests the presence of truncation peptides . This can be caused by:
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible for deprotection and coupling.[4]
-
Chain Termination: Irreversible capping of the N-terminus can occur, although this is less common with standard Fmoc chemistry.
Solution:
-
Address Aggregation:
-
Switch to a more polar solvent system (e.g., NMP instead of DMF).
-
Incorporate backbone protection strategies (e.g., pseudoprolines) if the sequence is known to be aggregation-prone.
-
Use a lower-loading resin to increase the distance between peptide chains.
-
-
Review Synthesis Protocol: Ensure that no unintended capping agents are present in the reagents.
Problem 3: I observe a peak in my mass spectrum with a mass significantly higher than my target peptide.
Possible Cause: This often points to incomplete deprotection of protecting groups from other amino acids in the sequence or the presence of other adducts.
Solution:
-
Optimize Cleavage:
-
Ensure the cleavage cocktail is appropriate for the protecting groups used on other amino acids in your sequence (see Table 3).
-
Increase the cleavage time or temperature if necessary.
-
Use scavengers in the cleavage cocktail to prevent the formation of reactive carbocations that can re-attach to the peptide.
-
-
MS Analysis: Calculate the mass difference between the observed peak and the target peptide. This difference will often correspond to the mass of a known protecting group (see Table 2).
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Peptide Containing this compound (Fmoc-Strategy)
This protocol outlines the manual synthesis of a peptide containing a DL-Abu residue using Fmoc chemistry.[5]
1. Resin Swelling:
- Place the appropriate resin (e.g., Wang resin for a C-terminal acid) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and mix.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Wash the resin thoroughly with DMF.
3. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
- Wash the resin thoroughly with DMF.
4. Cleavage and Deprotection:
- Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under a stream of nitrogen.
- Add the appropriate cleavage cocktail (see Table 3) to the resin.
- Incubate at room temperature for 2-4 hours with occasional swirling.
- Filter the resin and collect the filtrate.
5. Peptide Precipitation:
- Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide.
6. Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid).
- Analyze by LC-MS to determine the purity and identify any byproducts.
Protocol 2: Mass Spectrometry Analysis of Crude Peptide
1. Sample Preparation:
- Dissolve the crude peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile containing a small amount of formic acid (e.g., 0.1%).
2. LC-MS Analysis:
- Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to an electrospray ionization (ESI) mass spectrometer.
- Elute the peptide using a gradient of increasing acetonitrile concentration.
- Acquire mass spectra across the elution profile.
3. Data Analysis:
- Identify the peak corresponding to the target peptide based on its retention time and m/z value.
- Examine the mass spectrum for other peaks that may correspond to byproducts.
- Calculate the mass differences between these peaks and the target peptide to infer the nature of the impurity (e.g., deletion, incomplete deprotection).
- If necessary, perform MS/MS analysis on the impurity peaks to confirm their identity.
Data Presentation
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Full Name |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HCTU | 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate |
| DIC | N,N'-Diisopropylcarbodiimide |
Table 2: Common Protecting Groups and Their Monoisotopic Masses
| Protecting Group | Abbreviation | Monoisotopic Mass (Da) |
| Fluorenylmethyloxycarbonyl | Fmoc | 222.0994 |
| tert-Butyloxycarbonyl | Boc | 100.0524 |
| tert-Butyl | tBu | 56.0626 |
| Trityl | Trt | 243.1174 |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | 252.1028 |
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Scavengers | Primary Use |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Water, Phenol, Thioanisole, EDT | "Universal" cocktail for peptides with sensitive residues (Cys, Met, Trp, Arg) |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | For peptides containing Arg(Pbf) |
| Standard TFA | TFA / Water / TIS (95:2.5:2.5) | Water, Triisopropylsilane (TIS) | For peptides without sensitive side chains |
Visualizations
Caption: Workflow for identifying byproducts in peptide synthesis by MS.
Caption: Logic for identifying common byproducts by their mass relative to the target peptide.
References
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality control of synthetic peptides [innovagen.com]
- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
strategies to reduce deletion sequences in Abu-containing peptides
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of deletion sequence formation during the synthesis of peptides containing α-aminobutyric acid (Abu).
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis and analysis of Abu-containing peptides.
Q1: My mass spectrometry (MS) analysis shows a significant peak at [M-85.1 Da], corresponding to my target peptide minus an Abu residue. What is causing this?
A1: This peak indicates the presence of a deletion sequence where the Abu residue failed to couple to the growing peptide chain. The primary cause is incomplete coupling efficiency, often due to the steric hindrance presented by Abu's ethyl side chain. During solid-phase peptide synthesis (SPPS), if the Fmoc-Abu-OH amino acid does not couple completely to the free N-terminal amine of the resin-bound peptide, that unreacted amine will couple with the next amino acid in the sequence, resulting in a peptide that is missing the intended Abu residue.
Corrective Actions:
-
Optimize Coupling Chemistry: Switch to a more potent coupling reagent. Aminium/uronium salt-based reagents like HATU, HCTU, or COMU are significantly more effective for sterically hindered amino acids than carbodiimide-based reagents like DIC.[1][2][3]
-
Implement Double Coupling: After the initial coupling reaction for Abu, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-Abu-OH.[4] This provides a second opportunity for the reaction to go to completion.
-
Introduce a Capping Step: After the Abu coupling step, treat the resin with a capping agent, such as acetic anhydride (B1165640) and N,N-Diisopropylethylamine (DIPEA).[4] This will acetylate any unreacted N-terminal amines, preventing them from reacting further and ensuring they are not present as deletion impurities in the final crude product.[4]
-
Extend Reaction Time: Increase the coupling time for the Abu residue to 1-4 hours to allow the reaction to proceed to completion. Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.[5][6]
Q2: I performed a double coupling for Abu, but I still observe a small deletion peak. What further steps can I take?
A2: If a double coupling is insufficient, the issue may stem from resin-related effects or sequence-dependent aggregation.
Advanced Strategies:
-
Change Solvents: If you are using Dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP) for the Abu coupling step. NMP has better resin-swelling properties and can help disrupt secondary structures that may hinder the coupling reaction.[4]
-
Increase Reagent Equivalents: Use a higher excess of the Fmoc-Abu-OH and coupling reagents (e.g., increase from 3 equivalents to 5 equivalents relative to the resin loading).
-
Incorporate Structure-Disrupting Elements: For long or aggregation-prone sequences, consider inserting a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid upstream of the difficult coupling site to disrupt inhibitory secondary structures.[4][7]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for incorporating Fmoc-Abu-OH to minimize deletion risk from the start?
A1: Proactive measures are key to preventing Abu-deletion sequences.
-
Choice of Reagent: Always select a high-efficiency aminium/uronium salt coupling reagent like HATU or COMU for Abu and other sterically hindered residues.[1][2][3] These reagents exhibit faster kinetics and are more effective at overcoming steric barriers.[2]
-
Standard Protocol: Program your automated synthesizer to perform a mandatory double coupling for all Abu residues, with an extended coupling time (e.g., 60-90 minutes) for each coupling.
-
Solvent Quality: Ensure you are using high-purity, fresh peptide synthesis grade solvents (DMF or NMP) to avoid premature Fmoc deprotection or other side reactions.
Q2: How do I reliably detect and quantify Abu deletion sequences?
A2: The standard and most effective method is Ultra-high Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[8]
-
Chromatographic Separation: A high-resolution reversed-phase HPLC column can often separate the desired peptide from the slightly more hydrophilic deletion sequence.
-
Mass Analysis: The mass spectrometer will clearly identify the two species. The target peptide will have its expected molecular weight [M], while the deletion impurity will appear at [M - 85.101 Da], corresponding to the mass of an Abu residue.
-
Quantification: The relative percentage of the deletion sequence can be estimated by integrating the area of the corresponding UV peak in the chromatogram. For precise quantification, quantitative Amino Acid Analysis (AAA) can be performed.[8]
Q3: Does the position of the Abu residue in the peptide sequence matter?
A3: Yes, the position can influence the difficulty of the coupling. Coupling an Abu residue to another sterically hindered amino acid (e.g., Val, Ile, or another Abu) can exacerbate the problem. Additionally, difficult or aggregation-prone sequences can reduce the accessibility of the N-terminus, making any coupling, especially a hindered one, less efficient.
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Hindered Amino Acids
This data, extrapolated from studies on sterically similar residues, serves as a guide for selecting the optimal reagent for Abu incorporation.[1][2]
| Coupling Reagent | Reagent Class | Typical Reaction Time (min) | Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings.[1][2] | Higher cost, potential for side reactions if used in excess.[1][2] |
| HCTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | More cost-effective than HATU, very efficient. | Slightly less reactive than HATU. |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99 | High efficiency, safer (non-explosive byproducts).[3] | Higher cost. |
| DIC/HOBt | Carbodiimide | 60 - 180 | 95 - 98 | Economical, widely used for standard couplings. | Slower, less effective for hindered couplings.[1] |
Experimental Protocols
Protocol 1: Optimized Double-Coupling Protocol for Fmoc-Abu-OH
This protocol is designed for an automated peptide synthesizer to maximize incorporation efficiency.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection cycle on the resin-bound peptide (e.g., 20% piperidine (B6355638) in DMF).
-
Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-Abu-OH (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
-
Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Abu-OH as described in step 3.
-
Add the fresh solution to the resin.
-
Agitate the reaction mixture at room temperature for another 45-60 minutes.
-
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times) before proceeding to the next cycle.
-
Monitoring (Optional): Perform a Kaiser test after the final wash. A negative result (yellow beads) indicates successful and complete coupling.[1]
Protocol 2: Acetyl Capping of Unreacted Amines
This protocol should be performed immediately after the final wash step of the Abu coupling cycle.
-
Reagent Preparation: Prepare the capping solution. A typical mixture is acetic anhydride:DIPEA:DMF in a 5:6:89 (v/v/v) ratio.[4]
-
Capping Reaction: Add the capping solution to the resin, ensuring it is fully submerged.
-
Incubation: Agitate the mixture at room temperature for 20-30 minutes.[4]
-
Washing: Drain the capping solution and wash the resin extensively with DMF (5-7 times) to remove all residual capping reagents before proceeding with the synthesis.
Visualizations
Caption: Troubleshooting workflow for Abu-deletion sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Support Center: H-DL-Abu-OH and Peptide Resin Swelling
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the impact of the unnatural amino acid H-DL-Abu-OH (2-aminobutanoic acid) on peptide resin swelling during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how are its properties expected to influence resin swelling?
This compound, or 2-aminobutanoic acid, is a non-proteinogenic, small aliphatic amino acid. Its side chain is an ethyl group, making it structurally similar to alanine (B10760859) but slightly more hydrophobic. The incorporation of hydrophobic amino acids into a growing peptide chain can influence the solvation of the peptide-resin matrix.[1] Inadequate solvation can lead to poor resin swelling, which may result in incomplete reactions and the formation of deletion sequences.[2]
Q2: How does the choice of resin affect swelling when incorporating this compound?
The type of resin is a critical factor in managing swelling. Polystyrene (PS) resins are inherently hydrophobic and may experience reduced swelling when synthesizing peptides rich in hydrophobic residues like this compound, potentially leading to peptide aggregation.[1][3] In contrast, polyethylene (B3416737) glycol (PEG)-based resins (e.g., TentaGel, NovaSyn® TG) or PEG-polystyrene graft copolymers (PEG-PS) are more hydrophilic and generally exhibit better swelling in a wider range of solvents, making them a better choice for hydrophobic sequences to minimize aggregation.[3]
Q3: Which solvents are recommended for optimal resin swelling when using this compound?
While Dimethylformamide (DMF) is a common solvent for SPPS, its effectiveness can be reduced when synthesizing hydrophobic peptides.[3] N-Methyl-2-pyrrolidone (NMP) is often a superior alternative for such sequences as it can better solvate the growing peptide chain and the resin matrix.[3] In some cases, using a mixture of solvents or adding chaotropic salts can also improve solvation and swelling.[4]
Q4: Can the incorporation of this compound lead to peptide aggregation?
Yes. The hydrophobic nature of this compound can contribute to the self-association of peptide chains on the resin, leading to aggregation.[2] This is particularly problematic in sequences containing multiple hydrophobic residues. Aggregation can physically block reactive sites, leading to failed or incomplete coupling and deprotection steps, which manifests as a significant decrease in the final peptide yield and purity.[2] One of the primary indicators of on-resin aggregation is the shrinking of the resin beads or their failure to swell properly.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing this compound, with a focus on resin swelling.
Issue 1: Poor Resin Swelling Observed After Incorporating this compound
-
Question: My resin (e.g., Polystyrene) appears clumped and has not swollen adequately after coupling this compound. What should I do?
-
Answer:
-
Solvent Change: Switch from DMF to NMP for all subsequent washing and reaction steps. NMP has better solvating properties for hydrophobic peptides.[3]
-
Chaotropic Agents: Introduce a wash step with a solution of a chaotropic salt (e.g., 1M LiCl in DMF) before the next coupling step. This can help disrupt secondary structures that inhibit swelling.
-
Elevated Temperature: Perform the subsequent coupling reactions at a moderately elevated temperature (e.g., 35-40°C) to help disrupt aggregation. Microwave-assisted synthesis can also be very effective in this regard.[2]
-
Resin Choice for Future Syntheses: For future syntheses of this or similar sequences, consider using a more hydrophilic resin, such as a PEG-based resin.[3]
-
Issue 2: Incomplete Coupling Following the Addition of this compound
-
Question: The Kaiser test remains positive after a standard coupling time for the amino acid following this compound. What is the likely cause and how can I resolve it?
-
Answer:
-
Cause Analysis: This is a strong indication of poor resin swelling and/or peptide aggregation, which is limiting access to the reactive amine sites.
-
Immediate Action (Double Coupling): Repeat the coupling step (double couple) for an extended period (e.g., 2-4 hours).
-
Use of Stronger Coupling Reagents: Employ a more potent coupling reagent combination, such as HATU or HCTU, which can enhance the reaction rate.
-
Disrupt Aggregation: Before the next coupling, wash the resin with NMP.
-
Issue 3: Low Yield and Purity of the Final Peptide
-
Question: The final crude peptide containing this compound shows a low yield and multiple deletion sequences upon analysis. How can I optimize the synthesis?
-
Answer:
-
Proactive Strategy for Hydrophobicity: The presence of this compound, especially in conjunction with other hydrophobic residues, designates the sequence as potentially "difficult." A proactive approach is necessary.
-
Optimized Resin: Utilize a low-loading PEG-based resin from the start. High-loading resins can exacerbate aggregation.[4]
-
Solvent and Temperature: Use NMP as the primary solvent and consider a moderately elevated temperature protocol for the entire synthesis.[3]
-
Backbone Protection: For very difficult sequences, consider incorporating a backbone protection strategy. Pseudoproline dipeptides or Dmb-protected amino acids can be inserted at strategic locations to disrupt aggregation.[4]
-
Quantitative Data on Resin Swelling
The degree of resin swelling is solvent-dependent. The following table provides typical swelling volumes for commonly used resins in various solvents. While specific data for this compound-containing peptides is not available, the trend for hydrophobic peptides generally points towards better swelling in more polar aprotic solvents and on more hydrophilic resins.
| Resin Type | Solvent | Typical Swelling Volume (mL/g) | Reference |
| Polystyrene (1% DVB) | Dichloromethane (DCM) | 4.0 - 6.0 | [5] |
| Polystyrene (1% DVB) | Dimethylformamide (DMF) | 3.5 - 5.5 | [5] |
| Polystyrene (1% DVB) | N-Methyl-2-pyrrolidone (NMP) | 4.0 - 6.0 | [3] |
| Polystyrene (1% DVB) | Tetrahydrofuran (THF) | 3.0 - 5.0 | [5] |
| PEG-PS | Dichloromethane (DCM) | 3.0 - 5.0 | [3] |
| PEG-PS | Dimethylformamide (DMF) | 4.0 - 6.0 | [3] |
| ChemMatrix® (PEG-based) | Dichloromethane (DCM) | ~3.8 | [5] |
| ChemMatrix® (PEG-based) | Dimethylformamide (DMF) | ~5.2 | [5] |
Experimental Protocols
Protocol 1: Measurement of Resin Swelling Volume
This protocol allows for a quantitative assessment of resin swelling in a chosen solvent.
Materials:
-
1 g of dry peptide-resin
-
Solvent of interest (e.g., DMF, NMP)
-
10 mL graduated cylinder with a stopper
-
Spatula
Methodology:
-
Accurately weigh 1.0 g of the dry resin and transfer it to the graduated cylinder.
-
Gently tap the cylinder to level the resin bed and record the initial dry volume.
-
Add 8 mL of the selected solvent.
-
Stopper the cylinder and invert it several times to ensure all resin beads are fully wetted.
-
Allow the resin to swell for at least 1 hour at room temperature, with occasional gentle agitation to release any trapped air bubbles.[5]
-
Allow the resin to settle completely into a stable bed.
-
Record the final swollen volume of the resin bed.
-
Calculate the swelling volume as mL per gram of dry resin.
Visualizations
References
optimizing reaction times for H-DL-Abu-OH coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times and outcomes for H-DL-Abu-OH coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for incorporating this compound, and how do they compare?
A1: The choice of coupling reagent is critical for achieving efficient and rapid incorporation of this compound while minimizing side reactions. The most common reagents include carbodiimides like EDC, often used with additives like HOBt or NHS to reduce side reactions and improve efficiency, and uronium/phosphonium salts such as HATU, HBTU, and PyBOP. Uronium/phosphonium salt-based reagents are generally more reactive and provide faster reaction times compared to carbodiimide-based methods.
Q2: How can I minimize the risk of racemization during the coupling of this compound?
A2: Racemization is a significant concern during peptide coupling, particularly with non-standard amino acids. To minimize this risk, consider the following strategies:
-
Choice of Reagent: Use coupling reagents known for low racemization potential, such as those containing HOBt or its derivatives.
-
Base Selection: Employ a milder, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.
-
Reaction Time: Optimize the reaction time to be just long enough for complete coupling, as prolonged exposure to basic conditions can increase racemization.
Q3: What are the optimal solvent and temperature conditions for this compound coupling?
A3: The ideal solvent and temperature depend on the specific coupling reagent and the solubility of the peptide sequence.
-
Solvents: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties for peptides. Dichloromethane (DCM) can also be used, particularly in solid-phase peptide synthesis (SPPS).
-
Temperature: The reaction is typically initiated at 0 °C to control the exothermic reaction and minimize side reactions, then allowed to warm to room temperature (20-25 °C) to ensure completion. Monitoring the reaction progress via techniques like HPLC can help determine the optimal temperature profile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound coupling process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the carboxylic acid.2. Steric hindrance from adjacent amino acids.3. Insufficient reaction time or non-optimal temperature.4. Poor solubility of the peptide. | 1. Switch to a more powerful coupling reagent like HATU or HBTU.2. Increase the reaction time and/or temperature slightly (e.g., to 40 °C) and monitor for side products.3. Use a solvent with better solvating properties, such as NMP.4. Increase the equivalents of the coupling reagent and this compound. |
| Presence of Side Products | 1. Racemization of the amino acid.2. Formation of N-acylurea byproduct (with carbodiimides).3. Guanidinylation of the free amine (with HATU/HBTU). | 1. Add a racemization suppressant like HOBt or OxymaPure®.2. If using EDC, ensure an additive like NHS or HOBt is present.3. Use the minimum effective amount of base (e.g., DIPEA). |
| Slow Reaction Time | 1. Low reactivity of the chosen coupling reagent.2. Sub-optimal reaction temperature.3. Inefficient mixing or poor solubility. | 1. Change to a faster-acting reagent (e.g., from EDC/HOBt to HATU).2. Allow the reaction to proceed at room temperature after initial cooling.3. Ensure vigorous stirring and consider switching to a better solvent like NMP. |
Experimental Protocols
Protocol 1: this compound Coupling using HATU
This protocol describes a general procedure for coupling this compound to a resin-bound peptide using HATU.
-
Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Activation: Add DIPEA (8 equivalents) to the amino acid solution and stir for 1-2 minutes. The solution should change color.
-
Coupling: Add the activated amino acid solution to the swelled peptide-resin.
-
Reaction: Mix the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove excess reagents.
Protocol 2: this compound Coupling using EDC/HOBt
This protocol outlines a procedure for solution-phase coupling of this compound using EDC and HOBt.
-
Dissolution: Dissolve the N-protected peptide (1 equivalent) and HOBt (1.2 equivalents) in DMF.
-
Pre-activation: Add EDC (1.2 equivalents) to the solution and stir at 0 °C for 15 minutes.
-
Addition of Amine: In a separate flask, dissolve this compound (1.5 equivalents) and DIPEA (2 equivalents) in DMF. Add this solution to the pre-activated mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and perform an appropriate extraction and purification procedure to isolate the final product.
Diagrams
Caption: Workflow for this compound coupling using HATU in SPPS.
Caption: Troubleshooting logic for addressing low coupling yields.
Technical Support Center: Microwave-Assisted Couplings of H-DL-Abu-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of microwave assistance for challenging peptide couplings involving H-DL-2-aminobutyric acid (H-DL-Abu-OH). Due to the limited specific literature on this compound, this guide draws upon established principles and data from the synthesis of peptides containing other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib) and N-methylated amino acids, which serve as excellent models for the challenges encountered with α,α-disubstituted amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound considered difficult?
A1: this compound is an α,α-disubstituted amino acid, which presents significant steric hindrance at the α-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings under standard conditions.
Q2: What are the primary advantages of using microwave assistance for this compound couplings?
A2: Microwave energy offers several key benefits for difficult couplings:
-
Accelerated Reaction Rates: Microwave irradiation rapidly and uniformly heats the reaction mixture, significantly reducing coupling times from hours to minutes.[1][2]
-
Improved Coupling Efficiency: The increased kinetic energy helps overcome the steric hindrance, leading to higher coupling yields and purities.[1]
-
Reduced Side Reactions: Shorter reaction times and optimized conditions can minimize the occurrence of side reactions such as racemization and the formation of deletion sequences.[2]
-
Enhanced Synthesis of Complex Peptides: Microwave assistance is particularly effective for the synthesis of long or otherwise challenging peptide sequences.[3]
Q3: What are the potential side reactions when coupling this compound, and how can they be minimized with microwave assistance?
A3: While specific side reaction data for this compound is scarce, general side reactions in peptide synthesis can be exacerbated by the elevated temperatures of microwave synthesis.[3][4] Key concerns include:
-
Racemization: Although this compound is a racemic mixture, racemization of adjacent chiral amino acids can occur. This can be minimized by using appropriate coupling reagents (e.g., those containing HOBt or Oxyma) and carefully controlling the temperature and reaction time.
-
Diketopiperazine Formation: This is a risk when coupling the second amino acid of the sequence. Using sterically hindered resins like 2-chlorotrityl chloride resin can help mitigate this.[4]
-
Aspartimide Formation: For sequences containing aspartic acid, the addition of HOBt to the deprotection solution can reduce this side reaction.[4]
Q4: Which coupling reagents are recommended for microwave-assisted coupling of this compound?
A4: For sterically hindered amino acids, high-efficiency coupling reagents are crucial. Recommended options include:
-
Carbodiimides (e.g., DIC) with an additive (e.g., Oxyma Pure): This combination is effective for hindered couplings and is a common choice in automated microwave peptide synthesizers.
-
Uronium/Aminium salts (e.g., HBTU, HATU): These reagents are known for their high reactivity and are often used for difficult couplings.
-
Phosphonium (B103445) salts (e.g., PyBOP): These are also highly effective for sterically demanding couplings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | Steric hindrance of this compound preventing efficient coupling. | • Increase Microwave Power/Temperature: Carefully increase the temperature in increments (e.g., 5°C) to enhance reaction kinetics. • Extend Coupling Time: While microwaves significantly shorten times, a slight extension (e.g., from 5 to 10 minutes) may be necessary. • Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. • Switch to a More Potent Coupling Reagent: If using a carbodiimide, consider switching to a uronium or phosphonium salt like HATU or PyBOP. |
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc-deprotection of the preceding amino acid. | • Extend Deprotection Time: Increase the microwave-assisted deprotection time (e.g., from 3 to 5 minutes). • Perform a Second Deprotection Step: A double deprotection can ensure complete removal of the Fmoc group. |
| Peptide Aggregation | The growing peptide chain is folding on the resin, blocking reactive sites. | • Use a Different Solvent: Switch from DMF to NMP, which has better solvating properties at higher temperatures. • Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt secondary structure formation.[5] |
| Racemization of Adjacent Amino Acids | High temperatures during the activation and coupling steps. | • Lower the Coupling Temperature: For sensitive amino acids adjacent to this compound, consider a lower coupling temperature (e.g., 50°C) with a slightly longer reaction time. • Ensure the Use of Racemization Suppressants: Use coupling reagent formulations that include HOBt or Oxyma. |
Quantitative Data
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Peptides Containing Sterically Hindered Amino Acids (Aib as a proxy for this compound)
| Peptide Sequence | Synthesis Method | Total Synthesis Time | Crude Purity (%) | Reference |
| VQAibAibIDYING-OH | Microwave-Assisted | < 2 hours | 95 | [1] |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | Microwave-Assisted | < 2 hours | 86 | [1] |
| GEQKLGAibAibAibASEEDLG-NH₂ | Conventional | 40 hours | < 10 | [1] |
| GEQKLGAibAibAibASEEDLG-NH₂ | Microwave-Assisted | < 3 hours | 89 | [1] |
Table 2: Recommended Microwave Parameters for Difficult Couplings
| Step | Parameter | Recommended Value | Notes |
| Fmoc-Deprotection | Reagent | 20% Piperidine (B6355638) in DMF | |
| Temperature | 75 °C | ||
| Time | 30 seconds, then 3 minutes | A two-stage deprotection is often effective. | |
| Amino Acid Coupling | Reagents | 5-fold excess Fmoc-AA-OH, DIC, Oxyma Pure | |
| Temperature | 75 - 90 °C | Start at the lower end and optimize if needed. | |
| Time | 5 - 10 minutes | Double coupling may be necessary for this compound. | |
| Power | 25 - 40 W | Instrument dependent. |
Experimental Protocols
Protocol 1: Automated Microwave-Assisted Coupling of this compound
This protocol is based on a standard procedure for sterically hindered amino acids on an automated microwave peptide synthesizer (e.g., CEM Liberty Blue).
-
Resin: Start with a suitable resin (e.g., Rink Amide) with the N-terminal Fmoc-protected amino acid pre-loaded.
-
Fmoc-Deprotection:
-
Add 20% piperidine in DMF to the resin-swollen in DMF.
-
Apply microwave irradiation at 75°C for 30 seconds.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF.
-
Apply microwave irradiation at 75°C for 3 minutes.[6]
-
Drain and wash the resin thoroughly with DMF.
-
-
This compound Coupling:
-
Prepare a solution of Fmoc-DL-Abu-OH (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Apply microwave irradiation at 75-90°C for 5-10 minutes.[7]
-
Drain and wash the resin with DMF.
-
-
Monitoring and Repetition:
-
Perform a Kaiser test to check for complete coupling (a negative result is indicated by a yellow color).
-
If the Kaiser test is positive (blue/purple), perform a second coupling (double coupling) with fresh reagents under the same conditions.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.
Protocol 2: Manual Microwave-Assisted Coupling
This protocol can be adapted for manual synthesis using a laboratory microwave reactor.
-
Resin Preparation: Place the deprotected peptide-resin in a microwave-safe reaction vessel and swell in DMF.
-
Coupling Solution Preparation: In a separate vial, pre-activate Fmoc-DL-Abu-OH (5 eq.) with a suitable coupling reagent (e.g., HATU, 4.9 eq.) and a base (e.g., DIPEA, 10 eq.) in DMF for 2-5 minutes.
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Place the vessel in the microwave reactor.
-
Irradiate to reach a target temperature of 75°C and hold for 10 minutes.
-
-
Washing and Monitoring:
-
After cooling, wash the resin extensively with DMF.
-
Perform a Kaiser test to confirm reaction completion. If necessary, repeat the coupling step.
-
Visualizations
Caption: Microwave-assisted coupling workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound couplings.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. US7902488B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 7. peptideweb.com [peptideweb.com]
overcoming poor solubility of Fmoc-H-DL-Abu-OH
Technical Support Center: Fmoc-H-DL-Abu-OH
Welcome to the technical support center for Fmoc-H-DL-Abu-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this reagent during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-H-DL-Abu-OH difficult to dissolve?
Poor solubility of Fmoc-H-DL-Abu-OH, a non-polar amino acid derivative, can stem from several factors:
-
Molecular Structure: The hydrophobic nature of the aminobutyric acid side chain combined with the bulky, aromatic Fmoc protecting group can lead to strong intermolecular interactions and aggregation.
-
Solvent Quality: The purity and water content of the solvent are critical. N,N-Dimethylformamide (DMF), a common solvent, can degrade over time to form dimethylamine, which can negatively impact synthesis.[1][2] Using high-purity, peptide-synthesis-grade solvents with low water content is essential.[1]
-
Ambient Temperature: Lower laboratory temperatures can significantly decrease the solubility of many organic compounds, including Fmoc-amino acids.[1]
-
Reagent Quality: Variations in the crystalline structure or the presence of impurities in a specific lot of Fmoc-H-DL-Abu-OH could affect its dissolution properties.[1]
Q2: What are the primary recommended solvents for dissolving Fmoc-H-DL-Abu-OH?
The most commonly used polar aprotic solvents in solid-phase peptide synthesis (SPPS) are recommended for dissolving Fmoc-amino acids.[3]
-
N,N-Dimethylformamide (DMF): This is often the first choice for SPPS.[2][4] However, its quality is paramount.[1][2]
-
N-Methyl-2-pyrrolidone (NMP): NMP is generally a stronger solvent than DMF and can be more effective for dissolving difficult Fmoc-amino acids.[2][5]
Q3: Can I use sonication or heat to aid dissolution?
Yes, both are effective methods, but they must be used with caution.
-
Sonication: This technique uses ultrasonic waves to break up solid particles and aggregates, enhancing dissolution.[5] It is important to monitor the temperature of the sonicator bath, as prolonged sonication can generate heat and potentially lead to the degradation of the Fmoc group.[5]
-
Gentle Heating: Warming the solution to 30-40°C can significantly improve solubility.[1][5] It is crucial to avoid excessive or prolonged heating, which could degrade the Fmoc-amino acid.[1]
Q4: Are there alternative solvents or co-solvents that can improve solubility?
Yes. When primary solvents are insufficient, co-solvents can be very effective.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent that can be used as a co-solvent with DMF.[1][5] Adding up to 25% (v/v) DMSO to DMF can help dissolve particularly stubborn Fmoc-amino acids.[1]
-
Dichloromethane (DCM): While less common in modern Fmoc chemistry, a small percentage of DCM can sometimes be used as a co-solvent with DMF to improve solubility.[2][5]
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with Fmoc-H-DL-Abu-OH.
Issue: Fmoc-H-DL-Abu-OH fails to dissolve or precipitates from solution.
This workflow outlines the recommended steps to address solubility issues. It is advised to proceed sequentially.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Data Summary: Solvents and Dissolution Techniques
The following table provides a general guide to solvents and techniques for dissolving poorly soluble Fmoc-amino acids. Efficacy should be determined empirically for Fmoc-H-DL-Abu-OH.
| Solvent/Technique | Type | Mechanism of Action | General Recommendation/Consideration |
| N,N-Dimethylformamide (DMF) | Primary Solvent | Polar aprotic solvent, good for swelling resin. | Standard choice for SPPS. Purity is critical; degraded DMF can cause side reactions.[1][2] |
| N-Methyl-2-pyrrolidone (NMP) | Primary Solvent | Highly polar aprotic solvent, often stronger than DMF. | Excellent alternative to DMF for compounds with poor solubility.[2][5] |
| Dimethyl Sulfoxide (DMSO) | Co-Solvent | Powerful polar aprotic solvent. | Highly effective, especially for aggregated peptides.[5] Often used as a co-solvent with DMF (10-25% v/v).[1] |
| Sonication | Physical Method | Breaks apart aggregates and solid particles via cavitation. | Very effective but must be temperature-controlled to avoid Fmoc-group degradation.[5][6][7] |
| Gentle Warming | Physical Method | Increases kinetic energy, overcoming intermolecular forces. | Warming to 30-40°C is often sufficient. Avoid temperatures >40°C to prevent degradation.[1][5] |
| Chaotropic Agents (e.g., LiCl) | Additive | Disrupts hydrogen bonding networks. | Can be added to the coupling reaction to reduce on-resin aggregation if precipitation occurs during synthesis.[5] |
Experimental Protocols
Protocol 1: Standard Dissolution in DMF or NMP
-
Weigh the required amount of Fmoc-H-DL-Abu-OH into a clean, dry vessel.
-
Add the calculated volume of high-purity, peptide-grade DMF or NMP to achieve the desired concentration.
-
Vortex or stir the mixture vigorously for 5-10 minutes at room temperature.
-
Visually inspect the solution for any undissolved particulate matter. If solids remain, proceed to Protocol 2 or 3.
Protocol 2: Dissolution Using Sonication
-
Follow steps 1-3 of Protocol 1.
-
Place the vessel in a sonicator bath containing water at room temperature.
-
Sonicate in short bursts of 2-5 minutes. After each burst, visually inspect the solution.
-
Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C.[5]
-
Continue until the compound is fully dissolved.
Protocol 3: Dissolution Using Gentle Warming
-
Follow steps 1-3 of Protocol 1.
-
Place the vessel in a water bath or on a heating block pre-heated to 30-40°C.[1]
-
Continue to stir the solution while gently warming.
-
Maintain this temperature for no more than 20-30 minutes, monitoring for complete dissolution.[1]
-
Once dissolved, allow the solution to cool to room temperature before use.
Protocol 4: Dissolution Using a Co-Solvent
-
If the compound remains insoluble after applying the methods above, a co-solvent can be introduced.
-
To the suspension in DMF, add DMSO. Start by adding 10% of the total final volume as DMSO.
-
Vortex or stir the mixture vigorously.
-
If necessary, incrementally increase the DMSO concentration up to a final concentration of 25% (v/v).[1]
Logical Relationships in Solubility Issues
The diagram below illustrates the relationships between common problems, their underlying causes, and the corresponding solutions when dealing with poor solubility.
Caption: Key factors contributing to poor solubility and their solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
H-DL-Abu-OH vs. L-Alanine: A Comparative Guide to Peptide Helix Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics and design, the choice of amino acid residues is paramount in dictating the final conformation, stability, and biological activity of the peptide. While the proteinogenic amino acid L-Alanine is a well-established helix-promoting residue, non-proteinogenic amino acids are increasingly utilized to fine-tune peptide properties. This guide provides a comparative analysis of the effects of incorporating H-DL-Abu-OH (a racemic mixture of D- and L-α-aminobutyric acid) versus L-Alanine on the stability of peptide helices, supported by established principles and representative experimental data.
Core Concepts: Amino Acid Structure and Helical Propensity
The intrinsic ability of an amino acid to favor a helical conformation is known as its helical propensity. L-Alanine, with its small methyl side chain, is recognized as a strong helix-forming residue among the 20 standard amino acids. It fits well into the α-helical structure without causing steric hindrance, and its side chain has a low conformational entropy cost upon folding.
This compound introduces two key differences. Firstly, the L-enantiomer (L-α-aminobutyric acid) has an ethyl side chain. While slightly larger than L-Alanine's methyl group, studies on similar unbranched alkyl side chains suggest that L-α-aminobutyric acid has a helical propensity comparable to that of L-Alanine.[1] Secondly, and more critically, this compound is a racemic mixture, meaning it contains an equal amount of the D-enantiomer (D-α-aminobutyric acid). The incorporation of D-amino acids into a right-handed α-helix, which is the common helical conformation for peptides composed of L-amino acids, is known to be highly destabilizing.[2][3][4] This is due to steric clashes and disruption of the regular hydrogen-bonding pattern that defines the α-helix.
Comparative Analysis of Helix Stability
The primary determinant in the comparison between L-Alanine and this compound is the presence of the D-isomer in the latter. While the L-Abu component of the mixture would likely support helix formation similarly to L-Alanine, the D-Abu component is expected to act as a helix breaker. Therefore, peptides incorporating this compound are predicted to exhibit significantly lower helical content and stability compared to their counterparts containing only L-Alanine.
Logical Relationship Diagram
Caption: Comparative effect of L-Alanine vs. This compound on α-helix stability.
Quantitative Data Comparison
| Parameter | Peptide with L-Alanine | Peptide with this compound | Rationale |
| Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | -25,000 to -35,000 | -5,000 to -15,000 | A lower negative value indicates a loss of α-helical structure. |
| Calculated % Helicity | 70 - 90% | 10 - 40% | The presence of D-Abu disrupts the helical conformation. |
| Melting Temperature (Tm) (°C) | 65 - 75 °C | 35 - 45 °C | A lower Tm signifies reduced thermal stability of the helix.[5] |
Note: The values presented are illustrative and would vary depending on the specific peptide sequence, length, and experimental conditions.
Experimental Protocols
To empirically determine the effect of these amino acids on helix stability, Circular Dichroism (CD) spectroscopy is the method of choice. A typical experimental workflow would involve synthesizing two peptides with identical sequences, except for the position of interest, which would contain either L-Alanine or this compound.
Experimental Workflow for Comparative CD Analysis
Caption: Workflow for comparing peptide helix stability using CD spectroscopy.
Detailed Protocol for Circular Dichroism (CD) Spectroscopy
-
Peptide Synthesis and Purification:
-
Synthesize the parent peptide and its analogue containing the this compound substitution using standard solid-phase peptide synthesis (SPPS).
-
Purify the peptides to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptides by mass spectrometry.
-
-
Sample Preparation:
-
Accurately determine the concentration of the peptide stock solutions.
-
Prepare peptide samples at a final concentration of 20-50 µM in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[6]
-
-
CD Spectra Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Acquire far-UV CD spectra from 190 to 260 nm at 25°C in a 1 mm pathlength quartz cuvette.
-
Record the spectra with a data pitch of 1 nm, a bandwidth of 1 nm, and a scan speed of 50 nm/min. Average at least three scans for each sample.
-
Subtract the buffer spectrum as a baseline.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l), where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
-
Thermal Denaturation:
-
Monitor the change in the CD signal at 222 nm as a function of temperature to determine the melting temperature (Tm).[7][8]
-
Increase the temperature from 20°C to 90°C at a rate of 1°C/min.
-
Allow the sample to equilibrate for at least 1 minute at each temperature before measurement.[6]
-
Plot the [θ]₂₂₂ values against temperature. The Tm is the temperature at the midpoint of the transition.
-
-
Data Analysis:
-
Calculate the percentage of α-helicity from the mean residue ellipticity at 222 nm using the formula: % Helicity = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) × 100, where [θ]c is the ellipticity of the random coil and [θ]h is the ellipticity of a pure helix for a peptide of that length.
-
Conclusion
The substitution of L-Alanine with this compound in a peptide sequence is predicted to have a significant destabilizing effect on α-helical structures. This is primarily attributed to the presence of the D-enantiomer in the racemic mixture, which disrupts the characteristic hydrogen-bonding pattern and introduces steric hindrance in a right-handed α-helix. While L-α-aminobutyric acid may have a helical propensity similar to L-Alanine, the disruptive influence of its D-isomer is the dominant factor. For researchers aiming to maintain or enhance helical stability, L-Alanine remains a superior choice. Conversely, this compound could be strategically employed to introduce localized conformational flexibility or to disrupt helical structures at specific sites within a peptide. The experimental protocols outlined provide a robust framework for quantifying these effects and making informed decisions in peptide design and drug development.
References
- 1. Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. boddylab.ca [boddylab.ca]
- 7. Virtual Labs [cds-iiith.vlabs.ac.in]
- 8. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
A Comparative Guide to the Biological Activity of Abu- vs. Val-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based drug discovery and development, the strategic substitution of amino acids is a cornerstone for optimizing therapeutic candidates. The choice between two structurally similar aliphatic amino acids, L-α-Aminobutyric acid (Abu) and L-Valine (Val), can have nuanced yet significant impacts on a peptide's biological activity. This guide provides a comprehensive comparison of Abu- and Val-containing peptides, offering insights into their structure-activity relationships, and presenting detailed experimental protocols to empower researchers in their peptide design and evaluation endeavors.
Valine, a proteinogenic amino acid, features a branched isopropyl side chain, which contributes to the hydrophobic core of many peptides and proteins, influencing their folding and interaction with biological targets. Abu, a non-proteinogenic amino acid, possesses a linear ethyl side chain. This subtle difference in side-chain architecture—branched versus linear—can alter a peptide's conformational flexibility, hydrophobicity, and steric profile, thereby modulating its binding affinity, receptor activation, and enzymatic stability. Understanding these differences is paramount for the rational design of peptide therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
Quantitative Performance Comparison
While direct head-to-head comparative studies with extensive quantitative data for a wide range of peptide systems are not abundantly available in the public domain, the following tables present a hypothetical yet representative comparison based on the structural differences between Abu and Val. These tables are intended to illustrate how experimental data comparing the biological activities of Abu- and Val-containing peptide analogs would be structured for clear and concise analysis.
Table 1: Comparative Receptor Binding Affinity (IC50/Kd)
| Peptide Analog | Sequence | Target Receptor | IC50 (nM) | Kd (nM) | Fold Difference (Val/Abu) |
| Peptide-Val | Ac-X-Y-Z-Val-A-B-C-NH2 | GPCR-A | 15.2 | 25.8 | 1.0 |
| Peptide-Abu | Ac-X-Y-Z-Abu-A-B-C-NH2 | GPCR-A | 28.9 | 49.1 | 1.9 |
| Peptide-Val-2 | Ac-D-E-F-G-Val-H-I-NH2 | Enzyme-B | 120.5 | 204.9 | 1.0 |
| Peptide-Abu-2 | Ac-D-E-F-G-Abu-H-I-NH2 | Enzyme-B | 95.3 | 162.0 | 0.8 |
Note: Data are hypothetical and for illustrative purposes. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are key indicators of binding affinity. A lower value indicates higher affinity.
Table 2: Comparative Functional Activity (EC50/IC50)
| Peptide Analog | Assay Type | Cellular Response | EC50 (nM) | IC50 (nM) | Fold Difference (Val/Abu) |
| Peptide-Val | Agonist Assay (cAMP) | Increased cAMP | 35.7 | - | 1.0 |
| Peptide-Abu | Agonist Assay (cAMP) | Increased cAMP | 62.1 | - | 1.7 |
| Peptide-Val-2 | Enzyme Inhibition | Inhibition of Activity | - | 250.4 | 1.0 |
| Peptide-Abu-2 | Enzyme Inhibition | Inhibition of Activity | - | 188.9 | 0.75 |
Note: Data are hypothetical. EC50 (half-maximal effective concentration) measures the potency of an agonist, while IC50 measures the potency of an inhibitor. A lower value indicates higher potency.
Table 3: Comparative Enzymatic Stability
| Peptide Analog | Enzyme | Half-life (t1/2, min) | Degradation Rate Constant (k, min-1) | Fold Difference in Stability (Abu/Val) |
| Peptide-Val | Trypsin | 45.2 | 0.0153 | 1.0 |
| Peptide-Abu | Trypsin | 68.5 | 0.0101 | 1.5 |
| Peptide-Val | Chymotrypsin | 88.1 | 0.0079 | 1.0 |
| Peptide-Abu | Chymotrypsin | 112.3 | 0.0062 | 1.3 |
Note: Data are hypothetical. A longer half-life indicates greater stability.
Experimental Protocols
To empirically determine the biological activity of Abu- versus Val-containing peptides, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for the key assays.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of peptide analogs using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Val-OH and Fmoc-L-Abu-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Add this activation mixture to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical RP-HPLC.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of the peptide analogs to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-ligand or [¹²⁵I]-ligand)
-
Unlabeled peptide analogs (Abu- and Val-containing)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter (for ³H) or gamma counter (for ¹²⁵I)
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed concentration of cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled peptide analog (competitor).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail or in tubes for gamma counting and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)
This assay measures the ability of the peptide analogs to activate or inhibit a G-protein coupled receptor (GPCR).
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell culture medium
-
Stimulation buffer
-
Peptide analogs (Abu- and Val-containing)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed the HEK293 cells in a 96-well plate and culture overnight.
-
Peptide Treatment: Replace the culture medium with stimulation buffer containing increasing concentrations of the peptide analog.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Enzymatic Stability Assay
This assay evaluates the resistance of the peptide analogs to degradation by proteases.
Materials:
-
Peptide analogs (Abu- and Val-containing)
-
Proteolytic enzymes (e.g., trypsin, chymotrypsin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, incubate a known concentration of the peptide analog with the protease in the reaction buffer at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the enzymatic reaction.
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining against time. Fit the data to a one-phase exponential decay curve to determine the half-life (t1/2) of the peptide.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a typical GPCR signaling pathway and the experimental workflow for comparing Abu- and Val-containing peptides.
Unveiling the Structural Nuances: A Comparative Guide to H-DL-Abu-OH Substitution for Leucine in Peptides
For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with unnatural counterparts is a powerful tool in peptide and protein engineering. This guide provides a comprehensive comparison of the structural impact of replacing Leucine (Leu) with H-DL-2-Aminobutyric acid (Abu), a non-proteinogenic amino acid. By examining the intrinsic properties of these amino acids and the resulting conformational changes, this document aims to provide a predictive framework for the rational design of novel peptides with tailored structural and, consequently, functional characteristics.
The substitution of a single amino acid can induce significant alterations in the secondary and tertiary structure of a peptide, influencing its stability, binding affinity, and overall biological activity. Leucine, a branched-chain amino acid, is a common residue in alpha-helices and plays a crucial role in hydrophobic interactions that drive protein folding. Its replacement with the smaller, non-branched H-DL-Abu-OH introduces subtle yet significant changes to the peptide backbone and side-chain organization. This guide delves into these structural perturbations, supported by established experimental methodologies and data.
Comparative Analysis of Physicochemical and Structural Properties
The structural divergence between Leucine and this compound originates from the difference in their side chains. Leucine possesses an isobutyl side chain, which is larger and more hydrophobic than the ethyl side chain of 2-Aminobutyric acid. This variation in size, branching, and hydrophobicity directly influences the conformational preferences of the peptide backbone.
| Property | Leucine (Leu) | H-DL-2-Aminobutyric acid (Abu) | Impact of Substitution |
| Molecular Weight ( g/mol ) | 131.17 | 103.12 | Reduction in mass |
| Side Chain | Isobutyl (-CH2-CH(CH3)2) | Ethyl (-CH2-CH3) | Decreased side-chain volume and removal of branching |
| Hydrophobicity | High | Moderate | Reduction in local hydrophobicity |
| Helical Propensity | Favorable | Context-dependent, generally lower than Leu | Potential destabilization of α-helices |
| Beta-Sheet Propensity | Favorable | Context-dependent | May alter sheet stability and packing |
| Conformational Flexibility | Restricted due to branching | Higher rotational freedom of the side chain | Increased local flexibility |
Impact on Peptide Secondary Structure
The substitution of Leucine with this compound can modulate the stability of secondary structural elements such as α-helices and β-sheets. The larger, branched side chain of Leucine often contributes favorably to the hydrophobic core of a folded peptide and stabilizes helical structures through hydrophobic interactions. The smaller, linear side chain of Abu may lead to a reduction in these stabilizing interactions.
Circular Dichroism (CD) spectroscopy is a powerful technique to assess changes in the secondary structure of peptides in solution. A hypothetical comparison of CD spectra for a model helical peptide before and after Leu to Abu substitution is presented below.
| Peptide | α-Helicity (%) | β-Sheet (%) | Random Coil (%) |
| Model Peptide (with Leucine) | 45 | 15 | 40 |
| Model Peptide (with Abu) | 35 | 18 | 47 |
| (Note: The data in this table is illustrative and the actual impact will be sequence and context-dependent.) |
The anticipated decrease in α-helicity upon substitution is a direct consequence of the reduced hydrophobicity and steric bulk of the Abu side chain compared to Leucine.
Experimental Protocols
To empirically determine the structural impact of substituting Leucine with this compound, a combination of spectroscopic and crystallographic techniques is recommended.
Solid-Phase Peptide Synthesis (SPPS)
Peptides with the desired sequence, both the wild-type containing Leucine and the variant containing this compound, are synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Leu-OH and Fmoc-DL-Abu-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Diethyl ether)
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection of the resin.
-
Couple the first Fmoc-protected amino acid to the resin using coupling reagents and a base.
-
Wash the resin extensively with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
After the final coupling step, perform a final deprotection.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to analyze the secondary structure of the synthesized peptides in solution.
Materials:
-
Purified peptides (wild-type and Abu-substituted)
-
CD-compatible buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
CD spectrometer
Procedure:
-
Prepare stock solutions of the peptides in the chosen buffer.
-
Determine the precise concentration of the peptide solutions using UV absorbance at 280 nm (if aromatic residues are present) or a colorimetric assay.
-
Dilute the peptide solutions to a final concentration of approximately 0.1 mg/mL in the CD-compatible buffer.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR spectroscopy provides detailed atomic-level information about the peptide's three-dimensional structure and dynamics in solution.
Materials:
-
Lyophilized purified peptides
-
NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.0)
-
High-field NMR spectrometer
Procedure:
-
Dissolve the peptide samples in the NMR buffer to a concentration of 1-2 mM.
-
Acquire a series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Process the NMR data using appropriate software.
-
Assign the proton resonances to specific amino acid residues using the TOCSY and NOESY spectra.
-
Identify through-space NOE contacts between protons that are close in the 3D structure.
-
Use the NOE-derived distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures for each peptide using molecular dynamics and simulated annealing protocols.
-
Analyze the resulting structures to identify differences in backbone conformation, side-chain orientation, and overall fold between the Leucine-containing and Abu-containing peptides.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for this comparative structural analysis and the fundamental structural differences between Leucine and this compound.
Caption: A flowchart outlining the key steps in the synthesis, purification, and structural analysis of peptides for comparing the impact of amino acid substitution.
A Comparative Guide to the Mass Spectetric Fragmentation of Peptides Containing Aminobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide and protein analysis, mass spectrometry stands as a cornerstone technique for sequencing and structural elucidation. The incorporation of non-proteinogenic amino acids, such as aminobutyric acid (Aib), into peptide structures introduces unique fragmentation behaviors that can be both informative and challenging to interpret. This guide provides an objective comparison of the mass spectrometric fragmentation of Aib-containing peptides with those containing standard amino acids, supported by experimental data and detailed protocols.
Distinctive Fragmentation of Aib-Containing Peptides
The presence of a gem-dimethyl group on the α-carbon of α-aminoisobutyric acid (Aib) significantly influences peptide fragmentation pathways, particularly in Collision-Induced Dissociation (CID). A key characteristic of Aib-containing peptides is the enhanced formation of a1 ions from the fragmentation of b2 ions .
This is notably different from peptides containing other residues like glycine (B1666218) or alanine (B10760859) at the same position. For instance, the b2 ion of a peptide with the sequence H-Aib-Ala+ undergoes extensive fragmentation to produce a prominent a1 ion. This facile cleavage is attributed to the steric strain imposed by the gem-dimethyl group, which favors the formation of a stable oxazolone (B7731731) structure that readily loses carbon monoxide to form the a1 ion.
Comparative Fragmentation Data
To illustrate these differences, consider the following hypothetical quantitative data derived from CID experiments on a series of tripeptides. The data showcases the relative abundance of key fragment ions when the second residue is varied.
| Precursor Peptide | Relative Abundance of b2 Ion (%) | Relative Abundance of a1 Ion from b2 (%) | Relative Abundance of other key fragments (e.g., y1, b1) (%) |
| H-Gly-Aib-Ala-OH | 40 | 85 | 15 |
| H-Gly-Ala-Ala-OH | 75 | 20 | 80 |
| H-Gly-Gly-Ala-OH | 80 | 15 | 85 |
This table represents a summary of expected fragmentation patterns based on published findings and is intended for comparative purposes.
As the data suggests, the presence of Aib leads to a significant increase in the fragmentation of the b2 ion to its corresponding a1 ion, a pattern less pronounced in peptides containing alanine or glycine at the same position. This unique fragmentation signature can be a powerful diagnostic tool for identifying the presence and location of Aib residues within a peptide sequence.
Experimental Protocols
To achieve reliable and reproducible results when analyzing Aib-containing peptides, a well-defined experimental protocol is essential. The following is a comprehensive methodology for the analysis of synthetic peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the Aib-containing peptide and control peptides (e.g., with Ala or Gly substitutions) using standard solid-phase peptide synthesis (SPPS). Purify the crude peptides to >95% purity using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: Dissolve the lyophilized peptides in a suitable solvent, typically a mixture of 0.1% formic acid in water and acetonitrile, to a stock concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solutions with the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B) to a final concentration of 10-100 fmol/µL for injection.
LC-MS/MS Analysis
-
Liquid Chromatography System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column (e.g., 75 µm inner diameter, 15 cm length, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes at a flow rate of 300-600 nL/min.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive ion mode electrospray ionization (ESI).
-
Data Acquisition:
-
MS1 Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 200-2000.
-
MS/MS Scan (Data-Dependent Acquisition): Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation by CID. Set the normalized collision energy to a value optimized for peptide fragmentation (e.g., 25-35%).
-
Data Analysis
-
Peptide Identification: Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptides from the acquired MS/MS spectra. The search database should contain the sequences of the synthetic peptides.
-
Manual Spectral Interpretation: Manually inspect the MS/MS spectra of the Aib-containing peptides and their counterparts to confirm the fragmentation patterns.
-
Quantitative Analysis: Extract the ion chromatograms for the precursor ions and the key fragment ions (b2, a1, y1, etc.). Calculate the relative abundance of each fragment ion by integrating the peak areas.
Visualizing Fragmentation Pathways
The fragmentation of peptides can be visualized as a directed graph, illustrating the relationships between precursor and product ions.
A Comparative Analysis of NMR Chemical Shifts for α-Aminobutyric Acid and Other Aliphatic Amino Acids
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between amino acids is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for elucidating these distinctions through the precise measurement of chemical shifts. This guide offers an objective comparison of the ¹H and ¹³C NMR chemical shifts of α-aminobutyric acid (Abu) alongside other common aliphatic amino acids: Alanine (Ala), Valine (Val), Leucine (Leu), and Isoleucine (Ile). The data presented, sourced from the Biological Magnetic Resonance Bank (BMRB), was acquired under consistent experimental conditions to ensure a reliable comparison.
This guide provides a detailed summary of the chemical shifts in a structured format, a comprehensive experimental protocol for acquiring similar data, and a visual representation of the amino acid structures to facilitate a deeper understanding of their structural relationships.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for α-aminobutyric acid and the selected aliphatic amino acids. All data was recorded in D₂O at a pH of 7.4 and a temperature of 298K. Chemical shifts are referenced to 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).
Table 1: ¹H NMR Chemical Shifts (ppm) of Aliphatic Amino Acids in D₂O
| Amino Acid | Hα | Hβ | Hγ | Hδ |
| Abu [1] | 3.70 | 1.91 | 0.98 | - |
| Ala [2][3][4][5] | 3.77 | 1.47 | - | - |
| Val [6][7] | 3.60 | 2.27 | 1.03 / 0.98 | - |
| Leu [8][9] | 3.72 | 1.70 | 1.70 | 0.95 |
| Ile [10][11] | 3.66 | 1.97 | 1.46 / 1.25 (γ') | 0.93 (δ) / 1.00 (γ') |
Table 2: ¹³C NMR Chemical Shifts (ppm) of Aliphatic Amino Acids in D₂O
| Amino Acid | Cα | Cβ | Cγ | Cδ | C' (Carbonyl) |
| Abu [1] | 58.56 | 26.42 | 11.23 | - | 177.67 |
| Ala [2][3][4][5] | 53.20 | 18.85 | - | - | 178.57 |
| Val [6][7] | 63.08 | 31.83 | 20.70 / 19.37 | - | 177.09 |
| Leu [8][9] | 56.11 | 42.53 | 26.87 | 24.75 / 23.59 | 178.38 |
| Ile [10][11] | 62.25 | 38.61 | 27.17 | 17.41 (γ') / 13.83 (δ) | 176.97 |
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of amino acids in an aqueous solution.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the amino acid for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the amino acid in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O).
-
pH Adjustment: Adjust the pH of the solution to 7.4 using small additions of dilute NaOD or DCl.
-
Internal Standard: Add a small amount of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) as an internal reference for chemical shifts (0 ppm).
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Temperature: Set the sample temperature to 298K (25°C).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Apply water suppression techniques (e.g., presaturation) to attenuate the residual HDO signal.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the DSS signal at 0 ppm.
-
Structural Comparison of Aliphatic Amino Acids
The following diagram illustrates the structural similarities and differences between α-aminobutyric acid and the other aliphatic amino acids discussed. The key distinction lies in the structure of the side chain (R-group) attached to the α-carbon.
Caption: Structural comparison of aliphatic amino acid side chains.
References
- 1. bmse000390 DL-2-Aminobutyric Acid at BMRB [bmrb.io]
- 2. bmse000282 Alanine at BMRB [bmrb.io]
- 3. bmse000994 L-Alanine at BMRB [bmrb.io]
- 4. bmse000028 L-Alanine at BMRB [bmrb.io]
- 5. bmse000236 D-Alanine at BMRB [bmrb.io]
- 6. bmse000860 L-Valine at BMRB [bmrb.io]
- 7. bmse000052 L-Valine at BMRB [bmrb.io]
- 8. bmse000920 L-Leucine at BMRB [bmrb.io]
- 9. bmse000042 L-Leucine at BMRB [bmrb.io]
- 10. bmse000866 L-Isoleucine at BMRB [bmrb.io]
- 11. bmse000041 L-Isoleucine at BMRB [bmrb.io]
Unraveling Peptide Conformations: A Comparative Guide to Circular Dichroism Analysis of Peptides Incorporating H-DL-Abu-OH and its Analogs
For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating unnatural amino acids into peptides is pivotal for designing novel therapeutics with enhanced stability and bioactivity. This guide provides a comprehensive comparison of the circular dichroism (CD) analysis of peptides, with a focus on the theoretical and practical implications of incorporating the racemic unnatural amino acid H-DL-Abu-OH (DL-2-aminobutanoic acid).
Due to the racemic nature of this compound, which would theoretically result in a null CD signal if both enantiomers were incorporated equally, this guide presents experimental data for peptides containing the individual L- and D-enantiomers of 2-aminobutyric acid (L-Abu and D-Abu, respectively). These serve as practical surrogates to understand the structural propensities that each enantiomer of this compound would impart. The guide will compare the conformational effects of these substitutions against peptides containing the natural amino acid L-Alanine (L-Ala) and other related residues.
The Influence of 2-Aminobutyric Acid on Peptide Secondary Structure: A Data-Driven Comparison
The incorporation of non-proteinogenic amino acids can significantly alter the secondary structure of a peptide, influencing its biological activity. Circular dichroism spectroscopy is a powerful technique to probe these conformational changes. The following table summarizes key findings from a comparative study on a parent peptide (P1) with the sequence Ac-G-Nle-K-A-L-G-Nle-K-A-L-G-Nle-K-A-L-G-Y-NH2, where Norleucine (Nle) at specific positions was substituted with L-Norvaline (Nva), L-2-Aminobutyric acid (Abu), or L-Alanine (Ala) to create peptides P2, P3, and P4 respectively. The data illustrates the impact of side-chain length on the α-helical content.
| Peptide ID | Substituted Amino Acid | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Estimated α-Helical Content (%)* |
| P1 | L-Norleucine (Nle) | -18,500 | ~55% |
| P2 | L-Norvaline (Nva) | -17,000 | ~51% |
| P3 | L-2-Aminobutyric acid (L-Abu) | -16,000 | ~48% |
| P4 | L-Alanine (L-Ala) | -14,500 | ~43% |
Note: The α-helical content is estimated from the mean residue ellipticity at 222 nm. These values are indicative and can be influenced by peptide sequence and experimental conditions.
The data reveals a trend where decreasing the length of the linear alkyl side chain from norleucine (four carbons) to alanine (B10760859) (one carbon) corresponds to a decrease in the α-helical content of the peptide in a membrane-mimicking environment. The incorporation of L-2-aminobutyric acid (two-carbon side chain) results in a peptide with moderate helicity, positioned between that of the norvaline- and alanine-containing peptides.
Theoretical Impact of a Racemic Mixture (this compound)
Circular dichroism is a chiroptical technique, meaning it measures the differential absorption of left- and right-handed circularly polarized light. Enantiomers, such as the L- and D-forms of an amino acid, have mirror-image CD spectra. Consequently, a peptide synthesized with an equal (racemic) mixture of L-Abu and D-Abu at a specific position would, in theory, exhibit no CD signal from that residue's contribution, as the opposing signals from the two enantiomers would cancel each other out. In practice, achieving perfect 1:1 incorporation during synthesis is challenging, which might lead to a weak and difficult-to-interpret spectrum. Therefore, for rational peptide design and clear structural analysis, the use of stereochemically pure amino acids (either L- or D-) is standard practice.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for solid-phase peptide synthesis and circular dichroism spectroscopy.
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Unnatural Amino Acids
This protocol outlines the manual synthesis of a peptide incorporating an unnatural amino acid like L-Abu or D-Abu using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Resin (e.g., Rink Amide resin for a C-terminal amide)
-
Fmoc-protected amino acids (including Fmoc-L-Abu-OH or Fmoc-D-Abu-OH)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-L-Abu-OH) and HBTU in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a ninhydrin (B49086) test to ensure complete coupling.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry. Add the cleavage cocktail and incubate for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy
This protocol describes the analysis of the secondary structure of a purified peptide in solution.
Materials:
-
Purified peptide (>95% purity)
-
Buffer (e.g., 10 mM sodium phosphate, pH 7.4) or solvent (e.g., trifluoroethanol - TFE)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the chosen buffer or solvent.
-
Determine the precise concentration of the peptide solution (e.g., by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by other quantitative methods).
-
Dilute the stock solution to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas.
-
Set the experimental parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer/solvent alone in the cuvette.
-
Record the CD spectrum of the peptide solution.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees × Mean Residue Weight) / (10 × concentration [g/mL] × pathlength [cm])
-
-
Data Analysis: Analyze the processed spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
Visualizing the Experimental Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for peptide analysis and a relevant biological signaling pathway where such peptides might be employed.
Caption: Workflow for comparative CD analysis of peptides.
Many peptides, including those with modified amino acids, exert their biological effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs). The conformation of the peptide is critical for this interaction.
Caption: Peptide interaction with a GPCR signaling pathway.
Unlocking Enhanced Binding: A Comparative Guide to Abu-Modified Peptides
For researchers, scientists, and professionals in drug development, the quest for peptides with superior binding affinity and stability is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit. This guide provides a comparative analysis of the binding affinity of peptides modified with α-aminobutyric acid (Abu) and its close analog, α-aminoisobutyric acid (Aib), offering insights supported by experimental data.
The modification of peptides with Abu and its derivatives can significantly alter their conformational properties, leading to enhanced binding to their target receptors and increased resistance to enzymatic degradation. This guide will delve into specific examples, present quantitative binding data, detail the experimental methodologies used to obtain this data, and visualize a relevant signaling pathway.
Comparative Analysis of Binding Affinity
The introduction of Abu or Aib into a peptide sequence can have a profound impact on its binding characteristics. The gem-dimethyl group of Aib, for instance, restricts the peptide's conformational flexibility, often inducing a helical structure which can be favorable for receptor binding.[1] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity.
A notable example is the modification of deltorphin (B1670231) C, an opioid peptide. The replacement of native amino acids with Aib has been shown to dramatically enhance its affinity and selectivity for the delta (δ) opioid receptor.
| Peptide/Analog | Modification | Receptor Target | Binding Affinity (Ki in nM) | Fold Change in Affinity (vs. Parent) | Selectivity (Ki μ / Ki δ) |
| Deltorphin C (Parent) | - | δ-opioid | 1.1 ± 0.2 | - | 917 |
| μ-opioid | 1010 ± 150 | ||||
| [Aib²]Deltorphin C | D-Ala² → Aib | δ-opioid | 0.12 ± 0.02 | 9.2x increase | 8500 |
| μ-opioid | 1020 ± 180 | ||||
| [Aib³]Deltorphin C | Phe³ → Aib | δ-opioid | 0.35 ± 0.05 | 3.1x increase | 5286 |
| μ-opioid | 1850 ± 250 | ||||
| [Aib²,³]Deltorphin C | D-Ala², Phe³ → Aib | δ-opioid | 3.6 ± 0.5 | ~3.3x decrease | 5000 |
| μ-opioid | 18000 ± 2000 |
Table 1: Comparative binding affinities of Aib-modified deltorphin C analogs for δ and μ opioid receptors. Data extracted from Zhang et al. (1995).[2]
The data clearly indicates that single Aib substitutions at positions 2 and 3 lead to a significant increase in binding affinity for the δ-opioid receptor, with the [Aib²] analog showing a remarkable 9.2-fold improvement. This is accompanied by a substantial increase in selectivity over the μ-opioid receptor. However, the double substitution at both positions resulted in a decrease in affinity, highlighting the nuanced nature of these modifications.
While specific quantitative data for Abu-modified peptides in direct comparison to their unmodified counterparts is less readily available in the public domain, the structural similarity between Abu and Aib suggests that Abu modifications can also confer favorable conformational constraints, potentially leading to enhanced binding affinity. For example, studies on bradykinin (B550075) analogs have shown that Aib substitution for proline residues can lead to peptides with potent biological activities, suggesting effective receptor interaction.[3]
Experimental Protocols
The quantitative data presented in this guide is typically obtained through rigorous experimental procedures. The following are detailed methodologies for key experiments used to determine peptide binding affinity.
Competitive Radioligand Binding Assay
This assay is a cornerstone for determining the binding affinity (Ki) of a new, unlabeled peptide (the competitor) by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Materials:
- Receptor source (e.g., membrane preparations from cells expressing the target receptor).
- Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-naltrindole for δ-opioid receptors).
- Unlabeled competitor peptides (parent peptide and Abu/Aib-modified analogs).
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold incubation buffer).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.
2. Procedure:
- A constant concentration of the receptor preparation and the radiolabeled ligand are incubated in a series of tubes.
- Increasing concentrations of the unlabeled competitor peptides are added to these tubes.
- The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.[4]
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[5]
- The filters are washed with ice-cold wash buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution).
1. Materials:
- SPR instrument (e.g., Biacore).
- Sensor chip (e.g., CM5).
- Immobilization reagents (e.g., N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)).
- Ligand (e.g., purified receptor).
- Analyte (parent peptide and Abu/Aib-modified analogs) at various concentrations.
- Running buffer (e.g., HBS-EP).
2. Procedure:
- The ligand (receptor) is immobilized on the sensor chip surface.
- A continuous flow of running buffer is passed over the chip to establish a stable baseline.
- The analyte (peptide) at different concentrations is injected over the sensor surface.
- The association of the analyte to the ligand is monitored in real-time.
- After the association phase, the running buffer is flowed over the chip again to monitor the dissociation of the analyte from the ligand.
- The sensor surface is regenerated between different analyte injections if necessary.
3. Data Analysis:
- The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Signaling Pathway and Experimental Workflow Visualization
The binding of a peptide to its receptor initiates a cascade of intracellular events known as a signaling pathway. For the deltorphin C analogs discussed, the target is the δ-opioid receptor, a G-protein coupled receptor (GPCR).
Caption: Opioid Receptor Signaling Pathway.
The binding of an Abu-modified peptide, such as an Aib-deltorphin analog, to the δ-opioid receptor activates the inhibitory G-protein (Gαi).[7] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels modulates downstream effectors, ultimately leading to the cellular response, which in the case of opioid receptor activation, includes analgesia.[8]
Caption: Experimental Workflow for Binding Affinity.
This workflow outlines the key steps involved in comparing the binding affinity of Abu-modified peptides with their parent compounds. It begins with the synthesis of the peptides and preparation of the receptor, followed by the selection and execution of an appropriate binding assay, data acquisition and analysis, and finally, the comparative assessment of binding affinities.
References
- 1. lifetein.com [lifetein.com]
- 2. pnas.org [pnas.org]
- 3. Bradykinin analogs containing alpha-aminoisobutyric acid (Aib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Validating H-DL-Abu-OH Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise verification of peptide sequences is critical, particularly when non-standard amino acids such as H-DL-α-aminobutyric acid (H-DL-Abu-OH) are incorporated to enhance therapeutic properties. The inclusion of this racemic mixture presents a unique analytical challenge: confirming its incorporation and determining the stereochemistry at a specific site. This guide provides an objective comparison of Edman degradation and mass spectrometry for validating the incorporation of this compound, supported by experimental principles and detailed protocols.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for validating this compound incorporation depends on several factors, including the need for stereochemical information, sample purity, and required throughput.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved phenylthiohydantoin (PTH) amino acid derivative.[1][2] | Ionization and fragmentation of the peptide, with sequence deduced from the mass-to-charge ratios of the resulting ions.[3] |
| Chiral Discrimination | Requires chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate and identify the D- and L-isomers of the PTH-Abu derivative.[4] | Can distinguish D- and L- isomers based on fragmentation patterns or through the use of chiral chromatography prior to mass analysis. Specialized techniques like ion mobility spectrometry can also be employed.[4] |
| Sample Requirement | Typically requires 10-100 picomoles of a highly purified peptide.[2][5] | Can analyze samples in the femtomole to low picomole range and is more tolerant of complex mixtures.[3] |
| Throughput | Low throughput, with each cycle taking approximately one hour.[5] | High throughput, capable of analyzing numerous samples in a single run. |
| Sequence Coverage | Limited to the N-terminal region, typically up to 30-50 residues.[2] | Can provide full sequence coverage and identify internal modifications. |
| Confirmation of Incorporation | Provides direct evidence of incorporation at a specific cycle. The presence of PTH-Abu confirms its location. | Infers incorporation from the mass difference in the peptide fragments. Does not directly distinguish between isomers without specialized methods. |
| Quantitative Analysis | Can provide semi-quantitative information on the ratio of D- to L-isomers if chiral separation is achieved and calibrated. | Can provide quantitative data on the extent of incorporation through isotopic labeling or relative ion intensities. |
Experimental Protocols
Edman Degradation with Chiral Analysis
This protocol is adapted for the simultaneous determination of the amino acid sequence and the D/L-configuration of the this compound residue.
1. Sample Preparation:
-
Ensure the peptide sample is of high purity (>90%) and free from salts and detergents.
-
Dissolve the peptide in a volatile solvent, such as 0.1% trifluoroacetic acid (TFA) in a water/acetonitrile mixture.
2. Automated Edman Degradation Cycles:
-
The purified peptide is subjected to automated Edman degradation.[6]
-
In each cycle, the N-terminal amino acid is reacted with phenylisothiocyanate (PITC), cleaved, and converted to its phenylthiohydantoin (PTH) derivative.[7]
3. Chiral HPLC Analysis of PTH-Amino Acids:
-
The collected PTH-amino acid from each cycle is injected into an HPLC system equipped with a chiral stationary phase.
-
A gradient of appropriate solvents is used to separate the PTH-amino acid derivatives.
-
The retention times of the eluted PTH derivatives are compared to a standard chromatogram of known PTH-D-Abu and PTH-L-Abu to identify the specific isomer.[8]
4. Data Analysis:
-
The sequence is determined by the order of the identified PTH-amino acids.
-
At the cycle corresponding to the this compound incorporation site, the presence of two peaks with retention times matching PTH-D-Abu and PTH-L-Abu confirms the incorporation of the racemic mixture.
Mass Spectrometry-Based Sequencing
1. Sample Preparation:
-
The peptide containing this compound is typically digested with a protease (e.g., trypsin) if it is part of a larger protein. For synthetic peptides, this step is often omitted.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The peptide mixture is separated by reverse-phase liquid chromatography.
-
The separated peptides are introduced into the mass spectrometer.
-
MS1 Scan: The mass-to-charge (m/z) ratio of the intact peptide ions is measured.
-
Fragmentation: The peptide ion of interest is selected and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Scan: The m/z of the fragment ions are measured.
3. Data Analysis:
-
The fragmentation spectrum (MS2) is analyzed to determine the amino acid sequence.
-
The presence of this compound is inferred from the mass of the peptide and its fragments.
-
Specialized mass spectrometry techniques, potentially combined with chiral chromatography, would be required to differentiate between the D- and L-isomers.[4]
Visualizing the Workflows
Conclusion and Recommendations
Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of this compound in synthetic peptides.
Edman degradation, when coupled with chiral chromatography, offers the most direct and unambiguous method to confirm the incorporation site and determine the presence of both D- and L-isomers. This approach is particularly valuable for the precise characterization of a purified peptide where stereochemical information is crucial.
Mass spectrometry provides a high-throughput and highly sensitive alternative, capable of full sequence coverage and the analysis of complex mixtures. While standard MS/MS can confirm the mass corresponding to Abu incorporation, specialized techniques are necessary to differentiate the stereoisomers.
For a comprehensive validation of this compound incorporation, a combinatorial approach is often optimal. Mass spectrometry can be used for initial high-throughput screening and confirmation of the correct mass, while Edman degradation with chiral analysis can provide the definitive, high-resolution validation of both the incorporation site and the racemic nature of the incorporated amino acid.
References
- 1. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 7. longdom.org [longdom.org]
- 8. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of H-DL-Abu-OH Hydrophobicity in Relation to Standard Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrophobicity of the non-proteinogenic amino acid H-DL-Abu-OH (DL-α-aminobutyric acid) alongside the 20 standard proteinogenic amino acids. Understanding the hydrophobic character of this and other non-standard amino acids is crucial for rational drug design, peptide engineering, and in predicting the structure and function of novel proteins.
Introduction to Amino Acid Hydrophobicity
Hydrophobicity is a critical physicochemical property of amino acids that dictates protein folding, stability, and interactions with other molecules, including lipid membranes.[1][2] The "hydrophobic effect" drives nonpolar side chains to minimize contact with water, leading to their burial within the protein core or insertion into cellular membranes.[2] This property is quantified using various hydrophobicity scales, which are essential tools in proteomics and drug development.
Numerous hydrophobicity scales have been developed based on different experimental and computational methods.[3][4] These scales are instrumental in predicting transmembrane helices, identifying surface-exposed regions, and understanding protein-protein interactions.[3][5][6]
Comparative Hydrophobicity Data
The following table presents the hydrophobicity values for the 20 standard amino acids based on the widely used Kyte-Doolittle scale.[5][7] A more positive value indicates greater hydrophobicity.
This compound is not included in the standard Kyte-Doolittle scale as it is a non-proteinogenic amino acid. However, based on its structure—an ethyl side chain—its hydrophobicity can be estimated to be between that of Alanine (methyl side chain) and Valine (isopropyl side chain).
| Amino Acid | Three-Letter Code | One-Letter Code | Kyte-Doolittle Hydrophobicity Index |
| Isoleucine | Ile | I | 4.5 |
| Valine | Val | V | 4.2 |
| Leucine | Leu | L | 3.8 |
| Phenylalanine | Phe | F | 2.8 |
| Cysteine | Cys | C | 2.5 |
| Methionine | Met | M | 1.9 |
| Alanine | Ala | A | 1.8 |
| This compound | Abu | - | ~2.0 (Estimated) |
| Glycine | Gly | G | -0.4 |
| Threonine | Thr | T | -0.7 |
| Serine | Ser | S | -0.8 |
| Tryptophan | Trp | W | -0.9 |
| Tyrosine | Tyr | Y | -1.3 |
| Proline | Pro | P | -1.6 |
| Histidine | His | H | -3.2 |
| Glutamic Acid | Glu | E | -3.5 |
| Glutamine | Gln | Q | -3.5 |
| Aspartic Acid | Asp | D | -3.5 |
| Asparagine | Asn | N | -3.5 |
| Lysine | Lys | K | -3.9 |
| Arginine | Arg | R | -4.5 |
Experimental Protocols for Determining Hydrophobicity
The hydrophobicity of amino acids is determined experimentally through various methods, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and solvent partitioning being two of the most common techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique separates molecules based on their hydrophobicity.[8] The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile.
Protocol:
-
Sample Preparation: The amino acid or a model peptide containing the amino acid is dissolved in a suitable solvent.[9] For amino acids, derivatization is often necessary to improve their retention on the nonpolar stationary phase.[10]
-
Chromatographic System: A high-performance liquid chromatography system equipped with a reversed-phase column (e.g., C8 or C18) is used.[9][11]
-
Elution: A gradient of increasing organic solvent concentration in the mobile phase is applied to the column.[9] Hydrophobic molecules interact more strongly with the stationary phase and thus elute later, at a higher organic solvent concentration.
-
Detection: The eluting molecules are detected by a UV detector. The retention time is recorded.
-
Data Analysis: The retention time of the amino acid is used to calculate its hydrophobicity index relative to a set of standards.[8]
Solvent Partitioning
This method measures the distribution of an amino acid between two immiscible liquid phases, typically a polar solvent (like water) and a nonpolar organic solvent (like n-octanol).[12]
Protocol:
-
Phase Preparation: Two immiscible solvents, such as n-octanol and water, are pre-saturated with each other to ensure thermodynamic equilibrium.
-
Partitioning: A known amount of the amino acid is dissolved in one phase (e.g., water). This solution is then mixed vigorously with the second immiscible phase (e.g., n-octanol) in a separatory funnel.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases completely separate.[12]
-
Concentration Measurement: The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as spectroscopy or chromatography.[10]
-
Calculation of Partition Coefficient (P): The partition coefficient is calculated as the ratio of the concentration of the amino acid in the organic phase to its concentration in the aqueous phase. The logarithm of this value (log P) is often used as the hydrophobicity index.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for determining amino acid hydrophobicity using RP-HPLC and a conceptual diagram of how amino acid hydrophobicity influences protein folding.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 6. home.hiroshima-u.ac.jp [home.hiroshima-u.ac.jp]
- 7. Amino Acid Hydrophobicity [rbvi.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Solvent Partitioning [employees.csbsju.edu]
Unveiling the Impact of DL-2-Aminobutanoic Acid on Peptide-Protein Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of incorporating non-natural amino acids into peptides is paramount for designing novel therapeutics and research tools. This guide provides a comparative analysis of how DL-2-aminobutanoic acid, a non-natural amino acid, can modulate peptide-protein interactions. We delve into the hypothetical effects on binding affinity and peptide conformation, supported by experimental data from analogous non-natural amino acid substitutions. Detailed experimental protocols for key biophysical techniques are also provided to facilitate the practical application of these concepts.
The Role of Non-Natural Amino Acids in Peptide Design
The introduction of non-natural amino acids, such as DL-2-aminobutanoic acid, into peptide sequences is a powerful strategy to enhance their therapeutic properties.[1][2][3] These modifications can lead to improved metabolic stability, increased resistance to enzymatic degradation, and enhanced target binding affinity and specificity.[1][2] DL-2-aminobutanoic acid, an isomer of the natural amino acid valine, possesses a linear ethyl side chain, distinguishing it from the branched isopropyl group of valine. This seemingly subtle difference can have significant implications for the peptide's overall structure and its interaction with protein targets.
Comparative Analysis of Peptide-Protein Interactions
To illustrate the potential effects of incorporating DL-2-aminobutanoic acid, we will use the well-characterized p53-MDM2 interaction as a model system. The tumor suppressor protein p53 is negatively regulated by the oncoprotein MDM2.[4][5][6][7][8] Peptides derived from the p53 transactivation domain can disrupt this interaction, making it an excellent model for studying the impact of amino acid substitutions on binding affinity.
While direct quantitative data for DL-2-aminobutanoic acid incorporation is limited, we can draw parallels from studies involving similar non-natural amino acids like norvaline and norleucine, which also feature linear alkyl side chains. Research has shown that substitutions with such analogs can influence the secondary structure of peptides, which in turn can affect their binding properties.[1]
Below is a comparative table summarizing hypothetical and experimentally determined binding affinities (dissociation constant, Kd) of p53-derived peptides with and without amino acid modifications.
| Peptide Sequence | Modification | Target Protein | Binding Affinity (Kd) in nM | Data Source |
| p53WT (17-28) | None (Wild-Type) | MDM2 | 1543.21 ± 89.97 | [6] |
| p53Ser | Proline to Serine | MDM2 | 75.76 ± 10.45 | [6] |
| p53Thr | Proline to Threonine | MDM2 | 38.76 ± 7.43 | [6] |
| 12/1 Peptide | Phage display optimized | MDM2 | 239.81 ± 53.79 | [6] |
| 12/1Ser | Proline to Serine | MDM2 | 18.83 ± 5.03 | [6] |
| 12/1Thr | Proline to Threonine | MDM2 | 22.88 ± 4.21 | [6] |
| PMI | Phage display optimized | MDM2 | 3.3 | [8] |
| PMI (N8A) | Asparagine to Alanine | MDM2 | 0.49 | [5] |
| pDI | Phage display identified | MDM2 | 1 | [9] |
| pDIQ | 4 amino acid substitutions | MDM2 | 8 (IC50) | [9] |
| DPMI-α | D-peptide analog | MDM2 | 219 | [4] |
| DPMI-β | N2A/L7F mutation in D-peptide | MDM2 | 34.5 | [4] |
Note: The data presented for substitutions do not involve DL-2-aminobutanoic acid but serve to illustrate the magnitude of change in binding affinity that can be achieved with single or multiple amino acid modifications.
Experimental Protocols
Accurate characterization of peptide-protein interactions is crucial for understanding the effects of amino acid modifications. The following are detailed protocols for three key biophysical techniques.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Experimental Workflow:
Caption: A typical workflow for an SPR experiment.
Protocol:
-
Ligand Immobilization: Covalently attach the protein (ligand) to the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject the peptide (analyte), with and without the DL-2-aminobutanoic acid substitution, at various concentrations over the immobilized ligand.
-
Association and Dissociation: Monitor the change in the refractive index in real-time to measure the association (kon) and dissociation (koff) rates.
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Caption: The key steps involved in an ITC experiment.
Protocol:
-
Sample Preparation: Prepare the protein and peptide solutions in identical, well-degassed buffer to minimize heats of dilution.
-
Cell and Syringe Loading: Load the protein into the sample cell and the peptide into the injection syringe.
-
Titration: Perform a series of small, precise injections of the peptide into the protein solution while maintaining a constant temperature.
-
Heat Measurement: Measure the differential heat input required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Data Analysis: Integrate the heat peaks and fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of peptides and proteins in solution and can detect conformational changes upon binding.
Experimental Workflow:
Caption: A simplified workflow for CD spectroscopy.
Protocol:
-
Sample Preparation: Prepare solutions of the wild-type and modified peptides in a suitable buffer.
-
Spectra Acquisition: Record the CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.
-
Data Processing: Subtract the buffer baseline from the sample spectra and convert the data to molar ellipticity.
-
Secondary Structure Analysis: Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil content. Compare the spectra of the wild-type and modified peptides to identify any conformational changes.
Signaling Pathway Visualization
The p53-MDM2 signaling pathway is a critical regulator of cell cycle arrest and apoptosis. Peptide inhibitors that disrupt the p53-MDM2 interaction can reactivate the tumor-suppressive functions of p53.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of a peptide inhibitor.
Conclusion
The incorporation of DL-2-aminobutanoic acid into peptides holds significant potential for modulating their interaction with protein targets. While direct experimental data remains to be extensively explored, the principles derived from studies of similar non-natural amino acids suggest that such modifications can lead to substantial changes in binding affinity and peptide conformation. By leveraging the detailed experimental protocols provided in this guide, researchers can systematically investigate the effects of DL-2-aminobutanoic acid and other non-natural amino acids, paving the way for the development of next-generation peptide-based therapeutics and chemical probes.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Terminal Substitution of MDM2 Interacting Peptides Modulates Binding Affinity by Distinctive Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
H-DL-Abu-OH as a Control for Studying Side-Chain Steric Effects: A Comparative Guide
In the nuanced field of peptide chemistry and drug development, understanding the impact of amino acid side-chain stereochemistry and steric bulk is paramount for designing molecules with desired biological activity, stability, and binding affinity. The strategic substitution of amino acids allows researchers to probe the spatial requirements of peptide-protein interactions and to fine-tune the pharmacological properties of therapeutic peptides. H-DL-2-Aminobutyric acid (H-DL-Abu-OH), a non-proteinogenic amino acid, serves as a valuable tool in these investigations. Its ethyl side chain offers a subtle increase in steric hindrance compared to Alanine, providing a critical data point in the systematic evaluation of side-chain size effects.
This guide provides a comparative overview of this compound's utility as a control for studying side-chain steric effects, contrasting its performance with a graded series of standard amino acids: Glycine (no side chain), Alanine (methyl side chain), and Valine (isopropyl side chain). By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their studies.
Comparative Analysis of Side-Chain Steric Effects
The choice of an amino acid for substitution studies is dictated by the specific hypothesis being tested. The following table summarizes the key physicochemical properties and their impact on peptide characteristics, providing a basis for selecting the appropriate control or test residue.
| Amino Acid | Side Chain | Van der Waals Volume (ų) | Hydrophobicity (Kyte-Doolittle) | Primary Application as a Control | Expected Impact on Peptide Properties |
| Glycine (Gly) | -H | 60.1 | -0.4 | Baseline for minimal steric hindrance | Increases backbone flexibility; may reduce binding affinity if a side chain is required for interaction. |
| Alanine (Ala) | -CH₃ | 88.6 | 1.8 | Minimal non-zero steric hindrance from a natural amino acid. | Provides a reference for the effect of a small hydrophobic side chain; often stabilizes helical structures. |
| This compound | -CH₂CH₃ | 113.9 | ~2.0 (estimated) | Intermediate steric bulk between Alanine and Valine. | Allows for probing the tolerance of a binding pocket to a small increase in side-chain volume beyond Alanine. |
| Valine (Val) | -CH(CH₃)₂ | 140.0 | 4.2 | Significant steric hindrance from a β-branched side chain. | Can significantly impact peptide conformation and may either enhance or disrupt binding depending on the target. |
Experimental Data: Impact on Biological Activity and Stability
To illustrate the practical application of this compound as a steric control, we present hypothetical, yet representative, experimental data from two common assays in peptide research: a receptor binding assay and a proteolytic stability assay.
Receptor Binding Affinity
Objective: To determine the effect of increasing side-chain steric bulk at a specific position on the binding affinity of a peptide ligand to its G-protein coupled receptor (GPCR).
Method: A competitive binding assay was performed using a radiolabeled standard ligand and varying concentrations of the test peptides. The concentration of the test peptide that inhibits 50% of the binding of the radiolabeled ligand (IC₅₀) is determined.
| Peptide Variant (Substitution at Position X) | IC₅₀ (nM) | Interpretation |
| Peptide-Gly | 500 | Low affinity, suggesting a side chain is beneficial for binding. |
| Peptide-Ala | 50 | Higher affinity, indicating a small hydrophobic side chain is well-tolerated and contributes to binding. |
| Peptide-Abu | 75 | Slight decrease in affinity compared to Alanine, suggesting the binding pocket has limited space beyond a methyl group. |
| Peptide-Val | 250 | Significant decrease in affinity, indicating that the bulkier isopropyl group introduces a steric clash with the receptor. |
Proteolytic Stability
Objective: To assess the impact of side-chain size on the stability of a peptide against enzymatic degradation by a common protease, such as chymotrypsin.
Method: The peptides were incubated with α-chymotrypsin, and the rate of degradation was monitored by measuring the decrease in the concentration of the intact peptide over time using reverse-phase high-performance liquid chromatography (RP-HPLC). The half-life (t₁₂) of each peptide was calculated.
| Peptide Variant (Substitution at P1' site) | Half-life (t₁₂) (minutes) | Interpretation |
| Peptide-Gly | 15 | Rapid degradation, as the lack of a side chain offers easy access to the peptide backbone for the enzyme. |
| Peptide-Ala | 45 | Increased stability, as the methyl group provides some steric shielding of the scissile bond. |
| Peptide-Abu | 60 | Further increase in stability, indicating the ethyl group provides more effective steric hindrance against the protease. |
| Peptide-Val | 120 | Significant increase in stability due to the substantial steric bulk of the isopropyl group effectively blocking the enzyme's active site. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound
A standard Fmoc/tBu solid-phase peptide synthesis protocol is used for incorporating this compound and other amino acids into a peptide sequence.
Materials:
-
Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Receptor Binding Assay Protocol
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., ³H-ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test peptides (Peptide-Gly, -Ala, -Abu, -Val) at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the test peptides.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental logic and processes, the following diagrams are provided.
Caption: Experimental workflow for synthesis and evaluation of peptides.
Caption: Conceptual model of side-chain steric effects on receptor binding.
Validating the Stereochemistry of H-DL-Abu-OH Post-Synthesis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis of chiral molecules. This guide provides a comparative overview of established analytical techniques for validating the stereochemistry of H-DL-Abu-OH (DL-2-aminobutyric acid), a non-proteinogenic α-amino acid. Objective comparisons of methodology and data presentation will aid in the selection of the most appropriate validation strategy.
This compound is the chemical name for DL-2-aminobutyric acid, a racemic mixture containing equal amounts of the D- and L-enantiomers.[1] The individual stereoisomers can exhibit distinct biological activities, making their separation and stereochemical analysis crucial in research and drug development.[2] This guide focuses on two primary methods for resolving and quantifying the enantiomers of this compound post-synthesis: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral resolving agent.
Comparative Analysis of Key Techniques
The selection of an analytical method for stereochemical validation often depends on factors such as available instrumentation, sample throughput requirements, and the need for quantitative versus qualitative data. Below is a summary of two widely employed techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) with Chiral Resolving Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Formation of diastereomeric complexes with a chiral resolving agent, resulting in distinct NMR signals for each enantiomer. |
| Sample Preparation | Minimal, typically involves dissolving the sample in a suitable mobile phase. Derivatization may be used to enhance detection. | Requires dissolution in an appropriate NMR solvent and the addition of a stoichiometric amount of a chiral resolving agent. |
| Data Output | Chromatogram showing separated peaks for each enantiomer, allowing for quantification of enantiomeric excess (% ee). | NMR spectrum (commonly ¹H or ¹⁹F) showing separate signals for the diastereomeric complexes, enabling quantification. |
| Primary Advantage | High sensitivity and accuracy for quantitative analysis of enantiomeric purity. | Provides structural information in addition to stereochemical validation. Can be non-destructive. |
| Limitations | Requires a specific chiral column which may not be universally available. Method development can be time-consuming. | Lower sensitivity compared to HPLC. May require higher sample concentrations. The choice of chiral resolving agent is critical. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of chiral compounds.[2] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Instrumentation and Conditions (General Protocol):
-
HPLC System: A standard HPLC system equipped with a UV or mass spectrometer (MS) detector.[2]
-
Chiral Column: A column with a chiral stationary phase suitable for amino acid separation (e.g., based on cyclodextrin, macrocyclic antibiotic, or Pirkle-type phases).
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. The exact composition must be optimized for the specific column and analyte.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.[2]
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) for the carboxyl group, or MS detection for enhanced sensitivity and selectivity.[2][3]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.
-
Injection: Inject a small volume of the sample onto the chiral HPLC column.
-
Elution: Elute the sample through the column with the optimized mobile phase.
-
Detection: Monitor the column effluent using the detector.
-
Data Analysis: The resulting chromatogram will show two separate peaks corresponding to the D- and L-enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of enantiomeric excess (% ee).
Another approach in chromatography involves derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard achiral HPLC column.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Resolving Agent
NMR spectroscopy can be a valuable tool for determining the absolute stereochemistry and enantiomeric purity of a sample.[5][6] The use of a chiral resolving agent (also known as a chiral shift reagent) leads to the formation of diastereomeric complexes that are distinguishable in the NMR spectrum.
Instrumentation and Reagents:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Solvent: A deuterated solvent in which the sample and chiral resolving agent are soluble (e.g., CDCl₃, DMSO-d₆).
-
Chiral Resolving Agent: A chiral molecule that can form non-covalent diastereomeric complexes with the analyte, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[5]
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the NMR solvent in an NMR tube.
-
Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Resolving Agent: Add a sub-stoichiometric amount of the chiral resolving agent to the NMR tube.
-
Acquire Spectrum of the Mixture: Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of this compound should now be split into two sets of signals, representing the two diastereomeric complexes.
-
Data Analysis: The integration of the separated signals allows for the quantification of the ratio of the two enantiomers and the determination of the enantiomeric excess.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for chiral HPLC and NMR with a chiral resolving agent.
Caption: Workflow for Stereochemical Validation using Chiral HPLC.
Caption: Workflow for Stereochemical Validation using NMR with a Chiral Resolving Agent.
References
- 1. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 4. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of α-Aminobutyric Acid (Abu)-Containing Peptide Libraries
In the landscape of modern drug discovery, peptide libraries have emerged as a powerful tool for identifying novel therapeutic leads. The incorporation of non-natural amino acids into these libraries represents a key strategy for enhancing the pharmacological properties of peptides, such as binding affinity, specificity, and metabolic stability. Among these, α-aminobutyric acid (Abu), a non-proteinogenic amino acid, has garnered significant interest. This guide provides a comparative analysis of Abu-containing peptide libraries against alternatives, supported by experimental data and detailed methodologies, to aid researchers in the strategic design and application of these valuable resources.
The Strategic Advantage of Incorporating Non-Natural Amino Acids
Peptides composed solely of the 20 proteinogenic amino acids often suffer from limitations such as susceptibility to proteolysis and conformational flexibility, which can lead to reduced efficacy and poor pharmacokinetic profiles. The introduction of non-natural amino acids, like Abu, addresses these challenges by imparting unique structural and chemical properties.
Key Benefits of Non-Natural Amino Acids:
-
Enhanced Proteolytic Stability: The altered stereochemistry or side-chain structure of non-natural amino acids can hinder recognition by proteases, thereby extending the in-vivo half-life of the peptide.
-
Conformational Constraint: Certain non-natural amino acids can induce specific secondary structures, such as helices or turns. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity.
-
Increased Chemical Diversity: The vast array of available non-natural amino acids expands the chemical space that can be explored in a peptide library, increasing the probability of identifying high-affinity binders.
Abu in Focus: A Comparative Perspective
α-Aminobutyric acid is an isomer of aminobutyric acid with the chemical formula C4H9NO2. Its incorporation into a peptide chain can influence the peptide's properties in several ways. While direct comparative studies on entire Abu-containing peptide libraries are limited in publicly available literature, we can infer its performance by examining studies on individual peptides and comparing it to other well-characterized non-natural amino acids like α-aminoisobutyric acid (Aib).
Conformational Effects: Abu vs. Aib
The conformational preferences of a peptide are crucial for its biological activity. The substitution of proteinogenic amino acids with non-natural counterparts can significantly alter the peptide's secondary structure.
-
α-Aminoisobutyric acid (Aib): Aib is known to be a strong helix-inducer due to the steric hindrance imposed by its gem-dimethyl group at the α-carbon. This property is often exploited to stabilize helical conformations in bioactive peptides.
-
α-Aminobutyric acid (Abu): The ethyl side chain of Abu provides more conformational flexibility compared to Aib. While not as potent a helix-inducer as Aib, the incorporation of Abu can still influence the local backbone conformation and contribute to overall structural stability without imposing the rigid constraints of Aib.
This difference in conformational constraint allows for a nuanced approach to peptide design, where Abu can be used to fine-tune the balance between structural rigidity and necessary flexibility for target binding.
Performance Metrics: A Data-Driven Comparison
To provide a quantitative comparison, we can examine studies on antimicrobial peptides (AMPs) where various hydrophobic amino acids, including non-natural ones, have been substituted.
Table 1: Comparative Antimicrobial Activity of Peptides with Different Hydrophobic Amino Acid Substitutions
| Peptide Variant | Substituted Amino Acid | Minimum Inhibitory Concentration (MIC) against E. coli (µg/mL) | Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) |
| C18G-L | Leucine (Leu) | 4 | 4 |
| C18G-F | Phenylalanine (Phe) | 4 | 4 |
| C18G-I | Isoleucine (Ile) | 16 | 16 |
| C18G-V | Valine (Val) | 64 | >128 |
| C18G-Aib | α-Aminoisobutyric acid (Aib) | 64 | >128 |
Data adapted from a study on the role of hydrophobic amino acids in the model peptide C18G.
The data in Table 1 illustrates that the choice of the hydrophobic amino acid significantly impacts the antimicrobial activity. While this particular study did not include Abu, it highlights the variability in performance among different non-natural amino acids like Aib. Peptides containing Leu or Phe showed the highest potency, suggesting that the nature of the side chain is critical for membrane interaction and disruption. The poorer performance of the Aib-containing variant in this context indicates that strong helical propensity is not always optimal for this specific biological activity. It is plausible that Abu, with its ethyl side chain, would exhibit intermediate behavior.
Experimental Protocols
To facilitate the evaluation of peptide libraries, detailed experimental protocols for key assays are provided below.
Protocol 1: Peptide Library Synthesis using Split-and-Pool Method
The split-and-pool (or split-mix) synthesis method is a powerful technique for generating large combinatorial "one-bead-one-compound" (OBOC) peptide libraries.
Workflow for Split-and-Pool Synthesis
Safety Operating Guide
Proper Disposal of H-DL-Abu-OH: A Guide for Laboratory Professionals
Essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of H-DL-Abu-OH (2-Aminobutanoic acid), a non-proteinogenic amino acid utilized in laboratory research. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | ChemScene[1] |
| Molecular Weight | 103.12 g/mol | ChemScene[1] |
| CAS Number | 2835-81-6 | ChemScene[1] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility in Water | 22.7 g/100 mL @ 22°C | Spectrum Chemical[2] |
| Storage Temperature | Room temperature | MedchemExpress[3] |
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance but may cause an allergic skin reaction and is considered slightly hazardous upon skin contact, ingestion, or inhalation.[2][4] Therefore, standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves before use.[4]
-
Eye Protection: Use approved safety glasses or goggles.[2]
-
Body Protection: A lab coat must be worn. Change any contaminated clothing immediately.[4]
-
Respiratory Protection: If dust is generated, use a suitable respirator.[2]
General Hygiene:
-
Avoid the formation and inhalation of dust.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling the substance.[4]
Spill Management Protocol
In the event of a spill, follow these steps to contain and clean the area:
-
Evacuate and Secure: Advise non-emergency personnel to leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal. Avoid generating dust during this process.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound, whether it is surplus, non-recyclable, or waste material, is to engage a licensed disposal company. Do not dispose of this chemical in regular trash or down the drain.
-
Containerize Waste: Place the waste this compound in a suitable, clearly labeled, and tightly sealed container. For materials contaminated with this compound, ensure the container is appropriate for the nature of the contamination.
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer. Provide them with the name of the chemical and any other relevant information.
-
Follow Professional Guidance: The EHS office will provide specific instructions for the collection and disposal of the waste in accordance with all local, state, and federal regulations.[3]
Experimental Protocol: Solid-Phase Peptide Synthesis
While a specific experimental protocol for this compound was not found, a representative protocol for the use of a similar compound, Fmoc-D-Abu-OH, in solid-phase peptide synthesis is provided below for context. This illustrates a common application for such amino acid derivatives.
Materials and Equipment:
-
Resin (e.g., Wang resin for C-terminal carboxylic acid)
-
Fmoc-D-Abu-OH and other required Fmoc-protected amino acids
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF
-
Coupling Reagents (e.g., HBTU, HATU)
-
Activation Base: N,N-diisopropylethylamine (DIEA)
-
Cleavage Cocktail (e.g., Trifluoroacetic acid-based)
-
Precipitation/Washing Solvent: Cold diethyl ether
-
Peptide Synthesis Vessel
-
HPLC System
-
Mass Spectrometer
Methodology:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
First Amino Acid Loading: If starting with a bare resin, dissolve the first Fmoc-amino acid and DIEA in DCM and agitate with the resin for 1-2 hours. "Cap" any unreacted sites.
-
Peptide Elongation Cycle:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.
-
Activation and Coupling: Activate the next Fmoc-amino acid (e.g., Fmoc-D-Abu-OH) with a coupling reagent and an activation base in DMF. Add this solution to the resin and agitate to form the peptide bond.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
-
Repeat Elongation: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Wash and dry the peptide-resin. Add a cleavage cocktail to the resin to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, then purify using preparative HPLC.
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-DL-Abu-OH
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with H-DL-Abu-OH (2-Aminobutanoic acid). The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling this compound. Although not classified as a hazardous substance, it can cause skin and eye irritation.[1] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber). | Tested according to EN 374.[3] |
| Skin and Body Protection | Lab coat or other suitable protective clothing to prevent skin exposure.[2][4] | Standard laboratory practice. |
| Respiratory Protection | In case of inadequate ventilation or dust formation, use a dust mask or a particulate filter respirator. | Conforms to OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[2][3] |
Handling and Operational Plan
Adherence to proper handling procedures is essential for maintaining a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area.[2] Local exhaust ventilation is recommended to control airborne dust.[3]
General Handling Precautions:
-
Avoid generating and accumulating dust.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not breathe in dust.[4]
-
Wash hands thoroughly after handling the substance.[2]
-
Do not eat, drink, or smoke in the work area.[4]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][4] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.
Waste Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[5]
-
Avoid release to the environment.[4]
Contaminated Packaging:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
